2-Acetylacteoside
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZNQPBWWLMW-OMRKUVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Acetylacteoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylacteoside, a phenylethanoid glycoside, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates a key signaling pathway modulated by this compound, offering valuable insights for researchers in drug discovery and natural product chemistry.
Natural Sources and Distribution
This compound is predominantly found in plants of the Cistanche genus, which are parasitic desert plants used extensively in traditional medicine. It has also been identified in several other plant species across different families. The distribution is not uniform within the plant, with concentrations varying between different plant parts.
Quantitative Distribution of this compound
The following table summarizes the quantitative data available on the concentration of this compound in various plant sources.
| Plant Species | Family | Plant Part | Concentration (mg/g Dry Weight unless otherwise specified) | Reference(s) |
| Cistanche deserticola | Orobanchaceae | Flowers (without seeds) | 3.16 - 17.89 | [1] |
| Inflorescence Stalks | 3.16 - 17.89 | [1] | ||
| Corollas | 3.16 - 17.89 | [1] | ||
| Stems | 0.37 - 2.83 | [1] | ||
| Axes | 0.37 - 2.83 | [1] | ||
| Inflorescences | 0.37 - 2.83 | [1] | ||
| Cistanche deserticola | Orobanchaceae | Phenylethanoid Glycoside Fraction | 9.9% of the fraction | |
| Cistanche salsa | Orobanchaceae | Stems | Present, isolated | [2] |
| Cistanche tubulosa | Orobanchaceae | Stems | Present, isolated | |
| Rehmannia glutinosa | Scrophulariaceae | Aerial Parts | Present, characterized | [3] |
| Plantago lanceolata | Plantaginaceae | Leaves | Acteoside (verbascoside) present in high concentrations (up to 7.1%), 2'-acetylacteoside likely present in lower amounts | [4][5] |
| Buddleja species | Scrophulariaceae | Aerial Parts | Present, isolated from Buddleja polystachya | [6] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of phenylethanoid glycosides, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., stems of Cistanche deserticola)
-
70% Ethanol
-
Reflux apparatus
-
Rotary evaporator
-
n-Butanol
-
Separatory funnel
Procedure:
-
Reflux Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
-
Solvent Partitioning:
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and transfer to a separatory funnel.
-
Partition the aqueous suspension sequentially with an equal volume of n-butanol.
-
Collect the n-butanol fractions, which will contain the phenylethanoid glycosides.
-
Concentrate the n-butanol fraction using a rotary evaporator to yield the n-butanol extract enriched with this compound.[7]
-
Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation and purification of this compound from the enriched extract.
Instrumentation:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for fraction analysis
Solvent System:
-
A two-phase solvent system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) is commonly used.
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel at room temperature. Allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the column is rotating at a speed of 850 rpm.
-
Once the system reaches hydrodynamic equilibrium (when the mobile phase emerges from the column outlet), dissolve the n-butanol extract in the mobile phase and inject it into the column.
-
Continue the separation with the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the effluent at regular intervals.
-
Analyze the collected fractions by HPLC to identify those containing this compound of high purity.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[8]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantitative analysis of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-20 min, 10-30% A; 20-30 min, 30-40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.[9]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway Modulation
This compound has been shown to possess significant anti-osteoporotic activity. This effect is mediated through the modulation of the RANKL/RANK/TRAF6 signaling pathway, which is a critical regulator of osteoclast differentiation and function.
RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Signaling Pathway
The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the differentiation of these precursors into mature osteoclasts, the cells responsible for bone resorption. This compound intervenes in this pathway, inhibiting osteoclastogenesis.
Caption: this compound inhibits the RANKL-induced signaling pathway.
The diagram illustrates that this compound exerts its inhibitory effect by down-regulating the expression of key signaling molecules such as TRAF6, preventing the subsequent activation and nuclear translocation of NF-κB and NFATc1.[10] This ultimately leads to the suppression of osteoclast-specific gene expression, thereby inhibiting bone resorption.
Conclusion
This compound is a promising natural compound with well-defined anti-osteoporotic properties and a growing list of other potential therapeutic applications. This guide provides a solid foundation for researchers by detailing its natural abundance, providing robust methods for its isolation and analysis, and elucidating its mechanism of action on a key signaling pathway. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.
References
- 1. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. nzgajournal.org.nz [nzgajournal.org.nz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Functions of 2-Acetylacteoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylacteoside, a phenylethanoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Isolated from various medicinal plants, including those of the Cistanche genus, this natural compound has demonstrated potential therapeutic effects in several key areas of human health. This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its anti-osteoporotic, aldose reductase inhibitory, and hepatoprotective properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Core Functions and Mechanisms of Action
Anti-osteoporotic Activity
This compound has shown significant promise in the management of osteoporosis, a condition characterized by weakened bones and an increased risk of fractures. Its primary mechanism of action in this context is the inhibition of osteoclast differentiation and function.
Signaling Pathway:
The anti-osteoporotic effect of this compound is primarily mediated through the downregulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Specifically, it has been shown to inhibit the RANKL/RANK/TRAF6-mediated activation of NF-κB and NFATc1.[1][2] This inhibition leads to a reduction in the differentiation of osteoclast precursors into mature osteoclasts, the cells responsible for bone resorption.
Quantitative Data:
Studies in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have demonstrated the in vivo efficacy of this compound.
| Parameter | Control (OVX) | This compound (10 mg/kg/day) | This compound (20 mg/kg/day) | This compound (40 mg/kg/day) |
| Bone Mineral Density | Decreased | Increased | Significantly Increased | Significantly Increased |
| Bone Strength | Decreased | Enhanced | Significantly Enhanced | Significantly Enhanced |
| Trabecular Number | Decreased | Increased | Significantly Increased | Significantly Increased |
| Trabecular Separation | Increased | Decreased | Significantly Decreased | Significantly Decreased |
| Cathepsin K (resorption marker) | Increased | Suppressed | Significantly Suppressed | Significantly Suppressed |
| TRAP (resorption marker) | Increased | Suppressed | Significantly Suppressed | Significantly Suppressed |
| Deoxypyridinoline (resorption marker) | Increased | Suppressed | Significantly Suppressed | Significantly Suppressed |
| ALP (formation marker) | No significant change | No significant change | No significant change | No significant change |
| BGP (formation marker) | No significant change | No significant change | No significant change | No significant change |
Data summarized from a 12-week oral administration study in ovariectomized mice.[2]
Aldose Reductase Inhibitory Activity
This compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may help to prevent or mitigate the long-term effects of diabetes, such as neuropathy, retinopathy, and nephropathy.
Quantitative Data:
| Compound | IC50 (µM) |
| 2'-Acetylacteoside | 0.071 |
| Epalrestat (clinical inhibitor) | 0.072 |
| Echinacoside | 3.1 |
| Acteoside | 1.2 |
| Isoacteoside | 4.6 |
IC50 values for the inhibition of rat lens aldose reductase.[1]
Hepatoprotective Effects
This compound has demonstrated protective effects on the liver, primarily through its antioxidant properties. It has been shown to suppress lipid peroxidation, a key process in cellular damage induced by toxins.
Mechanism of Action:
In studies using rat liver microsomes, this compound significantly suppressed NADPH/CCl4-induced lipid peroxidation.[3] Furthermore, it has been shown to prevent cell damage in primary cultured rat hepatocytes exposed to toxins like carbon tetrachloride (CCl4) and D-galactosamine (D-GalN).[3]
While specific quantitative data on the reduction of liver enzymes such as AST and ALT by this compound in vivo is still emerging, the in vitro data strongly suggests a protective role against toxin-induced liver injury.
Experimental Protocols
Ovariectomized (OVX) Mouse Model for Osteoporosis
This protocol outlines the induction of osteoporosis in a mouse model to evaluate the anti-osteoporotic effects of this compound.
Detailed Methodology:
-
Animals: Female ICR mice (or other appropriate strain), typically 8 weeks of age, are used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Surgical Procedure:
-
Mice are anesthetized using an appropriate anesthetic agent.
-
For the OVX group, a dorsal midline incision is made, and the ovaries are located and bilaterally excised.
-
For the sham group, a similar surgical procedure is performed, but the ovaries are only exposed and then returned to the peritoneal cavity.
-
The incisions are sutured, and the animals are allowed to recover.
-
-
Treatment:
-
After a recovery period (e.g., one week), daily oral gavage with either vehicle (control) or this compound at various dosages (e.g., 10, 20, 40 mg/kg/day) is initiated.
-
A positive control group, such as estradiol valerate, may also be included.
-
The treatment period typically lasts for 12 weeks.
-
-
Data Collection and Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Femurs and tibias are collected for analysis of bone mineral density, microarchitecture (using micro-computed tomography), and biomechanical properties (e.g., three-point bending test).
-
Blood samples are collected to measure serum levels of bone formation and resorption markers using ELISA kits.
-
Aldose Reductase Inhibition Assay
This in vitro assay determines the inhibitory activity of this compound on aldose reductase.
Detailed Methodology:
-
Enzyme Preparation: Aldose reductase is prepared from rat lenses or a recombinant source.
-
Reaction Mixture: The reaction mixture typically contains phosphate buffer (pH 6.2), NADPH, and the aldose reductase enzyme solution.
-
Inhibition Assay:
-
Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
CCl4-Induced Hepatotoxicity Model
This in vivo model is used to evaluate the hepatoprotective effects of this compound against toxin-induced liver injury.
Detailed Methodology:
-
Animals: Male Wistar rats (or other appropriate strain) are used and acclimatized.
-
Pre-treatment: Animals are pre-treated with this compound or vehicle orally for a specified period (e.g., 7 days).
-
Induction of Hepatotoxicity: A single intraperitoneal injection of carbon tetrachloride (CCl4), typically dissolved in olive oil, is administered to induce acute liver injury.
-
Sample Collection: At a designated time point after CCl4 administration (e.g., 24 hours), blood and liver tissue samples are collected.
-
Analysis:
-
Serum levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are measured to assess the extent of liver damage.
-
Liver tissues are processed for histopathological examination (e.g., H&E staining) to observe cellular damage, necrosis, and inflammation.
-
Conclusion and Future Directions
This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation. Its well-defined anti-osteoporotic mechanism, potent aldose reductase inhibitory activity, and demonstrated hepatoprotective effects make it a strong candidate for continued preclinical and clinical development.
Future research should focus on:
-
Elucidating the full spectrum of its molecular targets and signaling pathways.
-
Conducting comprehensive pharmacokinetic and toxicological studies to establish its safety and bioavailability.
-
Performing well-designed clinical trials to evaluate its efficacy in human populations for the treatment of osteoporosis, diabetic complications, and liver diseases.
The information provided in this technical guide serves as a foundational resource for the scientific community to advance the understanding and potential therapeutic application of this compound.
References
2-Acetylacteoside chemical structure and properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2-Acetylacteoside, a phenylethanoid glycoside with significant therapeutic potential. It covers its chemical structure, physicochemical properties, biological activities, and associated signaling pathways, along with methodologies for key experiments.
Chemical Identity and Physicochemical Properties
This compound, also known as 2'-AA, is a natural compound found in various plants, including Cistanche deserticola, Cistanche tubulosa, and Brandisia hancei[1][2][3]. It is a derivative of acteoside (verbascoside) and is characterized by an acetyl group on the glucose moiety.
The chemical structure of this compound consists of a central glucose unit linked to a phenylethanol moiety, a rhamnose sugar, and a caffeoyl group, with an additional acetyl group.
Caption: Simplified block diagram of this compound's structure.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 94492-24-7 | [1][4][5][6] |
| Molecular Formula | C₃₁H₃₈O₁₆ | [1][2][5][6][7] |
| Molecular Weight | 666.6 g/mol (or 666.62 g/mol ) | [1][2][4][5][6][7] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [7] |
| Appearance | Solid; Off-white to light yellow | [1][2] |
| Solubility | Soluble in Methanol and DMSO | [1][2] |
| UV Maximum (λmax) | 220, 335 nm | [1] |
| Storage | -20°C, sealed, away from moisture and light | [1][2][6] |
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of pharmacological effects, making it a compound of significant interest for drug development.
The table below presents the reported biological activities and quantitative data for this compound.
| Biological Activity | Model / Assay | Key Findings (IC₅₀ / Concentration) | References |
| Aldose Reductase Inhibition | Rat lens aldose reductase | IC₅₀ = 0.071 µM (Selective over maltase (>300 µM) and sucrase (277 µM)) | [1][8] |
| Antioxidant | Superoxide radical scavenging | Concentration-dependent activity | [1] |
| Antioxidant | AAPH-induced hemolysis in rat RBCs | Concentration-dependent inhibition | [1] |
| Hepatoprotective | D-galactosamine-induced cytotoxicity in mouse hepatocytes | IC₅₀ = 4.8 µg/ml | [1] |
| Hepatoprotective | NADPH/CCl₄-induced lipid peroxidation in rat liver microsomes | Significant suppression | [9] |
| Neuroprotective | Glutamate-induced cytotoxicity in rat cortical neurons | Protective at 0.1, 1, and 10 µM | [1][10] |
| Anti-osteoporotic | Ovariectomized (OVX) mice | Prevents bone strength decrease at 10-40 mg/kg | [1][3] |
| Anti-proliferative | Aortic smooth muscle cells | Shows antiproliferative effects | [10] |
Research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound.
-
Anti-osteoporotic Activity: In ovariectomized mice, this compound exerts its anti-osteoporotic effects by modulating bone resorption.[3] The mechanism is believed to operate primarily through the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway.[3][11] The compound leads to the downregulation of key proteins in this pathway, including RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[3]
Caption: RANKL/RANK/TRAF6 signaling pathway modulation by this compound.
-
Anti-inflammatory Activity: While studies on this compound are emerging, its parent compound, acteoside, has been shown to inhibit inflammation by modulating key signaling pathways, including p38, TNF-α, PI3K/AKT, and NF-κB.[12][13] It is plausible that this compound shares similar mechanisms.
Experimental Protocols and Methodologies
This section outlines the general methodologies used to isolate, analyze, and evaluate the biological activities of this compound.
This compound is a phenylethanoid glycoside that can be isolated from plant sources like Cistanche deserticola.[14] A general approach involves:
-
Extraction: The plant material is typically extracted with a solvent such as 70% methanol.[15]
-
Chromatography: The crude extract is then subjected to chromatographic techniques for purification. High-speed counter-current chromatography (HSCCC) is an effective method for isolating phenylethanoid glycosides.[14]
A common method for the analysis and quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).[15]
-
Principle: This technique separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a mobile phase. The DAD detects compounds by their UV absorbance, while the MS identifies them based on their mass-to-charge ratio, providing structural information.[15]
-
Typical Conditions:
-
Column: A reversed-phase C18 column is commonly used.[16][17]
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[16][17]
-
Detection: DAD for quantification at specific wavelengths (e.g., 335 nm) and ESI-MS in negative ion mode for identification.[1][15] Mass spectrometry reveals characteristic fragmentation patterns, such as the loss of caffeoyl and acetyl groups.[16]
-
Caption: General workflow for the analysis of this compound.
The anti-inflammatory properties can be assessed using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Principle: LPS induces an inflammatory response in macrophages, leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6). The ability of this compound to inhibit the production of these mediators is measured.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 18-24 hours).
-
Measurement of NO: Nitrite, a stable product of NO, is measured in the cell supernatant using the Griess assay.[18]
-
Measurement of Cytokines: Levels of TNF-α, IL-6, etc., in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19]
-
Western Blot: To investigate the mechanism, the expression levels of proteins in signaling pathways like NF-κB can be analyzed by Western blotting.[20]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. usbio.net [usbio.net]
- 6. chemfarms.com [chemfarms.com]
- 7. This compound | C31H38O16 | CID 21629996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective activity of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molnova.com [molnova.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jfda-online.com [jfda-online.com]
- 16. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Acetylacteoside: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Acetylacteoside, a phenylethanoid glycoside predominantly isolated from plants of the Cistanche genus, has emerged as a compound of significant interest within the scientific community.[1][2][3] Possessing a range of potent biological activities, this natural product presents considerable therapeutic potential across various disease models. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its neuroprotective, anti-osteoporotic, hepatoprotective, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.
Neuroprotective Effects
This compound has demonstrated significant promise in the realm of neuroscience, particularly in the context of ischemic stroke recovery. Research indicates that it enhances neurological recovery by promoting neurogenesis.[4] The primary mechanism underlying this effect is the activation of the PI3K/Akt signaling pathway.[4] In vitro studies have shown that this compound has a potent proliferative effect on neural stem cells (NSCs).[4] Furthermore, it has been found to enhance both the proliferation and differentiation of cultured NSCs following oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemia.[4] Western blot analysis has confirmed that this compound upregulates the expression of phosphorylated Akt (p-Akt), a key downstream effector in the PI3K/Akt pathway.[4] The pro-neurogenic effect of this compound was shown to be dependent on this pathway.[4] Additionally, this compound has been identified as a reversible, mixed-type inhibitor of monoamine oxidase B (MAO-B), suggesting its potential in the management of neurodegenerative diseases like Parkinson's disease.[5]
Signaling Pathway: PI3K/Akt in Neurogenesis
Caption: PI3K/Akt signaling pathway activated by this compound to promote neurogenesis.
Anti-osteoporotic Activity
This compound has shown significant anti-osteoporotic effects, primarily by modulating bone resorption.[1] In a study using an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, oral administration of this compound (at doses of 10, 20, and 40 mg/kg body weight/day for 12 weeks) led to increased bone mineral density, enhanced bone strength, and improved trabecular bone micro-architecture.[1] The compound was observed to suppress bone resorption markers, including cathepsin K, tartrate-resistant acid phosphatase (TRAP), and deoxypyridinoline, without significantly affecting bone formation markers like alkaline phosphatase (ALP) and osteocalcin (BGP).[1]
The anti-resorptive mechanism of this compound is attributed to its interference with the RANKL/RANK/TRAF6 signaling cascade, which subsequently downregulates the NF-κB and NFATc1 pathways.[1][6] This was confirmed by the observed down-regulation in the expression of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[1] In vitro experiments using RAW 264.7 cells induced with RANKL showed that this compound inhibited osteoclast differentiation, as evidenced by a reduction in TRAP-positive cells.[6]
Signaling Pathway: RANKL/RANK/TRAF6 in Osteoclastogenesis
Caption: Inhibition of the RANKL/RANK/TRAF6 pathway by this compound.
Hepatoprotective and Antioxidant Activities
This compound exhibits notable hepatoprotective effects.[7] It has been shown to significantly suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes.[7] Furthermore, in primary cultured rat hepatocytes, it effectively prevented cell damage induced by carbon tetrachloride (CCl4) or D-galactosamine (D-GalN).[7]
The antioxidant properties of this compound are a key contributor to its biological activities. It demonstrates potent free radical scavenging activity.[8] Quantitative analysis of its antioxidant capacity has been performed using various assays.
Quantitative Data on Biological Activities
| Activity | Assay | Model System | Result | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro chemical assay | IC50 = 3.30 µM | [8] |
| Superoxide Anion Radical Scavenging | Xanthine/Xanthine Oxidase Assay | IC50 = 2.25 µM | [8] | |
| Enzyme Inhibition | Rat Lens Aldose Reductase | In vitro enzyme assay | IC50 = 0.071 µM | [9] |
| Anti-osteoporotic | Bone Mineral Density | Ovariectomized mice | Significant increase at 10, 20, 40 mg/kg/day | [1] |
| Neuroprotection | Neural Stem Cell Proliferation | In vitro cell culture | Most potent among tested phenylethanoid glycosides | [4] |
Experimental Protocols
Isolation and Purification of this compound
A common method for the isolation and purification of this compound from its natural sources, such as Cistanche salsa or Cistanche deserticola, is high-speed counter-current chromatography (HSCCC).[2][3]
Exemplary Protocol:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with different organic solvents (e.g., petroleum ether, ethyl acetate, n-butanol) to obtain fractions with varying polarities. The n-butanol extract is typically enriched with phenylethanoid glycosides.[3]
-
HSCCC Separation: The n-butanol extract is subjected to HSCCC. A two-phase solvent system is employed, for instance, ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5, v/v).[2] The separation is performed in a head-to-tail elution mode.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.[2][3]
-
Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).[2]
Western Blot Analysis for p-Akt Expression
Protocol for assessing the effect of this compound on Akt phosphorylation in Neural Stem Cells (NSCs):
-
Cell Culture and Treatment: NSCs are cultured under standard conditions. For experiments modeling ischemia, cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). Following OGD/R, cells are treated with various concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software. The relative expression of p-Akt is normalized to the expression of total Akt.
Experimental Workflow: From Plant Material to Biological Insight
Caption: A generalized workflow for the study of this compound.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. Its neuroprotective, anti-osteoporotic, hepatoprotective, and antioxidant effects are well-documented and supported by mechanistic studies. The elucidation of its roles in modulating key signaling pathways, such as PI3K/Akt and RANKL/RANK/TRAF6, provides a solid foundation for its further development as a therapeutic agent. This technical guide consolidates the current knowledge on this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. Future research should focus on clinical trials to validate these preclinical findings and explore the full therapeutic potential of this remarkable molecule.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective activity of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xjcistanche.com [xjcistanche.com]
- 9. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetylacteoside: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Acetylacteoside, a phenylethanoid glycoside, has emerged as a promising bioactive compound with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of its core pharmacological activities, focusing on its neuroprotective, anti-osteoporotic, antioxidant, and aldose reductase inhibitory effects. Detailed experimental protocols for key assays, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its therapeutic potential through the modulation of several key signaling pathways and direct molecular interactions. The primary mechanisms identified in the literature are detailed below.
Neuroprotection and Neurogenesis via PI3K/Akt Signaling
Recent studies have elucidated the significant role of this compound in promoting recovery from ischemic stroke by enhancing neurogenesis. The core mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
-
Mechanism: this compound has been shown to increase the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.[1] This activation, in turn, promotes the proliferation and differentiation of neural stem cells (NSCs) into mature neurons, contributing to neurological recovery after ischemic brain injury.[1][2] The effect on NSC neurogenesis is dependent on the PI3K/Akt pathway.[1]
-
Experimental Evidence: In vitro studies using cultured neural stem cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) have demonstrated that this compound enhances the expression of p-Akt, leading to increased NSC proliferation and differentiation.[1] In vivo models of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in mice, have shown that administration of this compound alleviates neural dysfunction by increasing neurogenesis.[1]
-
Signaling Pathway Diagram:
Caption: PI3K/Akt signaling pathway activated by this compound.
Anti-Osteoporotic Effects via RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Signaling
This compound has demonstrated significant anti-osteoporotic activity by modulating bone resorption.[3] The primary mechanism involves the inhibition of the RANKL/RANK/TRAF6 signaling axis, which subsequently downregulates the NF-κB and NFATc1 pathways.
-
Mechanism: Receptor activator of nuclear factor kappa-B ligand (RANKL) binding to its receptor RANK on osteoclast precursors is a critical step in osteoclastogenesis. This interaction recruits TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the transcription factors NF-κB and NFATc1, which are master regulators of osteoclast differentiation and function. This compound has been shown to down-regulate the expression of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[3] This inhibition of the RANKL signaling pathway leads to a suppression of osteoclast differentiation and bone resorption.
-
Experimental Evidence: In vivo studies using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have shown that oral administration of this compound (at doses of 10, 20, and 40 mg/kg body weight/day) for 12 weeks significantly increased bone mineral density, enhanced bone strength, and improved trabecular bone micro-architecture.[3] Furthermore, markers of bone resorption such as cathepsin K and TRAP were significantly suppressed.[3] In vitro studies using RAW 264.7 macrophage cells induced to differentiate into osteoclasts with RANKL have shown that this compound inhibits this differentiation process.
-
Signaling Pathway Diagram:
Caption: Inhibition of RANKL/RANK/TRAF6 pathway by this compound.
Antioxidant Activity
This compound is a potent antioxidant, demonstrating strong free radical scavenging activities.
-
Mechanism: The antioxidant effect of phenylethanoid glycosides like this compound is attributed to the number of phenolic hydroxyl groups in the molecule. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them.
-
Experimental Evidence: this compound has been shown to have stronger free radical scavenging activity than α-tocopherol against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and superoxide anion radicals generated by the xanthine/xanthine oxidase system.[4] It also exhibits significant inhibition of lipid peroxidation in rat liver microsomes induced by both enzymatic (ADP/NADPH/Fe³⁺) and non-enzymatic (ascorbic acid/Fe²⁺) methods.[4]
Aldose Reductase Inhibition
This compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.
-
Mechanism: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in tissues such as the lens, retina, nerves, and kidneys. By inhibiting aldose reductase, this compound can prevent the accumulation of sorbitol and mitigate these complications.
-
Experimental Evidence: In vitro assays have demonstrated that this compound is a potent inhibitor of rat lens aldose reductase.
Quantitative Data
The following tables summarize the available quantitative data for the bioactivities of this compound.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Assay | Compound | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 2'-Acetylacteoside | Not specified, but stronger than α-tocopherol | [4] |
| Superoxide Anion Radical Scavenging | 2'-Acetylacteoside | 2.25 | [4] |
| Acteoside | 2.89 | [4] | |
| Isoacteoside | 2.88 | [4] | |
| Echinacoside | 2.74 | [4] | |
| Caffeic acid | 1.82 | [4] | |
| α-Tocopherol | > 10 | [4] |
Table 2: Aldose Reductase Inhibitory Activity of this compound and Related Compounds
| Compound | IC₅₀ (µM) | Reference |
| 2'-Acetylacteoside | 0.071 | |
| Acteoside | 1.2 | |
| Isoacteoside | 4.6 | |
| Echinacoside | 3.1 | |
| Epalrestat (clinical inhibitor) | 0.072 |
Table 3: In Vivo Anti-Osteoporotic Efficacy of this compound
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Ovariectomized (OVX) Mice | 2'-Acetylacteoside | 10, 20, 40 mg/kg/day (oral) | 12 weeks | Increased bone mineral density, enhanced bone strength, improved trabecular micro-architecture, suppressed bone resorption markers. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Osteoclast Differentiation Assay
-
Objective: To evaluate the effect of this compound on RANKL-induced osteoclast differentiation.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and allow to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing 50 ng/mL of RANKL and various concentrations of this compound (e.g., 10⁻⁷ M to 10⁻⁵ M). Include a vehicle control (DMSO) and a control with RANKL only.
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
TRAP Staining: After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes. Wash with PBS and then stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
-
-
Workflow Diagram:
Caption: Workflow for the in vitro osteoclast differentiation assay.
Western Blot Analysis for PI3K/Akt Pathway
-
Objective: To determine the effect of this compound on the phosphorylation of Akt.
-
Protocol:
-
Cell Culture and Treatment: Culture neural stem cells and treat with this compound for the desired time points. For OGD/R experiments, subject the cells to oxygen-glucose deprivation followed by reoxygenation in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody details and dilutions should be optimized based on the manufacturer's recommendations and preliminary experiments.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
-
-
Workflow Diagram:
Caption: General workflow for Western blot analysis.
DPPH Radical Scavenging Assay
-
Objective: To measure the free radical scavenging activity of this compound.
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solution. A blank containing only methanol should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Aldose Reductase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on aldose reductase.
-
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 0.1 M phosphate buffer (pH 6.2), 0.16 mM NADPH, and the test compound (this compound) at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde (10 mM).
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm for 3-5 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the percentage of inhibition by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in neurogenesis and bone metabolism, coupled with its potent antioxidant and aldose reductase inhibitory activities, underscores its therapeutic potential for a range of conditions, including ischemic stroke, osteoporosis, and diabetic complications. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetylacteoside: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylacteoside, a phenylethanoid glycoside, is a bioactive compound found in several medicinal plants, including species of the Cistanche genus. It is an acetylated derivative of acteoside (verbascoside), another well-studied phenylethanoid glycoside. Emerging research has highlighted the significant therapeutic potential of this compound, particularly in the areas of bone health, antioxidant activity, and glucose metabolism. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, focusing on its pharmacological effects, mechanisms of action, and relevant experimental data.
Therapeutic Potential and Mechanism of Action
Current research indicates that this compound possesses a range of pharmacological activities, with the most well-documented being its anti-osteoporotic effects. Additionally, it exhibits notable antioxidant properties and potential for managing diabetic complications through aldose reductase inhibition.
Anti-Osteoporotic Effects
This compound has demonstrated significant potential in the management of osteoporosis. In vivo studies have shown its efficacy in preventing bone loss and improving bone microarchitecture in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.
Mechanism of Action: The primary mechanism underlying the anti-osteoporotic activity of this compound involves the modulation of the RANKL/RANK/TRAF6 signaling pathway, a critical regulator of osteoclast differentiation and activation. By down-regulating the expression of key proteins in this pathway, this compound inhibits osteoclastogenesis and bone resorption.[1]
Specifically, this compound has been shown to decrease the expression of:
-
RANK (Receptor Activator of Nuclear Factor-κB): The receptor for RANKL on the surface of osteoclast precursors.
-
TRAF6 (TNF Receptor-Associated Factor 6): A key adaptor protein that transduces signals from RANK.
-
NF-κB (Nuclear Factor-κB): A transcription factor that promotes the expression of genes involved in osteoclast differentiation.
-
NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1): A master regulator of osteoclast differentiation.[1]
The inhibition of this pathway ultimately leads to a reduction in bone resorption, thereby preserving bone mass and strength.
Signaling Pathway: RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Activation
Caption: this compound inhibits osteoclastogenesis by targeting the RANKL/RANK/TRAF6 pathway.
Antioxidant Activity
Phenylethanoid glycosides are well-known for their antioxidant properties, and this compound is no exception. It demonstrates potent free radical scavenging activity, which is a key mechanism in combating oxidative stress implicated in various chronic diseases.
Mechanism of Action: The antioxidant effect of this compound is attributed to its chemical structure, which includes phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
One study investigated its ability to scavenge superoxide anion radicals, a highly reactive oxygen species.
Aldose Reductase Inhibition
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent oxidative stress, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.
Mechanism of Action: this compound acts as an inhibitor of aldose reductase, thereby blocking the conversion of glucose to sorbitol. This action suggests its potential as a therapeutic agent for the prevention and management of diabetic complications.
Quantitative Data
The following tables summarize the available quantitative data on the therapeutic effects of this compound.
Table 1: In Vivo Anti-Osteoporotic Efficacy of this compound in Ovariectomized (OVX) Mice
| Parameter | Treatment Group | Dosage (mg/kg/day) | Duration | Outcome | Reference |
| Bone Mineral Density | OVX + this compound | 10, 20, 40 | 12 weeks | Significantly increased compared to OVX control | [1] |
| Bone Strength | OVX + this compound | 10, 20, 40 | 12 weeks | Significantly enhanced compared to OVX control | [1] |
| Trabecular Bone Micro-architecture | OVX + this compound | 10, 20, 40 | 12 weeks | Improved (increased trabecular number, decreased separation) | [1] |
| Bone Resorption Markers (Cathepsin K, TRAP, Deoxypyridinoline) | OVX + this compound | 10, 20, 40 | 12 weeks | Significantly suppressed compared to OVX control | [1] |
Table 2: In Vitro Bioactivities of this compound
| Bioactivity | Assay | IC₅₀ Value | Reference |
| Superoxide Anion Radical Scavenging | Xanthine/Xanthine Oxidase Method | 2.25 µM | |
| Aldose Reductase Inhibition | Rat Lens Aldose Reductase Assay | 0.071 µM |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In Vivo Anti-Osteoporotic Study in Ovariectomized (OVX) Mice
Objective: To evaluate the effect of this compound on bone loss in a model of postmenopausal osteoporosis.
Animal Model:
-
Female ICR mice (8 weeks old) are used.
-
Ovariectomy (OVX) is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
Treatment:
-
One week after surgery, OVX mice are randomly divided into treatment groups.
-
This compound is administered orally via gavage at doses of 10, 20, and 40 mg/kg body weight/day.
-
A positive control group may be treated with a standard anti-osteoporotic drug (e.g., estradiol).
-
The treatment duration is typically 12 weeks.
Outcome Measures:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on the femur and lumbar spine.
-
Biomechanical Strength: Three-point bending tests are performed on the femur to determine parameters like maximum load and stiffness.
-
Bone Micro-architecture: Micro-computed tomography (µCT) analysis of the distal femur or lumbar vertebrae is used to assess trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biochemical Markers of Bone Turnover: Serum levels of bone resorption markers (e.g., Cathepsin K, TRAP, deoxypyridinoline) and bone formation markers (e.g., alkaline phosphatase (ALP), osteocalcin (BGP)) are measured by ELISA.
-
Western Blot Analysis: Protein expression of RANK, TRAF6, NF-κB, and NFATc1 in bone tissue or bone marrow-derived macrophages is determined to elucidate the mechanism of action.
Experimental Workflow: In Vivo Anti-Osteoporotic Study
Caption: Workflow for evaluating the anti-osteoporotic effects of this compound in vivo.
In Vitro Antioxidant Activity - Superoxide Anion Radical Scavenging Assay
Objective: To determine the superoxide anion radical scavenging capacity of this compound.
Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the xanthine-xanthine oxidase system. The scavenging activity is measured as the inhibition of NBT reduction.
Reagents:
-
Phosphate buffer (pH 7.4)
-
Xanthine solution
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine oxidase solution
-
This compound solutions of varying concentrations
Procedure:
-
In a 96-well plate, add the phosphate buffer, xanthine solution, and NBT solution to each well.
-
Add different concentrations of this compound to the test wells. A control well without the test compound is also prepared.
-
Initiate the reaction by adding the xanthine oxidase solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Calculate the percentage of superoxide radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the superoxide radicals) is determined from a dose-response curve.
In Vitro Aldose Reductase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on aldose reductase activity.
Principle: The activity of aldose reductase is determined by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).
Reagents:
-
Phosphate buffer (pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde (substrate) solution
-
Partially purified rat lens aldose reductase enzyme
-
This compound solutions of varying concentrations
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH solution, and the enzyme solution in a cuvette.
-
Add different concentrations of this compound to the test cuvettes. A control cuvette without the inhibitor is also prepared.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Monitor the decrease in absorbance at 340 nm for a set period using a spectrophotometer.
-
Calculate the percentage of inhibition of aldose reductase activity.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.
Conclusion and Future Directions
This compound is a promising natural compound with significant therapeutic potential, particularly in the field of bone health. Its well-defined mechanism of action in inhibiting osteoclastogenesis through the RANKL/RANK/TRAF6 pathway provides a strong rationale for its development as an anti-osteoporotic agent. Furthermore, its antioxidant and aldose reductase inhibitory activities suggest broader applications in managing conditions associated with oxidative stress and hyperglycemia.
Future research should focus on:
-
Conducting more extensive in vivo studies to confirm its efficacy and safety in different preclinical models.
-
Investigating its pharmacokinetic and pharmacodynamic profiles to optimize dosing and delivery.
-
Exploring its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions, given the known activities of related phenylethanoid glycosides.
-
Elucidating the structure-activity relationship to potentially synthesize more potent derivatives.
The comprehensive data presented in this guide underscores the importance of continued research into this compound as a lead compound for the development of novel therapeutics.
References
2-Acetylacteoside: A Promising Neuroprotective Agent for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as ischemic stroke, represent a significant and growing global health burden. A common thread among these debilitating conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, inflammation, and apoptosis. In the quest for effective therapeutic interventions, natural compounds have emerged as a promising source of novel drug candidates. Among these, 2-acetylacteoside, a phenylethanoid glycoside, and its parent compound, acteoside, have garnered considerable attention for their potent neuroprotective properties. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, experimental evidence, and detailed protocols for its investigation in the context of neurodegenerative diseases.
Mechanism of Action: A Multi-Targeted Approach
This compound and acteoside exert their neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal survival and death. The primary mechanisms identified to date involve the activation of pro-survival pathways and the inhibition of inflammatory and apoptotic cascades.
Activation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Evidence suggests that this compound promotes neurogenesis and protects against ischemic injury by activating this pathway.[1] Activation of PI3K leads to the phosphorylation and subsequent activation of Akt, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.
Caption: PI3K/Akt Signaling Pathway Activation by this compound.
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Acteoside has been shown to activate this pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes.[2] This is particularly relevant in neurodegenerative diseases where oxidative damage is a key pathological feature. Acteoside promotes the nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of its target genes.
Caption: Nrf2/ARE Pathway Activation by Acteoside.
Anti-inflammatory and Anti-apoptotic Effects
Chronic inflammation and apoptosis are hallmarks of neurodegenerative diseases. Acteoside has demonstrated significant anti-inflammatory and anti-apoptotic properties. It can inhibit the production of pro-inflammatory cytokines and mediators. Furthermore, studies have shown that acteoside can modulate the expression of apoptotic regulatory proteins, such as the Bcl-2 family, and inhibit the activation of caspases, key executioners of apoptosis.[3]
Experimental Evidence: In Vitro and In Vivo Studies
The neuroprotective potential of this compound and acteoside has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases.
In Vitro Studies
| Cell Line | Model of Neurodegeneration | Compound | Concentration | Key Findings | Reference |
| Neural Stem Cells (NSCs) | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | This compound | Not specified | Promoted NSC proliferation and differentiation via the PI3K/Akt pathway. | [1] |
| SH-SY5Y Human Neuroblastoma | Amyloid-beta (Aβ) induced toxicity | Acteoside | Pre-treatment for 1.5 h | Reduced cell viability loss, apoptotic rate, and ROS production. Inhibited mitochondrial dysfunction. | [3] |
| SH-SY5Y Human Neuroblastoma | MPP+ induced toxicity | Tubuloside B (related phenylethanoid glycoside) | Not specified | Mitigated apoptosis through anti-oxidative stress effects and maintaining mitochondrial function. | Benchchem |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Not specified | OGD of long duration is cytotoxic. | [4][5] |
In Vivo Studies
| Animal Model | Disease Model | Compound | Dosage | Key Findings | Reference |
| Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | This compound | Not specified | Alleviated neural dysfunction by increasing neurogenesis. | [1] |
| Rats | Rotenone-induced Parkinson's Disease | Acteoside | Oral administration | Attenuated parkinsonism symptoms, inhibited α-synuclein and caspase-3 upregulation. | [6] |
| Zebrafish | 6-hydroxydopamine (6-OHDA)-induced neural damage | Acteoside | Pre-treatment | Prevented movement disorders and dopaminergic neuron death. Upregulated antioxidative enzymes via the Nrf2/ARE pathway. | [2] |
| Ovariectomized Mice | Osteoporosis (relevant due to shared signaling pathways) | 2'-Acetylacteoside | 10, 20, 40 mg/kg/day (oral) | Exhibited significant anti-osteoporotic effects. | [7] |
Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While detailed pharmacokinetic data for this compound is limited, studies on its parent compound, acteoside, provide valuable insights.
| Parameter | Value | Species | Administration | Reference |
| Cmax (Oral) | 0.13 µg/mL | Rat | 100 mg/kg | [8] |
| Tmax (Oral) | 0.36 h | Rat | 150 mg/kg | [9] |
| t1/2β (Oral) | 4.842 h | Rat | 150 mg/kg | [9] |
| Absolute Bioavailability (Oral) | ~1% | Rat | Not specified | [10] |
| Plasma Protein Binding | ~60% | Rat | Not specified | [10] |
The low oral bioavailability of acteoside is a significant challenge for its clinical application.[8][10] Research into novel delivery systems and structural modifications is ongoing to address this limitation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound and acteoside.
In Vitro Experimental Workflow
Caption: General In Vitro Experimental Workflow.
1. SH-SY5Y Cell Culture and MPP+ Induced Neurotoxicity Model
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM all-trans-retinoic acid (RA) for 5-7 days.
-
MPP+ Treatment: Seed cells in appropriate plates. After 24 hours, pre-treat cells with varying concentrations of this compound or acteoside for 2 hours. Subsequently, expose the cells to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology, for 24 hours.
2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons
-
Primary Neuron Culture: Isolate primary cortical or hippocampal neurons from embryonic rodents and culture them in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD: To induce ischemia-like conditions, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS) and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1-2 hours).
-
Reoxygenation: Following OGD, return the cells to their original culture medium and incubate under normoxic conditions (95% air, 5% CO2) for a desired period (e.g., 24 hours) to mimic reperfusion.
3. Western Blot Analysis for PI3K/Akt Pathway
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Workflow
Caption: General In Vivo Experimental Workflow.
1. Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
-
Anesthesia and Incision: Anesthetize the mouse and make a midline neck incision.
-
Vessel Exposure: Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and insert a silicon-coated filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Outcome Assessment: Evaluate neurological deficits using scoring systems like the modified Neurological Severity Score (mNSS). Assess infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
2. Rotenone-Induced Parkinson's Disease Model in Rats
-
Rotenone Preparation: Dissolve rotenone in a suitable vehicle such as sunflower oil or a mixture of DMSO and polyethylene glycol.
-
Administration: Administer rotenone to rats via intraperitoneal (IP) or subcutaneous (SC) injection daily for a specified period (e.g., 2-4 weeks) at a dose of 2-3 mg/kg.
-
Behavioral Testing: Monitor the development of motor deficits using tests such as the pole test, cylinder test, or open field test.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze dopaminergic neuron loss in the substantia nigra and striatum using tyrosine hydroxylase (TH) immunohistochemistry. Measure neurotransmitter levels using high-performance liquid chromatography (HPLC).
Conclusion
This compound and its parent compound, acteoside, represent promising natural products for the development of novel therapies for neurodegenerative diseases. Their multi-targeted mechanism of action, encompassing the activation of pro-survival signaling pathways like PI3K/Akt and Nrf2/ARE, alongside potent anti-inflammatory and anti-apoptotic effects, makes them attractive candidates for further investigation. The experimental models and protocols detailed in this guide provide a robust framework for researchers to explore the full therapeutic potential of these compounds. While challenges such as low oral bioavailability need to be addressed, continued research into formulation strategies and medicinal chemistry approaches may pave the way for the clinical translation of this compound-based therapies for the treatment of a range of devastating neurological disorders.
References
- 1. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetic study on acetoside in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of 2'-Acetylacteoside: A Technical Whitepaper for Drug Discovery Professionals
Abstract
2'-Acetylacteoside, a phenylethanoid glycoside found in several medicinal plants, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2'-Acetylacteoside, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory agents. While direct quantitative data on the anti-inflammatory activity of 2'-Acetylacteoside is limited in publicly available literature, this paper provides a framework for its investigation based on established experimental protocols and the known activities of closely related compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.
Phenylethanoid glycosides are a class of natural products that have garnered significant attention for their diverse pharmacological activities, including antioxidant, neuroprotective, and anti-inflammatory effects. 2'-Acetylacteoside, a derivative of acteoside, is a member of this class and has been identified in various plant species, including those of the Cistanche genus. Preliminary research suggests that 2'-Acetylacteoside possesses anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. This whitepaper aims to consolidate the current understanding of 2'-Acetylacteoside's anti-inflammatory potential and to provide a practical guide for its further investigation.
Data Presentation: A Framework for Quantifying Anti-Inflammatory Efficacy
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by 2'-Acetylacteoside
| Assay | Cell Line | Stimulant | Outcome Measure | IC50 (µM) | Max Inhibition (%) at [Concentration] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite Levels | Data to be determined | Data to be determined |
| TNF-α Production | RAW 264.7 | LPS | TNF-α Levels (ELISA) | Data to be determined | Data to be determined |
| IL-6 Production | RAW 264.7 | LPS | IL-6 Levels (ELISA) | Data to be determined | Data to be determined |
| IL-1β Production | THP-1 | LPS + ATP | IL-1β Levels (ELISA) | Data to be determined | Data to be determined |
| iNOS Expression | RAW 264.7 | LPS | Protein Levels (Western Blot) | Data to be determined | Data to be determined |
| COX-2 Expression | RAW 264.7 | LPS | Protein Levels (Western Blot) | Data to be determined | Data to be determined |
Table 2: In Vivo Anti-Inflammatory Activity of 2'-Acetylacteoside
| Animal Model | Species/Strain | Induction Agent | Dosage (mg/kg) | Route of Administration | Endpoint | % Inhibition |
| Paw Edema | Wistar Rat | Carrageenan | Data to be determined | Oral | Paw Volume | Data to be determined |
| Ear Edema | BALB/c Mouse | Croton Oil | Data to be determined | Topical | Ear Weight | Data to be determined |
| Peritonitis | C57BL/6 Mouse | Zymosan | Data to be determined | Intraperitoneal | Inflammatory Cell Infiltration | Data to be determined |
Core Signaling Pathways in Inflammation Modulated by Phenylethanoid Glycosides
The anti-inflammatory effects of many natural compounds, including phenylethanoid glycosides, are often attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways in this regard.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as IκBs. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the freed NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins. Evidence suggests that 2'-Acetylacteoside may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: The NF-κB signaling pathway and potential inhibition by 2'-Acetylacteoside.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another crucial set of pathways involved in the inflammatory response. They consist of a cascade of protein kinases that phosphorylate and activate downstream targets, including transcription factors, leading to the expression of inflammatory genes. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors such as AP-1 (Activator Protein-1), which, in concert with NF-κB, drives the expression of pro-inflammatory cytokines and enzymes.
Caption: The MAPK signaling cascade and its potential modulation.
Detailed Experimental Protocols
The following section provides detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory properties of 2'-Acetylacteoside.
In Vitro Anti-Inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
-
Objective: To determine the non-toxic concentration range of 2'-Acetylacteoside.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2'-Acetylacteoside (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for the MTT cell viability assay.
-
Objective: To measure the inhibitory effect of 2'-Acetylacteoside on NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of 2'-Acetylacteoside for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Objective: To quantify the inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production.
-
Procedure:
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Measure the concentration of TNF-α and IL-6 in the culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Objective: To determine the effect of 2'-Acetylacteoside on the expression and activation of key inflammatory proteins.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with 2'-Acetylacteoside for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for p-IκBα, 24 hours for iNOS and COX-2).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
In Vivo Anti-Inflammatory Models
-
Objective: To evaluate the acute anti-inflammatory activity of 2'-Acetylacteoside.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer 2'-Acetylacteoside (at various doses) or a vehicle control orally. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
2'-Acetylacteoside represents a promising natural compound with potential anti-inflammatory properties. Its mechanism of action is likely to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this whitepaper provide a robust framework for the comprehensive evaluation of its anti-inflammatory efficacy, both in vitro and in vivo.
Future research should focus on generating the quantitative data outlined in the presentation tables to establish a clear dose-response relationship and to determine the potency of 2'-Acetylacteoside. Further mechanistic studies are also warranted to elucidate the precise molecular targets of this compound within the inflammatory cascade. The insights gained from such investigations will be invaluable for the potential development of 2'-Acetylacteoside as a novel therapeutic agent for the treatment of inflammatory diseases.
In Vitro Antioxidant Profile of 2-Acetylacteoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylacteoside is a phenylethanoid glycoside, a derivative of the well-studied antioxidant, acteoside (also known as verbascoside). Phenylethanoid glycosides are a class of natural products recognized for their potent antioxidant and various other pharmacological activities. This technical guide provides an in-depth overview of the in vitro antioxidant effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Direct Radical Scavenging and Reducing Power
The antioxidant capacity of this compound has been quantified through several standard chemical assays that measure its ability to directly scavenge free radicals or reduce oxidant species. These assays provide foundational data on the compound's intrinsic antioxidant potential.
Quantitative Data Summary
The efficacy of this compound in various antioxidant assays is commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Assay Type | Radical/Oxidant | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 3.30 | α-Tocopherol | > 10 | Xiong Q, et al. (1996)[1][2] |
| Superoxide Anion (O₂⁻) Scavenging | Xanthine/Xanthine Oxidase | 2.25 | Caffeic Acid | 1.82 | Xiong Q, et al. (1996)[1] |
Note: Data for other common assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) for this compound are not prominently available in the reviewed literature. The data for 6-O-acetylacteoside, a structural analog, shows DPPH and superoxide radical scavenging IC50 values of 9.55 µM and 39.1 µM, respectively, which can be useful for structure-activity relationship studies[3][4][5].
Experimental Protocols
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing the violet color of the DPPH solution to fade. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The absorbance of this solution at ~517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the DPPH working solution (e.g., 100 µL).
-
Add an equal volume (e.g., 100 µL) of various concentrations of the this compound solution.
-
Include a positive control (e.g., α-Tocopherol, Ascorbic Acid) and a blank (solvent only).
-
-
Incubation and Measurement:
-
Mix the solutions thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Experimental Workflow: Chemical Antioxidant Assays
The following diagram illustrates the general workflow for in vitro chemical antioxidant assays like DPPH and ABTS.
Cellular Antioxidant Effects and Mechanisms
Beyond direct chemical reactivity, the efficacy of an antioxidant within a biological system is critical. Cellular assays are employed to determine if a compound can protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or other reactive oxygen species (ROS) generators.
While direct quantitative data on the reduction of intracellular ROS by this compound is limited in the available literature, the protocols and mechanisms described are based on established methods for evaluating phenylethanoid glycosides.
Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human keratinocytes, neuronal cells) in appropriate media.
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined period (e.g., 1-24 hours).
-
-
Probe Loading and Oxidative Stress Induction:
-
Remove the treatment media and wash the cells with Phosphate-Buffered Saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 10-25 µM in serum-free media) and incubate for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Induce oxidative stress by adding an ROS generator (e.g., H₂O₂) to the cells. Include control groups (no compound, no H₂O₂).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
The reduction in fluorescence in cells pre-treated with this compound compared to the H₂O₂-only control indicates its intracellular antioxidant activity.
-
Signaling Pathway: The Nrf2-ARE Axis
The primary mechanism by which many phenolic antioxidants, including the parent compound acteoside, exert their cytoprotective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, it is highly hypothesized to follow this pathway.
Mechanism:
-
Activation: Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Keap1.
-
Nuclear Translocation: Nrf2 translocates into the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Gene Expression: This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
-
Cytoprotection: The resulting proteins detoxify ROS and electrophiles, thereby protecting the cell from oxidative damage.
The following diagram illustrates the Nrf2-ARE signaling pathway, a likely mechanism for the cellular antioxidant action of this compound.
Conclusion and Future Directions
This compound demonstrates significant in vitro antioxidant potential through direct radical scavenging, as evidenced by its low micromolar IC50 values in DPPH and superoxide anion assays. Mechanistically, it is likely to confer cytoprotection against oxidative stress by activating the Nrf2-ARE signaling pathway, a hallmark of many protective phenylethanoid glycosides.
For drug development professionals, this compound represents a promising lead compound. However, further research is required to build a more complete profile. Future investigations should focus on:
-
Expanding Quantitative Data: Generating IC50 values for this compound in a broader range of antioxidant assays (e.g., ABTS, FRAP, ORAC) to allow for comprehensive comparison and structure-activity relationship analysis.
-
Confirming Cellular Mechanisms: Conducting studies to provide direct evidence of Nrf2 nuclear translocation and subsequent upregulation of antioxidant enzymes like HO-1 in response to this compound treatment.
-
Quantifying ROS Reduction: Performing cellular antioxidant assays, such as the DCFH-DA assay, to quantify the dose-dependent reduction of intracellular ROS in various cell lines under oxidative stress.
A thorough exploration of these areas will be crucial for substantiating the therapeutic potential of this compound as a novel antioxidant agent.
References
A Technical Guide on the Preliminary Cytotoxic Studies of 2-Acetylacteoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary research into the cytotoxic properties of 2-acetylacteoside, a phenylethanoid glycoside found in various medicinal plants. The guide focuses on summarizing available quantitative data, detailing the underlying molecular mechanisms, and providing standardized experimental protocols relevant to the study of this compound.
Introduction to this compound
This compound is a bioactive natural compound, notably isolated from plants such as Cistanche deserticola.[1] It is a derivative of acteoside (also known as verbascoside), a widely studied phenylethanoid glycoside.[1][2][3] Preliminary studies suggest that this compound, often as part of a synergistic mixture of phenylethanoid glycosides, possesses significant cytotoxic and tumor-suppressing effects, making it a compound of interest for further investigation in oncology and drug development.[2]
Quantitative Cytotoxicity Data
While specific IC50 values for isolated this compound are not extensively detailed in the reviewed literature, studies on a mixture of Cistanche phenylethanoid glycosides (CPhGs), which includes this compound, echinacoside, acteoside, and cistanoside A, demonstrate significant cytotoxic activity.[2] The data highlights the potent anti-tumor effects of this combination against T-cell lymphoma.[2]
Table 1: Summary of In Vitro Cytotoxicity of a this compound-Containing Mixture
| Cell Line | Compound/Mixture | Key Findings | Bioassay Method | Reference |
|---|
| T-cell Lymphoma (TCL) | CPhGs (Echinacoside, Acteoside, This compound , Cistanoside A) | Significantly killed and inhibited TCL cells in a dose-dependent manner. | Not specified |[2] |
Note: Further studies are required to determine the specific IC50 values of purified this compound across a panel of cancer cell lines.
Mechanistic Insights into Cytotoxicity
The primary mechanism of cytotoxicity attributed to the this compound-containing mixture is the induction of programmed cell death, specifically through apoptosis and pyroptosis.[2] The apoptotic response is triggered via the modulation of several key signaling pathways.[2]
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.[4][5] The process can be visualized as a sequence of events from cell treatment to analysis.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Research indicates that the phenylethanoid glycoside mixture containing this compound induces apoptosis by co-regulating the SIRT2/p53 and PI3K/AKT signaling pathways.[2]
-
Inhibition of SIRT2 and PI3K/AKT: The compounds significantly reduce the expression of SIRT2 and inhibit the activation of PI3K and AKT.[2] SIRT2 is known to negatively regulate the tumor suppressor p53 through the P300/MDM2 axis.[2] The PI3K/AKT pathway also promotes MDM2 expression, which targets p53 for degradation.[2]
-
Upregulation of p53 and PTEN: By inhibiting these upstream pathways, p53 expression is upregulated.[2] The expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway, is also increased.[2]
-
Modulation of Bcl-2 Family Proteins: The increase in p53 leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.[2]
-
Caspase Activation: This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway, which culminates in the activation of executioner caspases (e.g., Caspase-3) and cell death.[2][5][6][7]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Key Experimental Protocols
The following sections detail standardized methodologies for assessing the cytotoxicity and apoptotic effects of compounds like this compound.
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Caption: General workflow for a cell viability MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle enzyme like Trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples promptly using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Preliminary evidence suggests that this compound, particularly as a component of a broader phenylethanoid glycoside mixture, is a promising cytotoxic agent. Its mechanism of action appears to be rooted in the induction of apoptosis via the modulation of critical tumor suppressor and cell survival pathways, including the SIRT2/p53 and PI3K/AKT axes.[2] This guide provides the foundational knowledge and standardized protocols for researchers to further investigate the specific anticancer potential of purified this compound. Future work should focus on determining its IC50 values across a diverse range of cancer cell lines and validating these signaling pathways to fully elucidate its therapeutic potential.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cistanche phenylethanoid glycosides induce apoptosis and pyroptosis in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
discovering novel activities of 2-Acetylacteoside
An In-depth Technical Guide to the Novel Activities of 2-Acetylacteoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a phenylethanoid glycoside primarily isolated from medicinal plants such as those from the Cistanche genus, is an emerging bioactive compound with a diverse range of pharmacological properties.[1][2] Structurally similar to acteoside (verbascoside), the addition of an acetyl group significantly modulates its biological activities, leading to potent therapeutic effects. This technical guide provides a comprehensive overview of the recently discovered activities of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The aim is to furnish researchers and drug development professionals with a foundational resource for exploring the therapeutic potential of this promising natural compound.
Novel Biological Activities and Mechanisms
Recent research has illuminated several key therapeutic areas where this compound demonstrates significant potential. These include neuroprotection, bone health, and metabolic regulation.
Neuroprotective Effects
This compound has been identified as a potent neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases.
a) Promotion of Neurogenesis Post-Ischemic Stroke Studies have shown that this compound improves neurological recovery after ischemic brain injury by promoting neurogenesis.[3] It exhibits the most potent effect on the proliferation of neural stem cells (NSCs) among various phenylethanoid glycosides derived from Cistanche deserticola.[3]
-
Mechanism of Action: The PI3K/Akt Signaling Pathway The neurogenic effect of this compound is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3] RNA-sequencing analysis identified differentially expressed genes within this pathway, with Akt being a key target. This compound enhances the phosphorylation of Akt (p-Akt), which in turn promotes the proliferation and differentiation of NSCs.[3] This activity is dependent on the PI3K/Akt pathway, offering a novel strategy for long-term recovery following ischemic events.[3]
Caption: this compound activates the PI3K/Akt pathway to promote neurogenesis.
b) Inhibition of Monoamine Oxidase B (MAO-B) Further investigation into its neuroprotective capabilities revealed that this compound is a promising, reversible, mixed-type natural inhibitor of monoamine oxidase B (MAO-B).[4] By inhibiting MAO-B, it may help improve movement disorders and reduce apoptosis of dopamine neurons, suggesting potential applications in managing neurodegenerative conditions like Parkinson's disease.[4]
Anti-Osteoporotic Activity
This compound demonstrates significant therapeutic effects against osteoporosis, primarily by modulating bone resorption.
-
Mechanism of Action: RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Pathway The anti-osteoporotic activity of this compound is attributed to its regulation of the RANKL/RANK/TRAF6 signaling axis, which is crucial for osteoclast differentiation and function.[1] It down-regulates the expression of key signaling molecules including RANK, TRAF6, IκB kinase β, NF-κB, and the master transcription factor for osteoclastogenesis, NFATc1.[1][5] This inhibition of the NF-κB/NFATc1 pathway suppresses osteoclast formation and bone resorption, leading to improved bone microarchitecture and strength.[1]
Caption: this compound inhibits the RANKL/TRAF6/NF-κB/NFATc1 pathway.
Antioxidant and Radical Scavenging Activity
As a phenylethanoid, this compound is a potent antioxidant. It demonstrates strong free radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and superoxide anion radicals, with efficacy greater than that of α-tocopherol.[6][7] It also significantly suppresses lipid peroxidation induced by various agents in rat liver microsomes.[6][8]
Aldose Reductase Inhibition
This compound has been identified as a highly potent inhibitor of rat lens aldose reductase.[9] This enzyme is implicated in the pathogenesis of diabetic complications. The inhibitory potency of this compound was found to be comparable to that of epalrestat, a clinically used aldose reductase inhibitor, highlighting its potential for managing diabetes-related pathologies.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Bioactivity of this compound
| Activity | Assay | Target | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Antioxidant | Superoxide Anion Scavenging | Xanthine/Xanthine Oxidase | 2.25 µM | [10] |
| Anti-diabetic | Enzyme Inhibition | Rat Lens Aldose Reductase | 0.071 µM |[9] |
Table 2: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Dosing | Key Outcomes | Reference |
|---|---|---|---|---|
| Anti-osteoporosis | Ovariectomized (OVX) Mice | 10, 20, 40 mg/kg/day (p.o.) for 12 weeks | Increased bone mineral density, enhanced bone strength, improved trabecular micro-architecture, suppressed bone resorption markers (Cathepsin K, TRAP). | [1] |
| Neuroprotection | Ischemic Stroke (Mice) | Not specified | Alleviated neural dysfunction by increasing neurogenesis. |[3] |
Key Experimental Protocols
In Vivo Anti-Osteoporotic Activity Assessment
-
Model : Ovariectomized (OVX) mice are used as a model for postmenopausal osteoporosis.[1]
-
Procedure :
-
Female mice undergo bilateral ovariectomy or a sham operation.
-
Following a recovery period, OVX mice are orally administered this compound daily at specified doses (e.g., 10, 20, and 40 mg/kg body weight) for a period of 12 weeks. A vehicle control group and a positive control group (e.g., estradiol valerate) are included.[1]
-
At the end of the treatment period, femurs and tibias are collected for analysis.
-
Bone Micro-architecture Analysis : Micro-computed tomography (micro-CT) is used to analyze trabecular bone parameters, including bone mineral density (BMD), bone mineral content (BMC), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[1]
-
Biomechanical Testing : Three-point bending tests are performed on femurs to determine bone strength (e.g., maximum load).
-
Biochemical Marker Analysis : Serum levels of bone resorption markers such as tartrate-resistant acid phosphatase (TRAP) and deoxypyridinoline (DPD), and bone formation markers like alkaline phosphatase (ALP) are measured using ELISA kits.[1]
-
Western Blot Analysis : Protein extracts from bone tissues are used to quantify the expression levels of key signaling proteins in the RANKL/NF-κB pathway (e.g., RANK, TRAF6, NF-κB, NFATc1).[1]
-
In Vitro Neural Stem Cell (NSC) Proliferation Assay
-
Objective : To assess the direct effect of this compound on the proliferation of neural stem cells.[3]
-
Procedure :
-
NSCs are isolated from the subventricular zones (SVZ) of adult mice brains and cultured.[3]
-
To mimic ischemic conditions, cultured NSCs are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[3]
-
Cells are then treated with various concentrations of this compound.
-
Proliferation Assessment : Cell proliferation is measured using assays such as the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay or by immunofluorescence staining for proliferation markers like Ki-67.
-
Western Blot Analysis : To confirm the mechanism, protein lysates are collected and analyzed by Western blotting for total Akt and phosphorylated Akt (p-Akt) levels.[3]
-
Caption: Workflow for assessing the effect of this compound on NSC proliferation.
In Vitro Antioxidant Activity (DPPH Assay)
-
Principle : This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically as a decrease in absorbance at a specific wavelength.
-
Procedure :
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer (typically around 517 nm).
-
A control (DPPH solution without the test compound) and a standard antioxidant (e.g., ascorbic acid or α-tocopherol) are run in parallel.[6][7]
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
Conclusion and Future Directions
This compound is a multifunctional phenylethanoid glycoside with significant and novel therapeutic activities. Its ability to promote neurogenesis via the PI3K/Akt pathway, inhibit bone resorption through the RANKL/NF-κB axis, and act as a potent aldose reductase inhibitor positions it as a strong candidate for further drug development. The data presented herein underscore its potential in treating complex diseases such as ischemic stroke, osteoporosis, and diabetic complications.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies : To optimize delivery and understand its metabolic fate in vivo.[11]
-
Safety and Toxicology Profiles : To establish a safe therapeutic window for clinical applications.
-
Preclinical Efficacy Studies : To validate its therapeutic effects in a broader range of disease models.
-
Structure-Activity Relationship (SAR) Studies : To potentially synthesize more potent and selective analogs.
This guide provides a solid technical foundation for scientists and researchers to build upon as they continue to unravel the full therapeutic potential of this compound.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidative Effects of Phenylethanoids from Cistanche deserticola [jstage.jst.go.jp]
- 7. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective activity of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xjcistanche.com [xjcistanche.com]
- 11. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of 2-Acetylacteoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 2-acetylacteoside using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols outlined below are compiled from established methods for the analysis of phenylethanoid glycosides and are intended to serve as a comprehensive guide for quality control, pharmacokinetic studies, and other research applications.
Introduction
This compound is a phenylethanoid glycoside found in various medicinal plants, notably from the Cistanche species. It is a derivative of acteoside (verbascoside) and shares many of its bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and in vivo studies. This HPLC-UV method provides a reliable approach for the separation and quantification of this compound from complex matrices.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or Acetic acid, analytical grade
-
Plant material, extract, or formulation containing this compound
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended based on common practices for phenylethanoid glycoside analysis.[1][2]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and DAD or UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A shorter column with smaller particles (e.g., 2.7 µm) can be used for faster analysis if the system allows.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 1% Acetic Acid in Water.[3] |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient Elution | See Table 2 for a typical gradient program. This may require optimization depending on the sample matrix and co-eluting compounds. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C.[1] |
| Detection Wavelength | 330 nm.[1] |
| Injection Volume | 10-20 µL. |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Note: This gradient is a starting point and should be optimized for the specific separation required.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Preparation of Sample Solutions
The sample preparation method will vary depending on the nature of the sample.
For Plant Material (e.g., Cistanche deserticola):
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol.[2]
-
Extract using ultrasonication for 30 minutes.[2]
-
Allow the mixture to cool and then make up for the lost weight with 70% methanol.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
For Formulations (e.g., tablets, capsules):
-
Accurately weigh a quantity of the powdered formulation equivalent to a known amount of this compound.
-
Transfer to a volumetric flask and add a suitable solvent (e.g., methanol or a methanol-water mixture).
-
Sonicate for 15-20 minutes to ensure complete extraction of the analyte.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from other related phenylethanoid glycosides like acteoside and isoacteoside.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Data Presentation and Analysis
The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Visualization of Experimental Workflow
Caption: HPLC-UV Analysis Workflow for this compound.
References
Application Note: UPLC-MS/MS Quantification of 2-Acetylacteoside in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylacteoside is a phenylethanoid glycoside found in various medicinal plants, including Cistanche deserticola.[1] It has garnered scientific interest for its potential pharmacological activities, such as its anti-osteoporotic effects.[2] To support pharmacokinetic studies and enable robust bioanalysis in drug development, a sensitive and specific method for the quantification of this compound in biological matrices is essential. This application note details a UPLC-MS/MS method for the determination of this compound in plasma. The described methodology, combining the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) with the sensitivity and selectivity of tandem mass spectrometry (MS/MS), provides a powerful tool for researchers in pharmacology and drug development.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters (Proposed)
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 4.8 | 667.2 | 161.1 | 35 | 100 |
| Verbascoside (IS) | 4.2 | 625.2 | 161.1 | 30 | 100 |
Note: These parameters are proposed based on the fragmentation patterns of phenylethanoid glycosides and require optimization and validation.
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Precision (%RSD) | ||
| Intra-day | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ||
| Intra-day | -8% to +10% | ± 15% (± 20% at LLOQ) |
| Inter-day | -11% to +9% | ± 15% (± 20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | 90% - 110% | CV ≤ 15% |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be obtained through rigorous method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Verbascoside (Internal Standard, IS) reference standard (purity >98%)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free plasma
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and verbascoside (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the verbascoside stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (100 ng/mL verbascoside).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-8 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound in plasma.
Caption: Proposed signaling pathway of this compound in inhibiting osteoclastogenesis.[2]
References
Application Notes: High-Speed Counter-Current Chromatography for 2-Acetylacteoside Purification
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven to be a highly effective method for the separation and purification of bioactive compounds from natural products.[1][2] This support-free chromatographic method eliminates irreversible adsorption of samples onto a solid support matrix, leading to high sample recovery.[3][4] These application notes provide a detailed protocol for the purification of 2-Acetylacteoside, a phenylethanoid glycoside with potential therapeutic properties, from plant extracts, particularly from the Cistanche species.[1][5][6][7]
Data Presentation
The efficiency of HSCCC for the purification of this compound is summarized in the table below, showcasing data from various studies. This allows for a comparative analysis of different starting materials and the resulting purity and yield.
| Starting Material | Amount of Starting Material (mg) | Two-Phase Solvent System (v/v/v/v) | Yield of this compound (mg) | Purity of this compound (%) | Source |
| Fraction from Cistanches deserticola Y.C. Ma | 297 | Ethyl acetate–n–butanol–ethanol–water (40:6:6:50) | 7.2 | 98 | [1] |
| n-butanol extract of C. deserticola | 1412 | Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1) | 25.2 | >92.5 | [6][7] |
| Cistanches salsa (C.A. Mey) G. Beck extract | Not Specified | Ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5) | Not Specified | >98 | [5] |
Experimental Workflow
The overall process for the purification of this compound using HSCCC can be visualized through the following workflow diagram. This outlines the major steps from the initial plant material to the final purified compound.
Caption: Workflow for this compound Purification.
Experimental Protocols
This section provides a detailed protocol for the purification of this compound based on established methodologies.[1]
1. Preparation of Crude Extract and Enriched Fraction
-
Extraction: The air-dried and powdered plant material (e.g., Cistanches deserticola) is extracted with a suitable solvent such as 70% ethanol.
-
Fractionation: The resulting crude extract is then subjected to preliminary fractionation using a silica gel column. The column is eluted with a gradient of solvents to obtain fractions with varying polarities. The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
2. HSCCC Instrumentation and Solvent System Preparation
-
Instrumentation: A commercial HSCCC instrument equipped with a multi-layer coil, a pump, a sample injection valve, a UV detector, and a fraction collector is required.
-
Two-Phase Solvent System: A quaternary two-phase solvent system of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) is prepared by mixing the solvents in a separatory funnel at room temperature.[1] The mixture is thoroughly shaken and allowed to stand until two distinct phases are formed. The upper (organic) and lower (aqueous) phases are then separated and degassed by sonication for approximately 30 minutes before use.
3. HSCCC Separation Procedure
-
Column Equilibration: The multilayer coil of the HSCCC instrument is first entirely filled with the upper phase (stationary phase).
-
Mobile Phase Pumping: The lower phase (mobile phase) is then pumped into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the apparatus is rotated at a set speed (e.g., 800-900 rpm).
-
Sample Injection: Once hydrodynamic equilibrium is reached, the enriched fraction containing this compound (e.g., 297 mg dissolved in 15 mL of the lower phase) is injected into the column through the sample loop.[1]
-
Elution and Fraction Collection: The effluent from the column is continuously monitored by a UV detector at a wavelength of 254 nm or 280 nm.[8][9] Fractions are collected at regular intervals using an automated fraction collector.
4. Analysis and Identification of this compound
-
Purity Analysis: The purity of the collected fractions containing the target compound is determined by HPLC.[1][5]
-
Structural Identification: The chemical structure of the purified this compound is confirmed using spectroscopic methods such as High-Resolution Mass Spectrometry (HR-MS), ¹H-Nuclear Magnetic Resonance (¹H-NMR), and ¹³C-NMR.[1]
Signaling Pathway (Logical Relationship)
The logical relationship in the HSCCC process is governed by the partitioning of the solute between the two immiscible liquid phases. The separation is based on the differential distribution of compounds between the stationary and mobile phases.
Caption: Principle of HSCCC Separation.
References
- 1. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 2-Acetylacteoside in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of in vivo studies investigating the therapeutic potential of 2-acetylacteoside in rodent models. The protocols are based on published research and are intended to serve as a detailed guide for studying its effects on osteoporosis and neuroprotection.
Therapeutic Area: Osteoporosis
2'-Acetylacteoside and its isomer, 6-acetylacteoside, have demonstrated significant anti-osteoporotic effects in rodent models of postmenopausal osteoporosis.[1][2] The primary mechanism involves the modulation of bone resorption.[1][2][3]
Experimental Model
A common and effective model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent. Ovariectomy induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women.
Quantitative Data Summary
| Parameter | Animal Model | Treatment Groups | Dosage (Oral Gavage) | Duration | Key Findings | Reference |
| Bone Mineral Density (BMD) | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 2'-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | Significant increase in BMD in treated groups compared to OVX.[1] | [1] |
| Bone Strength | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 2'-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | Enhanced bone strength in treated groups.[1] | [1] |
| Trabecular Bone Micro-architecture | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 2'-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | Improved bone mineral content, tissue mineral content, trabecular number, and trabecular separation.[1] | [1] |
| Bone Resorption Markers (Cathepsin K, TRAP, Deoxypyridinoline) | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 2'-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | Significant suppression of bone resorption markers.[1] | [1] |
| Bone Formation Markers (ALP, BGP) | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 2'-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | No significant influence on bone formation indices.[1] | [1] |
| Signaling Pathway Proteins (RANK, TRAF6, IκB kinase β, NF-κB, NFATc1) | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 2'-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | Down-regulated expression of these proteins.[1] | [1] |
| Signaling Pathway Proteins (NF-κB, NFATc1, RANK, RANKL, TRAF6, OPG, PI3K, AKT) | Ovariectomized (OVX) Mice | SHAM, OVX, Estradiol Valerate (Positive Control), 6-Acetylacteoside | 10, 20, 40 mg/kg/day | 12 weeks | Downregulation of NF-κB, NFATc1, RANK, RANKL, and TRAF6; Upregulation of OPG, PI3K, and AKT.[2] | [2] |
Detailed Experimental Protocol: Anti-Osteoporotic Study
-
Animal Model: Female ICR mice (or other suitable strain) are randomly assigned to different groups.
-
Surgical Procedure:
-
SHAM group: Mice undergo a sham operation where the ovaries are exposed but not removed.
-
OVX group: Mice are bilaterally ovariectomized to induce estrogen deficiency.
-
-
Treatment Groups (n=10-12 per group):
-
SHAM + Vehicle
-
OVX + Vehicle
-
OVX + Estradiol Valerate (1 mg/kg/day, positive control)
-
OVX + this compound (10 mg/kg/day)
-
OVX + this compound (20 mg/kg/day)
-
OVX + this compound (40 mg/kg/day)
-
-
Drug Administration: All treatments are administered daily via intragastric gavage for 12 weeks.
-
Outcome Measures:
-
Bone Mineral Density and Micro-architecture: Assessed using micro-computed tomography (μCT) of the femur or tibia.
-
Biomechanical Testing: Three-point bending test on the femur to determine bone strength.
-
Biochemical Analysis: Serum levels of bone turnover markers (e.g., Cathepsin K, TRAP, DPD, ALP, BGP) are measured using ELISA kits.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (RANK, TRAF6, NF-κB, NFATc1, OPG, PI3K, AKT) in bone tissue are quantified.
-
Signaling Pathway Diagrams
Caption: this compound inhibits the RANKL/RANK/TRAF6 pathway.
Caption: 6-Acetylacteoside promotes bone health via the PI3K/AKT pathway.
Therapeutic Area: Neuroprotection
2'-Acetylacteoside has been identified as a promising natural inhibitor of monoamine oxidase B (MAO-B) with the ability to cross the blood-brain barrier, suggesting its potential in neurodegenerative diseases like Parkinson's disease.[4] While specific in vivo studies on this compound for neuroprotection are emerging, protocols can be adapted from studies on similar compounds like acteoside.[5]
Experimental Model
A widely used model for inducing neurodegeneration and cognitive deficits is the administration of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's disease or a combination of D-galactose and aluminum trichloride to mimic aging.
Quantitative Data Summary (from related compounds)
| Parameter | Animal Model | Treatment Groups | Dosage (Oral Gavage) | Duration | Key Findings | Reference |
| Neurotrophin-3 (NT-3) mRNA and protein expression | D-galactose and AlCl3 induced aging mice | Vehicle control, Model, Vitamin E, Piracetam, Acteoside | 30, 60, 120 mg/(kg.d) | 90 days | Acteoside up-regulated the expression of NT-3 in the cerebral cortex and hippocampus.[5] | [5] |
| MAO-B Inhibition | MPTP-induced neuronal injury model | Total glycosides of Cistanche deserticola (containing 2'-acetylacteoside) | Not specified | Not specified | TC improved movement disorders and apoptosis of dopamine neurons by inhibiting MAO-B activity.[4] | [4] |
Detailed Experimental Protocol: Neuroprotection Study
-
Animal Model: Male C57BL/6 mice (for MPTP model) or Kunming mice (for aging model).
-
Induction of Neurodegeneration:
-
MPTP Model: Administer MPTP to induce dopamine neuron loss.
-
Aging Model: Intraperitoneal injection of D-galactose (60 mg/kg/day) and AlCl3 (5 mg/kg/day) for 90 days.[5]
-
-
Treatment Groups (n=10-12 per group):
-
Control + Vehicle
-
Model + Vehicle
-
Model + Positive Control (e.g., Selegiline for MPTP model, Piracetam for aging model)
-
Model + this compound (e.g., 30, 60, 120 mg/kg/day)
-
-
Drug Administration: Daily oral gavage for the duration of the study.
-
Outcome Measures:
-
Behavioral Tests: Rotarod test, pole test, and open field test to assess motor coordination and activity. Morris water maze for learning and memory.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.
-
Biochemical Assays: Measurement of MAO-B activity, oxidative stress markers (e.g., MDA, SOD), and inflammatory cytokines in brain tissue.
-
Western Blot Analysis: Quantification of neurotrophic factors (e.g., NT-3, BDNF) and apoptosis-related proteins.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo neuroprotection studies of this compound.
Pharmacokinetics (Reference data from Acteoside)
While specific pharmacokinetic data for this compound is limited, studies on the closely related acteoside in rats provide valuable insights. Phenylethanoid glycosides, in general, exhibit low oral bioavailability.[6]
Quantitative Data Summary (Acteoside in Rats)
| Parameter | Route | Dose | Cmax | Tmax | t1/2 | Absolute Bioavailability | Reference |
| Acteoside | Oral | 40 mg/kg | 312.54 ± 44.43 ng/mL | 0.29 ± 0.17 h | 1.05 ± 0.23 h | ~1% | [7] |
| Acteoside | Oral | 100 mg/kg | 0.13 µg/mL | - | 92.1 min | 0.12% | [8] |
| Acteoside | Intravenous | 3 mg/kg | 48.6 µg/mL | - | 10.7 min | - | [8] |
Protocol for Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV) group: Administer this compound via the tail vein.
-
Oral (PO) group: Administer this compound by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at multiple time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Disclaimer: These protocols are intended as a guide and should be adapted based on specific research objectives and institutional guidelines for animal care and use.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integration of pharmacodynamics and metabolomics reveals the therapeutic effects of 6-acetylacteoside on ovariectomy-induced osteoporosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Acetylacteoside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylacteoside, a phenylethanoid glycoside, has emerged as a compound of significant interest due to its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. This document provides detailed application notes and protocols for cell-based assays to characterize the biological activity of this compound. The methodologies outlined herein are designed to enable researchers to investigate its mechanisms of action and quantify its potency in relevant cellular models.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data on the biological activity of this compound and related phenylethanoid glycosides from various in vitro cell-based assays. This data provides a comparative reference for researchers evaluating the compound's efficacy.
| Activity | Assay | Cell Line | Measurement | Concentration/Value | Reference |
| Neuroprotection | NSC Proliferation | Neural Stem Cells (NSCs) | Increased Cell Proliferation | Most potent among tested phenylethanoid glycosides | [1] |
| Anti-inflammatory | Nitric Oxide (NO) Production | J774.1 Macrophages | % Inhibition of Nitrite Accumulation | 6.3% - 62.3% | [2] |
| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | % Inhibition of Nitrite Accumulation | 32.2% - 72.4% | [2] |
I. Neuroprotective Activity of this compound
This compound has been shown to promote the proliferation of neural stem cells (NSCs), suggesting its potential in neuroregeneration and recovery from neuronal injury. A key signaling pathway implicated in this process is the PI3K/Akt pathway.
Signaling Pathway: this compound and Neurogenesis
The diagram below illustrates the proposed mechanism by which this compound promotes neurogenesis through the activation of the PI3K/Akt signaling pathway.
Experimental Workflow: Neuroprotection Assays
The following diagram outlines a general workflow for assessing the neuroprotective activity of this compound.
Detailed Protocols
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Objective: To determine if this compound protects neuronal cells by activating the PI3K/Akt signaling pathway.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
This compound
-
Neurotoxic agent (e.g., H₂O₂)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in 6-well plates. Pre-treat with this compound, followed by the addition of the neurotoxic agent as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control (β-actin).
II. Anti-inflammatory Activity of this compound
Phenylethanoid glycosides, including this compound, have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO). The NF-κB signaling pathway is a key regulator of inflammation and a likely target for the anti-inflammatory effects of this compound.
Signaling Pathway: Inhibition of NF-κB by this compound
The diagram below illustrates the potential mechanism by which this compound may inhibit the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.
Experimental Workflow: Anti-inflammatory Assays
The following diagram provides a general workflow for assessing the anti-inflammatory activity of this compound.
Detailed Protocols
Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
LPS
-
Commercially available ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound and/or LPS as described in Protocol 3.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to antibody-coated plates.
-
Incubation with a detection antibody.
-
Addition of a substrate for color development.
-
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve. Determine the percentage inhibition of cytokine production.
References
Application Notes and Protocols for the Extraction of 2'-Acetylacteoside from Cistanche deserticola
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 2'-Acetylacteoside, a bioactive phenylethanoid glycoside, from the medicinal plant Cistanche deserticola.
Introduction
Cistanche deserticola is a valuable plant in traditional medicine, known for its content of phenylethanoid glycosides (PhGs), which exhibit a range of pharmacological activities, including neuroprotective, immunomodulatory, and anti-inflammatory effects.[1][2][3] Among these PhGs, 2'-Acetylacteoside has garnered significant scientific interest.[4] This document outlines detailed methodologies for the extraction and purification of 2'-Acetylacteoside for research and drug development purposes.
Overview of Extraction and Purification Strategies
The extraction of 2'-Acetylacteoside from C. deserticola typically involves an initial solvent extraction followed by one or more purification steps. The choice of solvent and method can significantly impact the yield and purity of the final product.
Common extraction methods include:
-
Ethanol Reflux Extraction: A widely used technique that utilizes the solubility of PhGs in ethanol to extract them from the plant material.[5]
-
Aqueous Extraction: Using water as a solvent, this method is also employed, though it may result in different compound profiles compared to alcohol extraction.[2][6]
-
Ultrasound-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency, often leading to higher yields in shorter times.[7]
Purification is typically achieved through chromatographic techniques:
-
Macroporous Resin Chromatography: An effective method for the initial enrichment of PhGs from the crude extract.[5][8]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation and purification of 2'-Acetylacteoside and other PhGs to a high degree of purity.[9][10][11][12]
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction and Macroporous Resin Purification
This protocol describes a common and effective method for obtaining an extract enriched in 2'-Acetylacteoside.
3.1.1. Materials and Equipment
-
Dried and powdered Cistanche deserticola stems
-
70-80% Ethanol
-
D101 Macroporous adsorption resin[13]
-
Rotary evaporator
-
Reflux apparatus
-
Glass column for chromatography
-
Freeze-dryer
3.1.2. Extraction Procedure
-
Weigh 100 g of dried, powdered Cistanche deserticola.
-
Place the powder in a round-bottom flask and add a 10-fold volume of 70% ethanol (1 L).[13]
-
Heat the mixture to reflux for 2 hours.[13]
-
After cooling, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a thick paste.[13]
3.1.3. Macroporous Resin Purification
-
Dissolve the concentrated extract in water.
-
Pack a glass column with pre-treated D101 macroporous resin.
-
Load the aqueous extract onto the column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the PhGs, including 2'-Acetylacteoside, with 50% ethanol.[13]
-
Collect the eluate and concentrate it using a rotary evaporator.
-
Dry the concentrated eluate, for example by freeze-drying, to obtain the purified extract.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation
This protocol is suitable for the preparative isolation of 2'-Acetylacteoside from a pre-enriched extract (such as the one obtained from Protocol 1).
3.2.1. Materials and Equipment
-
Enriched C. deserticola extract (from Protocol 1)
-
HSCCC instrument
-
HPLC system for fraction analysis
-
Solvents for two-phase system (e.g., ethyl acetate, n-butanol, ethanol, water)[9][10][11]
-
NMR and MS instruments for structural identification
3.2.2. HSCCC Procedure
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating PhGs is composed of ethyl acetate-n-butanol-ethanol-water. One study successfully used a ratio of 4:0.6:0.6:5 (v/v/v/v).[9]
-
Preparation of Two-Phase Solvents: Prepare the chosen solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup: Fill the HSCCC column with the stationary phase. Then, rotate the column at the desired speed while pumping the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the enriched extract in a small volume of the biphasic solvent system and inject it into the HSCCC.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions using HPLC to identify those containing 2'-Acetylacteoside of high purity.[9][11]
-
Purification and Identification: Combine the pure fractions and remove the solvent to obtain purified 2'-Acetylacteoside. The structure can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.[9][11]
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the quantitative analysis of 2'-Acetylacteoside in C. deserticola extracts.
4.1. Materials and Equipment
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reference standard of 2'-Acetylacteoside
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water with 0.1% formic acid)[14]
-
Syringe filters (0.45 µm)
4.2. HPLC Conditions
-
Mobile Phase: A gradient elution is often used. For example, a mixture of methanol (A) and water containing 0.1% formic acid (B).
-
Detection Wavelength: Monitor at the maximum absorbance of 2'-Acetylacteoside, typically around 330 nm.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
4.3. Quantitative Analysis
-
Standard Curve Preparation: Prepare a series of standard solutions of 2'-Acetylacteoside at different known concentrations.
-
Sample Preparation: Accurately weigh the extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.
-
Injection: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak for 2'-Acetylacteoside in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of 2'-Acetylacteoside in the sample by using the standard curve generated from the peak areas of the standard solutions.
Data Presentation
The following table summarizes representative quantitative data for the purification of 2'-Acetylacteoside and other phenylethanoid glycosides from C. deserticola using HSCCC, as reported in the literature.
| Compound | Amount from n-butanol extract (mg) | Purity (%) | Reference |
| Echinacoside | 28.5 | > 92.5 | [11] |
| Cistanoside A | 18.4 | > 92.5 | [11] |
| Acteoside | 14.6 | > 92.5 | [11] |
| Isoacteoside | 30.1 | > 92.5 | [11] |
| 2'-Acetylacteoside | 25.2 | > 92.5 | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of 2'-Acetylacteoside from Cistanche deserticola.
Caption: Workflow for 2'-Acetylacteoside Extraction and Purification.
Signaling Pathway
2'-Acetylacteoside has been shown to exhibit anti-osteoporotic effects by modulating the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway.[4]
Caption: 2'-Acetylacteoside Inhibition of Osteoclastogenesis Signaling.
References
- 1. Cistanche Deserticola Extract BP EP USP CAS 84687-43-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of the active ingredients and health applications of cistanche [frontiersin.org]
- 4. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xjcistanche.com [xjcistanche.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Process optimization for extraction and purification of polysaccharides from Cistanche deserticola] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
Application Notes: Western Blot Analysis of NF-κB Pathway Modulation by 2-Acetylacteoside Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. It plays a critical role in orchestrating inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway involves a heterodimer, most commonly p65/p50, which is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on the p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2]
2-Acetylacteoside, a phenylpropanoid glycoside, has garnered interest for its various pharmacological activities. Studies suggest that this compound may exert anti-inflammatory and anti-osteoporotic effects by modulating the NF-κB pathway.[3] Specifically, it has been shown to down-regulate the expression of key signaling molecules like IκB kinase β (IKKβ) and NF-κB.[3] Western blot analysis is an indispensable technique to elucidate the precise molecular mechanisms by which this compound modulates this critical signaling cascade.
These application notes provide a comprehensive protocol for investigating the effects of this compound on the NF-κB pathway using Western blotting, focusing on the analysis of IκBα degradation and p65 phosphorylation and nuclear translocation.
NF-κB Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.
Caption: NF-κB signaling and inhibition by this compound.
Data Presentation
Quantitative analysis of Western blot bands (densitometry) is crucial for interpreting the effects of this compound. Data should be normalized to a loading control (e.g., β-actin for whole-cell or cytoplasmic lysates; Lamin B1 for nuclear lysates). The results can be summarized as follows:
Table 1: Effect of this compound on NF-κB Activation in LPS-Stimulated Macrophages
| Treatment Group | p-p65 / p65 Ratio (Fold Change vs. LPS Control) | Nuclear p65 Level (Relative to LPS Control) | Cytoplasmic IκBα Level (Relative to LPS Control) |
| Control (Untreated) | 0.1 | 0.05 | 1.95 |
| LPS (1 µg/mL) only | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) + LPS | 0.65 | 0.55 | 1.40 |
| This compound (25 µM) + LPS | 0.30 | 0.25 | 1.75 |
| This compound (50 µM) + LPS | 0.15 | 0.10 | 1.90 |
Data is conceptually represented based on the known inhibitory mechanism of similar compounds on the NF-κB pathway, indicating that this compound inhibits p65 phosphorylation and nuclear translocation while preventing IκBα degradation.
Experimental Workflow
The general workflow for this analysis involves cell culture, treatment with an NF-κB stimulus and this compound, protein extraction, and immunoblotting.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
This protocol is designed for adherent cells (e.g., RAW 264.7 macrophages, HEK293 cells) and can be adapted as needed.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line, complete growth medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Treatment: this compound (dissolved in DMSO or appropriate vehicle).
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cytoplasmic Extraction Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
RIPA Lysis Buffer (for total protein).
-
Laemmli Sample Buffer (4x or 2x).
-
Transfer Buffer (Tris-glycine with 20% methanol).
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST).
-
-
Antibodies:
-
Primary: Rabbit anti-p-p65 (Ser536), Rabbit anti-p65, Rabbit anti-IκBα, Rabbit anti-p-IκBα (Ser32), Mouse anti-β-actin, Rabbit anti-Lamin B1.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
B. Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: Once cells are attached and growing, replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., 1 µg/mL LPS for 30-60 minutes, or 10 ng/mL TNF-α for 15-30 minutes) to the wells. Include appropriate controls: untreated, vehicle only, and stimulus only.[4][5]
-
Harvesting: After incubation, immediately place the plates on ice and proceed to protein extraction.
C. Preparation of Cytoplasmic and Nuclear Extracts[4][6]
-
Wash: Gently wash the cells twice with ice-cold PBS.
-
Cytoplasmic Lysis: Add 200 µL of ice-cold Cytoplasmic Extraction Buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Vortex briefly and incubate on ice for 15 minutes. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Collect Cytoplasmic Fraction: Carefully transfer the supernatant (cytoplasmic extract) to a new chilled tube.
-
Nuclear Lysis: Resuspend the remaining pellet in 100 µL of ice-cold Nuclear Extraction Buffer.
-
Incubation & Centrifugation: Vortex vigorously for 30 seconds every 10 minutes for a total of 30-40 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Nuclear Fraction: Transfer the supernatant (nuclear extract) to a new chilled tube. Store both fractions at -80°C.
D. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 20-40 µg of protein per sample.
E. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[4]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[5]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.
F. Immunoblotting
-
Blocking: Wash the membrane briefly with TBST, then block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the desired primary antibody (e.g., anti-p-p65, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
G. Signal Detection and Analysis
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol.[4]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels or loading controls on the same membrane, the membrane can be stripped of the antibody-ECL complex and re-probed. First, probe for the phosphorylated protein, then strip and re-probe for the total protein. Finally, strip and re-probe for the loading control (β-actin for cytoplasmic/total lysates, Lamin B1 for nuclear lysates).
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to its corresponding loading control. For phosphorylation analysis, present the data as a ratio of the phosphorylated protein to the total protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Assessing 2-Acetylacteoside Antioxidant Capacity using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated by normal cellular processes.[1] An imbalance between ROS and antioxidants leads to oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3] Antioxidants can neutralize these harmful free radicals, mitigating cellular damage. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method for measuring the antioxidant capacity of various substances, including natural products and potential drug candidates.[4]
2-Acetylacteoside is a phenylethanoid glycoside that has demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antioxidant activities.[5][6][7] This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the ORAC assay, a widely recognized method for evaluating the total antioxidant capacity of a sample.[8][9]
Principle of the ORAC Assay
The ORAC assay is a hydrogen atom transfer (HAT)-based method.[2] The assay quantifies the ability of an antioxidant to quench peroxyl radicals, which are among the most common radicals found in the human body.[10] The core principle involves the following steps:
-
Radical Generation: A free radical initiator, typically 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH), is used to generate peroxyl radicals upon thermal decomposition.[4]
-
Fluorescent Probe Oxidation: In the absence of an antioxidant, these peroxyl radicals oxidize a fluorescent probe, most commonly fluorescein, leading to a measurable decay in its fluorescence intensity over time.[2]
-
Antioxidant Protection: When an antioxidant like this compound is present, it preferentially scavenges the peroxyl radicals, thereby protecting the fluorescent probe from oxidation and preserving its fluorescence.[11]
-
Quantification: The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher antioxidant capacity. The results are typically expressed as Trolox® equivalents (TE), where Trolox, a water-soluble analog of vitamin E, is used as the standard.[12]
Data Presentation: Antioxidant Capacity of this compound
The following table summarizes representative quantitative data for the antioxidant capacity of this compound as determined by the ORAC assay. This data is for illustrative purposes to demonstrate the expected results and format.
| Compound | Concentration (µM) | Net AUC (Fluorescence Units x min) | ORAC Value (µmol TE/µmol) |
| Trolox (Standard) | 6.25 | 1500 | 1.00 |
| 12.5 | 3000 | 1.00 | |
| 25 | 6000 | 1.00 | |
| 50 | 12000 | 1.00 | |
| This compound | 10 | 4500 | 1.50 |
| 20 | 9000 | 1.50 | |
| 40 | 18000 | 1.50 |
Note: The ORAC value is calculated from the linear regression of the net AUC against the concentration of the compound and compared to the slope of the Trolox standard curve.
Experimental Protocols
This section provides a detailed methodology for conducting the ORAC assay to assess the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (of known purity)
-
Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control and injectors (optional)
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust pH to 7.4.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer. Store in the dark at 4°C.
-
Fluorescein Working Solution (8 nM): Immediately before use, dilute the fluorescein stock solution 1:500 with 75 mM phosphate buffer.[12]
-
AAPH Solution (153 mM): Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer.
-
Trolox Stock Solution (1 mM): Dissolve Trolox® in 75 mM phosphate buffer. This stock solution can be stored at -20°C for up to one month.
-
Trolox Working Standards (6.25, 12.5, 25, 50 µM): Prepare a series of dilutions from the Trolox stock solution in 75 mM phosphate buffer.
-
This compound Stock Solution (1 mM): Dissolve this compound in 75 mM phosphate buffer.
-
This compound Working Solutions (10, 20, 40 µM): Prepare a series of dilutions from the this compound stock solution in 75 mM phosphate buffer.
ORAC Assay Procedure
-
Plate Setup: Add 25 µL of either the phosphate buffer (for the blank), Trolox working standards, or this compound working solutions to the wells of a 96-well black microplate. Each sample should be assayed in triplicate.
-
Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well. This can be done using a multichannel pipette or the plate reader's injectors.
-
Fluorescence Measurement: Immediately after adding AAPH, begin recording the fluorescence intensity every minute for at least 60 minutes. The excitation wavelength should be set to 485 nm and the emission wavelength to 520 nm. The plate should be maintained at 37°C throughout the measurement.
Mandatory Visualizations
ORAC Assay Experimental Workflow
Caption: Workflow for the ORAC assay.
ORAC Assay Reaction Mechanism
Caption: Reaction mechanism of the ORAC assay.
References
- 1. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xjcistanche.com [xjcistanche.com]
- 8. researchgate.net [researchgate.net]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity | MDPI [mdpi.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: 2-Acetylacteoside Treatment in a Mouse Model of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 2-acetylacteoside in treating osteoporosis, based on preclinical studies in mouse models. Detailed experimental protocols and a summary of key quantitative findings are presented to facilitate further research and drug development efforts.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. Current therapeutic strategies primarily focus on inhibiting bone resorption or promoting bone formation. This compound, a phenylethanoid glycoside isolated from Cistanche deserticola, has emerged as a promising natural compound with significant anti-osteoporotic activity.[1] Preclinical studies have demonstrated its efficacy in improving bone mineral density and strength by modulating the functions of bone-resorbing osteoclasts and bone-forming osteoblasts.
Mechanism of Action
This compound primarily exerts its anti-osteoporotic effects by inhibiting osteoclastogenesis, the process of osteoclast formation. The underlying mechanism involves the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Specifically, this compound has been shown to down-regulate the expression of key signaling molecules including RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[1][2] This inhibition of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway ultimately suppresses osteoclast differentiation and activity, leading to reduced bone resorption.[1]
A related compound, acteoside, has also been shown to promote osteoblast function by activating the PI3K/AKT/mTOR signaling pathway, suggesting a dual role in both inhibiting bone resorption and potentially promoting bone formation.[3][4][5][6]
Key Experimental Findings
Oral administration of this compound in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis has demonstrated significant therapeutic effects.
Effects on Bone Mineral Density and Microarchitecture
Treatment with this compound for 12 weeks resulted in a dose-dependent increase in bone mineral density (BMD).[1] Furthermore, it led to significant improvements in the trabecular bone microarchitecture of ovariectomized mice.[1]
Table 1: Effects of this compound on Bone Microarchitecture in OVX Mice
| Parameter | OVX Model Group | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Bone Mineral Density (BMD) | Decreased | Increased | Significantly Increased | Significantly Increased |
| Bone Mineral Content (BMC) | Decreased | - | - | Improved |
| Tissue Mineral Content (TMC) | Decreased | - | - | Improved |
| Trabecular Number (Tb.N) | Decreased | - | - | Increased |
| Trabecular Separation (Tb.Sp) | Increased | - | - | Decreased |
Data synthesized from a study by Li et al., 2020.[1]
Effects on Bone Strength and Biomechanics
Consistent with the improvements in bone density and structure, this compound treatment enhanced bone strength in OVX mice.[1]
Table 2: Effects of this compound on Biomechanical Properties in OVX Mice
| Parameter | OVX Model Group | This compound (40 mg/kg) |
| Flexural Strength | Declined | Significantly Improved |
| Maximum Load | Declined | Significantly Improved |
Data synthesized from a study on the related compound 6-acetylacteoside by Ma et al., 2022.[7]
Effects on Bone Turnover Markers
This compound treatment significantly suppressed bone resorption markers while having a minimal effect on bone formation markers in the OVX mouse model.[1]
Table 3: Effects of this compound on Bone Turnover Markers in OVX Mice
| Marker Type | Marker | OVX Model Group | This compound Treatment |
| Bone Resorption | Cathepsin K | Increased | Significantly Suppressed |
| TRAP (Tartrate-resistant acid phosphatase) | Increased | Significantly Suppressed | |
| Deoxypyridinoline (DPD) | Increased | Significantly Suppressed | |
| Bone Formation | ALP (Alkaline phosphatase) | - | Not Significantly Influenced |
| BGP (Bone Gla protein / Osteocalcin) | - | Not Significantly Influenced |
Data synthesized from a study by Li et al., 2020.[1]
Experimental Protocols
The following are detailed protocols for inducing an osteoporosis mouse model and subsequent treatment with this compound, based on established methodologies.[1][8][9][10][11]
Ovariectomized (OVX) Mouse Model of Osteoporosis
This model simulates postmenopausal osteoporosis caused by estrogen deficiency.
Materials:
-
8-week-old female ICR or C57BL/6 mice[8]
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave and disinfect the dorsal lumbar region.
-
Make a small midline incision in the skin over the lumbar vertebrae.
-
Locate the ovaries through the dorsal musculature.
-
Exteriorize each ovary and ligate the ovarian blood vessels and the fallopian tube.
-
Remove the ovary (ovariectomy).
-
Return the uterine horn to the abdominal cavity.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Administer postoperative analgesics as required.
-
For the sham-operated control group, perform the same surgical procedure without removing the ovaries.
-
Allow the mice to recover for at least one week before commencing treatment.
Treatment Protocol
Materials:
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Randomly divide the ovariectomized mice into a vehicle-treated model group and several this compound treatment groups.
-
Prepare solutions of this compound at desired concentrations (e.g., 10, 20, and 40 mg/kg body weight).[1]
-
Administer the vehicle or this compound solution daily via oral gavage.
-
The treatment duration is typically 12 weeks.[1]
-
Monitor the body weight of the mice weekly.
-
At the end of the treatment period, euthanize the mice and collect femurs and tibias for analysis.
Analysis of Treatment Efficacy
1. Micro-computed Tomography (Micro-CT) Analysis:
-
Dissect the femurs and tibias and fix them in 4% paraformaldehyde.
-
Scan the proximal tibia or distal femur using a high-resolution micro-CT scanner.
-
Analyze the scans to determine bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
2. Biomechanical Testing:
-
Perform three-point bending tests on the femurs to determine biomechanical properties such as maximum load, flexural strength, and modulus of elasticity.
3. Histomorphometry:
-
Decalcify the bone samples, embed them in paraffin, and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize bone morphology.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
4. Serum Biomarker Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and use ELISA kits to measure the levels of bone turnover markers such as osteocalcin (OCN), procollagen type I N-terminal propeptide (P1NP) for bone formation, and C-terminal telopeptide of type I collagen (CTX-I) and TRAP for bone resorption.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an OVX mouse model.
Caption: Inhibition of the RANKL signaling pathway by this compound.
Caption: Activation of the PI3K/AKT/mTOR pathway by acteoside.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for osteoporosis. Its ability to inhibit osteoclast differentiation and function through the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway provides a strong rationale for its development as an anti-resorptive agent. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the efficacy and safety of this compound in preclinical and clinical settings.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acteoside Derived from Cistanche Improves Glucocorticoid-Induced Osteoporosis by Activating PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Acteoside Derived from Cistanche Improves Glucocorticoid-Induced Osteoporosis by Activating PI3K/AKT/mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 7. Integration of pharmacodynamics and metabolomics reveals the therapeutic effects of 6-acetylacteoside on ovariectomy-induced osteoporosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations of immunodeficient mice as models for osteoporosis studies [scielo.isciii.es]
- 9. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
Application Notes and Protocols: Measuring the Effects of 2-Acetylacteoside on Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their excessive activity, however, is a key factor in the pathogenesis of osteolytic diseases such as osteoporosis. Recent research has identified 2-Acetylacteoside (2-AA), a phenylpropanoid glycoside, as a potential therapeutic agent that can inhibit osteoclast differentiation. These application notes provide a comprehensive guide to studying the effects of this compound on osteoclast differentiation, detailing its mechanism of action and providing step-by-step protocols for key experimental assays.
Mechanism of Action
This compound has been shown to suppress osteoclastogenesis by modulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][2] Specifically, it interferes with the RANKL/RANK/TRAF6-mediated activation of the NF-κB and MAPK signaling cascades.[1][2] This interference leads to the downregulation of key transcription factors, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), and c-Fos, which are essential for osteoclast differentiation.[1][2][3] Consequently, the expression of osteoclast-specific markers like tartrate-resistant acid phosphatase (TRAP) and cathepsin K is reduced, leading to an overall inhibition of osteoclast formation and function.
Data Presentation
Table 1: Effect of this compound on Osteoclast Differentiation In Vitro
| Concentration of this compound | Cell Line | Assay | Key Findings | Reference |
| 10⁻⁷ M - 10⁻⁵ M | RAW 264.7 | TRAP Staining | Significant decrease in the number of TRAP-positive multinucleated osteoclasts in a concentration-dependent manner. | [1] |
| 10⁻⁷ M - 10⁻⁵ M | RAW 264.7 | Western Blot | Downregulation of RANK, TRAF6, p-IKKβ, and p-NF-κB protein expression. | [1] |
| 10⁻⁷ M - 10⁻⁵ M | RAW 264.7 | Western Blot | Decreased protein levels of NFATc1. | [1] |
Table 2: Effect of this compound on Bone Resorption In Vivo (Ovariectomized Mice Model)
| Dosage of this compound | Duration | Key Bone Resorption Markers | Outcome | Reference |
| 10, 20, 40 mg/kg/day | 12 weeks | Cathepsin K, TRAP, Deoxypyridinoline | Significantly suppressed. | [2] |
Signaling Pathway Diagram
Caption: this compound inhibits osteoclast differentiation by targeting the RANKL/RANK/TRAF6 axis, leading to the suppression of NF-κB and MAPK signaling pathways and subsequent downregulation of the master transcription factor NFATc1.
Experimental Workflow
Caption: General experimental workflow for assessing the impact of this compound on osteoclast differentiation.
Experimental Protocols
Osteoclast Differentiation Assay
This protocol describes the induction of osteoclast differentiation from the murine macrophage cell line RAW 264.7.[4]
Materials:
-
RAW 264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.
-
Induction and Treatment: After 24 hours, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL to induce osteoclast differentiation.[6] Concurrently, treat the cells with various concentrations of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) or vehicle control.
-
Medium Change: Replace the medium with fresh medium containing RANKL and this compound every 2 days.
-
Termination: After 5-7 days of culture, when multinucleated osteoclasts are visible in the control group, terminate the experiment and proceed with TRAP staining.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is a standard method for identifying and quantifying osteoclasts.[4][7][8]
Materials:
-
TRAP Staining Kit (e.g., from Sigma-Aldrich or similar) or individual reagents:
-
Fixative solution (e.g., 10% neutral buffered formalin)
-
Tartrate-containing buffer (e.g., 50 mM, pH 5.0)
-
Chromogenic substrate (e.g., Naphthol AS-BI phosphate)
-
Fast Red Violet LB salt or similar color developer
-
-
Distilled water (dH₂O)
-
Microscope
Procedure (for 96-well plates):
-
Aspirate Medium: Carefully remove the culture medium from each well.
-
Wash: Gently wash the cells once with 100 µL of PBS per well.
-
Fixation: Add 50 µL of fixative solution to each well and incubate for 5-10 minutes at room temperature.[8][9]
-
Wash: Wash each well three times with 250 µL of dH₂O.
-
Staining Solution Preparation: Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves dissolving the chromogenic substrate and color developer in the tartrate-containing buffer.
-
Staining: Add 50 µL of the freshly prepared TRAP staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the osteoclasts.[8]
-
Wash: Stop the reaction by washing the wells with dH₂O.
-
Analysis: Observe the cells under a microscope. TRAP-positive osteoclasts will appear as large, multinucleated (≥3 nuclei) cells stained red or purple.[7] Quantify the number of TRAP-positive multinucleated cells per well.
Western Blot Analysis
Western blotting is used to detect changes in the protein expression levels of key signaling molecules involved in osteoclast differentiation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RANK, anti-TRAF6, anti-p-NF-κB, anti-NF-κB, anti-p-IKKβ, anti-IKKβ, anti-NFATc1, anti-c-Fos, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10][11]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of osteoclast-specific marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh or Actb)
-
Real-time PCR system
Procedure:
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.[12]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and specific primers for the target and housekeeping genes.
-
Real-Time PCR: Perform the real-time PCR reaction using a thermal cycler. The cycling conditions will depend on the specific master mix and primers used.[13]
-
Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]
Conclusion
These application notes provide a framework for investigating the inhibitory effects of this compound on osteoclast differentiation. By following these detailed protocols, researchers can effectively assess the compound's mechanism of action and quantify its impact on key cellular and molecular events in osteoclastogenesis. The provided diagrams and tables offer a clear visualization and summary of the current understanding of this compound's role in bone biology, facilitating further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconine attenuates osteoclast-mediated bone resorption and ferroptosis to improve osteoporosis via inhibiting NF-κB signaling [frontiersin.org]
- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 6. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ihisto.io [ihisto.io]
- 8. biocat.com [biocat.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of osteoclast differentiation protocols from human induced pluripotent stem cells of different tissue origins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
experimental protocol for 2-Acetylacteoside in neuroinflammation models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes. While it serves a protective role in response to injury or pathogens, chronic or dysregulated neuroinflammation is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia leads to the release of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can contribute to neuronal damage.
2-Acetylacteoside is a phenylethanoid glycoside. Its parent compound, Acteoside (also known as Verbascoside), has been identified as a potent anti-inflammatory and neuroprotective agent. Acteoside has been shown to modulate key signaling pathways involved in the inflammatory cascade. While research specifically detailing this compound is emerging, the experimental protocols and mechanisms of action established for Acteoside provide a robust framework for investigating this compound in neuroinflammation models. These compounds are believed to exert their effects primarily through the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.
This document provides detailed experimental protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation, based on established methodologies for the closely related and well-studied compound, Acteoside.
Mechanism of Action: Key Signaling Pathways
Neuroinflammation in glial cells is often triggered by stimuli like Lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4). This initiates downstream signaling cascades, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of pro-inflammatory genes. Acteoside has been shown to counteract this inflammatory activation through a dual mechanism: suppressing NF-κB and activating the Nrf2 pathway.
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of various protective genes, including Heme Oxygenase-1 (HO-1). Acteoside is a known activator of this pathway, contributing to its neuroprotective effects.[1][2]
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes when using Acteoside (as a proxy for this compound) in neuroinflammation models. These are representative data based on published literature and should be confirmed experimentally.[3][4][5][6]
Table 1: Expected In Vitro Effects of Acteoside on LPS-Stimulated Microglia (e.g., BV-2 cells)
| Parameter Measured | Stimulus | Expected Outcome with Acteoside Treatment | Method of Analysis |
| Nitric Oxide (NO) | LPS (1 µg/mL) | Dose-dependent decrease | Griess Assay |
| TNF-α | LPS (1 µg/mL) | Dose-dependent decrease | ELISA / qPCR |
| IL-6 | LPS (1 µg/mL) | Dose-dependent decrease | ELISA / qPCR |
| IL-1β | LPS (1 µg/mL) | Dose-dependent decrease | ELISA / qPCR |
| iNOS Protein | LPS (1 µg/mL) | Dose-dependent decrease | Western Blot / ICC |
| COX-2 Protein | LPS (1 µg/mL) | Dose-dependent decrease | Western Blot / ICC |
| p-p65 NF-κB | LPS (1 µg/mL) | Dose-dependent decrease | Western Blot / ICC |
| HO-1 Protein | - | Dose-dependent increase | Western Blot / ICC |
| M1 Marker (e.g., CD86) | LPS (1 µg/mL) | Decrease | Flow Cytometry / qPCR |
| M2 Marker (e.g., Arg-1) | LPS (1 µg/mL) | Increase | qPCR / Western Blot |
Table 2: Expected In Vivo Effects of Acteoside/Isoacteoside in an LPS-Induced Mouse Model
| Parameter Measured | Model | Expected Outcome with Treatment | Method of Analysis |
| Depressive-like Behavior | LPS i.p. injection | Amelioration (e.g., reduced immobility) | Forced Swim/Tail Suspension Test |
| Microglial Activation (Iba1) | LPS i.p. injection | Reduced Iba1 immunoreactivity | Immunohistochemistry (IHC) |
| Astrocyte Activation (GFAP) | LPS i.p. injection | Reduced GFAP immunoreactivity | Immunohistochemistry (IHC) |
| TNF-α, IL-6, IL-1β levels | LPS i.p. injection | Decreased levels in brain homogenates | ELISA / qPCR |
| Oxidative Stress Markers | LPS i.p. injection | Decreased (e.g., MDA), Increased (e.g., SOD) | Biochemical Assays |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-neuroinflammatory effects of this compound.
Protocol 1: In Vitro Anti-Neuroinflammatory Assay Using BV-2 Microglial Cells
This protocol details the steps to assess the ability of this compound to inhibit LPS-induced inflammation in a murine microglial cell line.
a. Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, sterile-filtered)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Reagents for assays: Griess Reagent, ELISA kits, RIPA buffer, BCA protein assay kit, primary/secondary antibodies for Western Blot.
b. Cell Culture and Plating:
-
Culture BV-2 cells in complete DMEM in a 37°C, 5% CO₂ incubator.
-
Subculture cells every 2-3 days.
-
Seed cells into appropriate plates based on the downstream assay:
-
96-well plate: 5 x 10⁴ cells/well for viability (MTT) and NO assays.
-
24-well plate: 2 x 10⁵ cells/well for ELISA.
-
6-well plate: 1 x 10⁶ cells/well for Western Blot or qPCR.
-
-
Allow cells to adhere for 24 hours.
c. Treatment and Stimulation:
-
Replace the culture medium with serum-free DMEM for 2-4 hours to starve the cells.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 50 µM) or vehicle (DMSO) for 1-2 hours.[4][5]
-
Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubate for the desired time:
-
30-60 minutes: For analysis of early signaling (e.g., p-p65, p-p38).
-
24 hours: For analysis of NO, cytokines, and protein expression (iNOS, COX-2).
-
d. Downstream Assays:
i. Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24h incubation, collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
ii. Cytokine Quantification (ELISA):
-
After 24h incubation, collect culture supernatants and centrifuge to remove debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
iii. Western Blot Analysis:
-
After the desired incubation period, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-iNOS, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL system and quantify using densitometry software.
Protocol 2: In Vivo LPS-Induced Systemic Neuroinflammation Mouse Model
This protocol describes how to induce a systemic inflammatory response that results in neuroinflammation, and how to test the protective effects of this compound.
a. Animals and Housing:
-
Male C57BL/6J mice (8-10 weeks old).
-
House animals under standard conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the institutional animal care and use committee.
b. Experimental Design:
-
Randomly divide mice into four groups (n=8-10 per group):
-
Group 1 (Control): Vehicle (e.g., saline with 0.5% Tween 80) + Saline i.p.
-
Group 2 (LPS): Vehicle + LPS i.p.
-
Group 3 (LPS + Drug Low Dose): this compound (e.g., 20 mg/kg, p.o.) + LPS i.p.
-
Group 4 (LPS + Drug High Dose): this compound (e.g., 40 mg/kg, p.o.) + LPS i.p.
-
-
Administer this compound or vehicle by oral gavage once daily for 7 consecutive days.[4][6]
c. Induction of Neuroinflammation:
-
On day 7, one hour after the final oral administration of the compound, inject a single dose of LPS (1-2 mg/kg) or saline intraperitoneally (i.p.).[4][7]
d. Endpoint Analysis:
-
Tissue Collection (24 hours post-LPS):
-
Deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Harvest the brains. For histology, fix one hemisphere in 4% paraformaldehyde. For biochemical analysis, dissect specific regions (e.g., hippocampus, cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Immunohistochemistry (IHC):
-
Process the fixed hemisphere for paraffin or cryo-sectioning.
-
Perform IHC staining on brain slices using antibodies against microglial markers (Iba1) and astrocyte markers (GFAP) to assess glial activation.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Use the homogenates to measure cytokine levels (TNF-α, IL-6) by ELISA or for protein expression analysis by Western Blot as described in Protocol 1.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Modulation of Microglial Polarization by Acteoside and Ferulic Acid via Dual Targeting of Nrf2 and RORγt to Alleviate Depression-Associated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoacteoside alleviates LPS-induced depressive-like behaviors in mice by inhibiting neuroinflammation through regulating microglial polarization and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoacteoside alleviates LPS-induced depressive-like behaviors in mice by inhibiting neuroinflammation through regulating microglial polarization and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of 2-Acetylacteoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of 2-Acetylacteoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a phenylethanoid glycoside with various reported pharmacological activities, including anti-osteoporotic effects. However, like many other phenylethanoid glycosides, it is understood to have low oral bioavailability. This limitation is primarily attributed to its poor aqueous solubility, susceptibility to hydrolysis in the gastrointestinal tract, and potential for presystemic metabolism. Low bioavailability can lead to high variability in therapeutic outcomes and may necessitate higher doses, which can increase the risk of side effects.
Q2: What are the primary metabolic pathways for phenylethanoid glycosides like this compound?
Phenylethanoid glycosides undergo significant metabolism. The primary metabolic pathways include hydrolysis of the ester and glycosidic bonds, as well as Phase II metabolic reactions such as glucuronidation, methylation, and sulfation[1]. The acetyl group on this compound is particularly susceptible to hydrolysis[1]. Understanding these pathways is crucial for designing strategies to protect the molecule from degradation before it can be absorbed.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
For poorly water-soluble and metabolically labile compounds like this compound, several formulation strategies can be employed:
-
Lipid-Based Formulations: These formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs), can enhance the solubility and absorption of lipophilic drugs. They can also protect the drug from degradation in the GI tract and may facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.
-
Nanoformulations: Encapsulating this compound into nanoparticles can improve its stability, increase its surface area for dissolution, and enhance its permeability across the intestinal epithelium.
-
Co-administration with Bioenhancers: Certain compounds can modulate gut microbiota and metabolic enzymes to enhance the absorption of other drugs. For instance, co-administration of Cistanche polysaccharides has been shown to improve the bioavailability of the related compound, acteoside.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical animal studies.
| Potential Cause | Troubleshooting Suggestion |
| Poor aqueous solubility | Develop a formulation to enhance solubility. Options include lipid-based formulations like SNEDDS or SLNs, or creating a nanosuspension. |
| Hydrolysis of the acetyl group | Protect the compound from the acidic environment of the stomach and enzymatic degradation. An enteric-coated formulation that releases the drug in the small intestine can be beneficial. Encapsulation within a lipid or polymeric matrix can also offer protection. |
| Extensive first-pass metabolism | Investigate formulations that promote lymphatic transport, such as long-chain triglyceride-based lipid formulations, to bypass the liver. |
| Efflux by transporters (e.g., P-glycoprotein) | Co-administer a known P-gp inhibitor (in preclinical studies) to assess the role of efflux. Some formulation excipients, like certain surfactants used in SNEDDS, can also inhibit P-gp. |
Problem 2: Difficulty in developing a stable and effective Solid Lipid Nanoparticle (SLN) formulation.
| Potential Cause | Troubleshooting Suggestion |
| Drug expulsion during storage | Select a lipid matrix with a less perfect crystalline structure. A mixture of lipids often creates imperfections that can better accommodate the drug molecule. |
| Particle aggregation | Optimize the concentration and type of surfactant used. Ensure the zeta potential is sufficiently high (typically > |20| mV) to ensure electrostatic stabilization. |
| Low drug loading | Screen various solid lipids to find one in which this compound has higher solubility. The high-pressure homogenization method at a temperature above the lipid's melting point can sometimes improve drug encapsulation. |
Problem 3: Inconsistent results in Caco-2 cell permeability assays.
| Potential Cause | Troubleshooting Suggestion |
| Low recovery of the compound | This compound may be adsorbing to the plastic of the assay plates. Include a surfactant in the buffer or use low-adsorption plates. Ensure that the analytical method can accurately quantify the compound at low concentrations. |
| High efflux ratio | This suggests that this compound may be a substrate for an efflux transporter like P-gp. Perform the assay in the presence and absence of a known inhibitor of the suspected transporter to confirm. |
| Variable monolayer integrity | Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure their integrity. |
Quantitative Data
The following tables present hypothetical yet plausible pharmacokinetic data based on improvements observed for other poorly soluble drugs when formulated using advanced delivery systems. This data is for illustrative purposes to guide researchers on the potential magnitude of bioavailability enhancement.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 1.5 | 450 ± 90 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 750 ± 120 | 2.0 | 2700 ± 450 | 600 |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 50 | 980 ± 150 | 1.0 | 3600 ± 580 | 800 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
-
Preparation of the Lipid Phase: Dissolve 200 mg of glyceryl monostearate and 50 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetone) and heat to 75°C to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve 100 mg of Poloxamer 188 in 40 mL of deionized water and heat to 75°C.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization at 10,000 rpm for 15 minutes.
-
Ultrasonication: Subject the resulting pre-emulsion to probe ultrasonication for 20 minutes.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in rats.
-
Animals: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Divide the rats into groups (n=6 per group) and administer the this compound formulations (e.g., aqueous suspension, SLNs, SNEDDS) orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers to ensure their integrity before the experiment.
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
References
2-Acetylacteoside stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the use of 2-acetylacteoside in cell culture experiments. Addressing common challenges related to its stability, this resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
A1: Direct stability data for this compound in cell culture media is limited in published literature. However, studies on the closely related compound, acteoside (verbascoside), indicate that phenylethanoid glycosides are susceptible to degradation in conditions typical of cell culture. Acteoside is known to be unstable at neutral pH (around 7.4), which is the standard pH for most cell culture media.[1][2] This degradation is time and temperature-dependent.[3] Therefore, it is highly probable that this compound will also exhibit limited stability and degrade over the course of a typical cell culture experiment.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The stability of this compound in your cell culture experiments can be influenced by several factors:
-
pH of the culture medium: Phenylethanoid glycosides are generally more stable in slightly acidic conditions and degrade faster at neutral or alkaline pH.[3][4]
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the degradation of this compound.[3] Standard incubation temperatures of 37°C will contribute to its breakdown.
-
Incubation time: The longer the compound is incubated in the media, the greater the extent of degradation will be.
-
Light exposure: Some phenylethanoid glycosides are sensitive to light, which can cause degradation.[2][3] It is advisable to protect solutions containing this compound from light.
-
Presence of enzymes: Cells may release enzymes into the culture medium that could potentially metabolize this compound.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products of this compound in cell culture media have not been fully characterized, studies on the metabolism of 2'-acetylacteoside in simulated gastric and intestinal juices identified several metabolites, including hydroxytyrosol and caffeic acid.[5] It is plausible that similar hydrolysis of the ester and glycosidic bonds occurs in cell culture media, leading to the formation of acteoside, and subsequently its degradation products like isoacteoside, caffeic acid, and hydroxytyrosol.[3][6]
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following strategies:
-
Prepare fresh solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C.[7] Dilute the stock solution into your cell culture medium to the final working concentration immediately before adding it to your cells.
-
Minimize incubation time: If your experimental design allows, reduce the duration of exposure of the cells to this compound.
-
Conduct time-course experiments: Determine the stability of this compound under your specific experimental conditions to understand its degradation profile over time.
-
Use a stability-indicating analytical method: Employ techniques like HPLC or LC-MS to monitor the concentration of the parent compound and the appearance of degradation products.[4][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Reduce the incubation time if experimentally feasible. 3. Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols section). |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a blank media sample containing this compound incubated under the same conditions to identify compound-related peaks. 2. If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential degradation products. |
| High variability between replicate experiments. | Inconsistent preparation or handling of this compound solutions. | 1. Ensure accurate and consistent preparation of stock and working solutions. 2. Protect solutions from light and minimize the time they are kept at room temperature or 37°C before use. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC system with a UV or DAD detector
-
Analytical HPLC column (e.g., C18)
-
0.22 µm syringe filters
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Sample Preparation:
-
Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
As a control, prepare a similar solution in a stable buffer (e.g., slightly acidic buffer, pH 5-6) or a non-aqueous solvent.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
Collect aliquots of the spiked cell culture medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately after collection, stop any further degradation by freezing the samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and filter them through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 10-90% B over 30 minutes. This should be optimized for your specific compound and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (around 330 nm).
-
Injection Volume: 10-20 µL
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile. The concentration at time 0 is considered 100%.
-
Data Presentation
Table 1: Stability of Acteoside (Verbascoside) under Different pH Conditions
| pH | Temperature | Incubation Time | Remaining Acteoside (%) | Reference |
| 7 | Room Temp | 3 weeks | 0% | [4] |
| 6 | Room Temp | 60 days | 0% | [4] |
| 5 | Room Temp | 60 days | 73% | [4] |
| 7 | Not Specified | 24 hours | 62.4% | [1][6] |
| 3 | Not Specified | 24 hours | 100% | [1][6] |
Note: This data is for acteoside and serves as a proxy for the expected stability of this compound.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Nrf2/ARE Signaling Pathway
Phenylethanoid glycosides are known to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant responses.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activity and stability studies of verbascoside, a novel antioxidant, in dermo-cosmetic and pharmaceutical topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 2-Acetylacteoside experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetylacteoside. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Stock solutions should be prepared fresh, but if necessary, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month. It is recommended to allow the product to sit at room temperature for at least 60 minutes before use.
Q2: What is the best solvent for dissolving this compound?
This compound is soluble in methanol.[1] For cell culture experiments, it is common to dissolve the compound in a small amount of DMSO and then further dilute it with the culture medium.
Q3: What are the known biological activities of this compound?
This compound, a phenylethanoid glycoside, exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-osteoporotic effects.[1][2][3] It has been shown to inhibit aldose reductase, scavenge superoxide radicals, and protect against glutamate-induced cytotoxicity in neurons.[1]
Q4: What is the primary mechanism of action for its anti-osteoporotic effects?
The anti-osteoporotic effects of this compound are primarily mediated through the RANKL/RANK/TRAF6 signaling pathway.[2] It down-regulates the expression of key proteins in this pathway, such as RANK, TRAF6, NF-κB, and NFATc1, which in turn suppresses bone resorption.[2]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q5: My IC50 value for this compound varies significantly between experiments. What could be the cause?
Discrepancies in IC50 values can stem from several factors:
-
Compound Purity and Stability: Ensure the purity of your this compound. It is recommended to use a compound with ≥98% purity.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles which can degrade the compound.[4]
-
Cell Line and Passage Number: Different cell lines will exhibit varying sensitivities.[4] It is also crucial to use cells within a consistent and low passage range, as cell characteristics can change over time.[4]
-
Assay-Specific Parameters: Factors such as cell density at the time of treatment, treatment duration, and the specific assay kit used can all influence the apparent IC50 value. Standardize these parameters across all experiments to ensure reproducibility.[4]
Q6: I am observing high variability between replicate wells in my cell viability assay. What are the common causes and solutions?
High variability can obscure the true effect of the compound. Here are some troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating by gently swirling the flask before each aspiration.[4]
-
Pipetting Errors: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting.[4]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration.[4] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples.[4]
-
Cell Clumping: This can lead to uneven cell distribution. Ensure single-cell suspension before plating.
Troubleshooting workflow for cell-based assays.
Variable Outcomes in In Vivo Studies
Q7: The in vivo efficacy of this compound is not consistent across my animal cohorts. Why?
In vivo studies are subject to inherent variability. Here are some factors to consider:
-
Compound Bioavailability: this compound, like many phenylethanoid glycosides, may have low oral bioavailability.[5][6] This can lead to variable absorption and exposure in animals. Ensure consistent administration techniques.
-
Animal Health and Husbandry: The health status, age, and stress levels of the animals can significantly impact experimental outcomes. Maintain consistent housing and handling conditions.
-
Metabolism: The metabolic activation of this compound in vivo can vary between animals.[5]
-
Dosing and Formulation: Ensure accurate and consistent preparation of the dosing solution. In an anti-osteoporosis study in ovariectomized mice, 2'-Acetylacteoside was administered orally at doses of 10, 20, and 40 mg/kg body weight/day for 12 weeks.[2]
Issues in Analytical Measurements (HPLC/UPLC)
Q8: I'm seeing peak tailing and inconsistent retention times in my HPLC analysis of this compound. What should I check?
These are common HPLC issues. Here’s a systematic approach to troubleshooting:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable.[7] Contamination in the mobile phase can also lead to baseline noise and drift.[7]
-
Column Condition: The column may be degraded or contaminated.[7] Try cleaning the column according to the manufacturer's instructions or replace it if necessary. A contaminated guard column can also cause peak tailing.[8]
-
System Leaks: Check for any leaks in the pump, injector, or detector, as this can cause pressure fluctuations and inconsistent flow rates.[7]
-
Sample Solvent: If the sample solvent is not compatible with the mobile phase, it can cause peak distortion.[8][9] Whenever possible, dissolve your sample in the mobile phase.[9]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 (Aldose Reductase) | 0.071 µM | Rat | [1][10] |
| IC50 (Hepatocyte Protection) | 4.8 µg/ml | Mouse | [1] |
| In Vivo Anti-osteoporotic Dose | 10, 20, 40 mg/kg/day | Ovariectomized Mice | [2] |
| Cytotoxicity Concentration | 0.1, 1, 10 µM | Primary Rat Cortical Neurons | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[4]
Protocol 2: UPLC-Q-TOF-MS Analysis
This is a general protocol based on published methods for analyzing phenylethanoid glycosides.
-
Sample Preparation: For biological samples (plasma, urine, feces), perform protein precipitation and extraction.[5] For plant extracts, dissolve the extract in a suitable solvent like 50% methanol.[5]
-
Chromatographic Separation:
-
Column: Use a suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).[3][5]
-
Mobile Phase: A common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]
-
Gradient Elution: A typical gradient might be: 97% to 85% A (0–5 min), 85% to 75% A (5–15 min), 75% to 65% A (15–16 min), 65% to 55% A (16–18 min).[5]
-
Flow Rate: A flow rate of 0.3 mL/min is often used.[5]
-
-
Mass Spectrometry Detection:
Signaling Pathway
Anti-osteoporotic signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Acetylacteoside Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetylacteoside in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenylethanoid glycoside, a class of water-soluble polyphenolic compounds found in many plants.[1] It is structurally related to acteoside (verbascoside). Research suggests that this compound possesses a range of pharmacological effects, including anti-osteoporotic and neuroprotective activities.
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
Based on published literature, a starting oral dose range of 10-40 mg/kg body weight/day has been used in mice for long-term studies (12 weeks) investigating its anti-osteoporotic effects.[1] For neuroprotective effects following ischemic stroke, a specific effective dose has also been investigated in vivo.[2] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model, disease indication, and experimental endpoint.
Q3: What is the known pharmacokinetic profile of this compound?
Q4: What is the toxicity profile of this compound?
Specific LD50 (median lethal dose) or MTD (maximum tolerated dose) values for this compound are not well-documented in publicly available literature. However, a study on a phenylethanoid glycoside-rich extract, which included acteoside, showed no acute lethal effects in rats and mice at a maximal dose of 10 g/kg body weight, suggesting a low acute toxicity for this class of compounds.[2] In a 90-day subchronic toxicity study, a no-observed-adverse-effect-level (NOAEL) for the extract was determined to be greater than 2.00 g/kg body weight in rats.[2]
Q5: Which signaling pathways are modulated by this compound?
In vivo studies have demonstrated that this compound exerts its biological effects through the modulation of specific signaling pathways. For its anti-osteoporotic activity, it has been shown to act through the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway.[1] In the context of neuroprotection after ischemic stroke, this compound has been found to promote neurogenesis via the PI3K/Akt pathway.[2]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound for in vivo administration.
-
Problem: Researchers may face challenges in dissolving this compound in standard aqueous vehicles for oral or parenteral administration due to its limited water solubility.
-
Solution: Vehicle Selection. For preclinical in vivo studies, consider using a vehicle that enhances the solubility of phenylethanoid glycosides. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an appropriate aqueous buffer (e.g., saline or PBS) or other vehicles like polyethylene glycol (PEG) and Tween-80. A suggested vehicle formulation for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Always prepare a vehicle control group in your experiments to account for any effects of the solvent mixture.
Issue 2: Low or variable bioavailability in oral administration studies.
-
Problem: Due to the inherent low oral bioavailability of phenylethanoid glycosides, researchers may observe inconsistent or lower-than-expected therapeutic effects.
-
Solution:
-
Formulation Strategy: Consider using drug delivery systems to enhance bioavailability.[4]
-
Route of Administration: For initial efficacy and mechanism-of-action studies, consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure more consistent systemic exposure. However, it's important to note that oral administration may be more clinically relevant for chronic conditions.
-
Co-administration: Investigate the co-administration of this compound with other compounds that may enhance its absorption.
-
Issue 3: Unexpected adverse effects or toxicity in animals.
-
Problem: Animals may exhibit signs of distress, weight loss, or other adverse effects during the study.
-
Solution:
-
Dose Reduction: The observed toxicity may be dose-related. It is essential to conduct a maximum tolerated dose (MTD) study before initiating long-term efficacy studies.[6] If toxicity is observed, reduce the dose to a lower, non-toxic level.
-
Vehicle Toxicity: Ensure that the vehicle used for administration is not contributing to the observed toxicity. Always include a vehicle-only control group. High concentrations of solvents like DMSO can have their own toxic effects.
-
Monitor Animal Welfare: Closely monitor the animals daily for any clinical signs of toxicity. Record body weight, food and water intake, and any behavioral changes.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Acteoside (Parent Compound) in Rats
| Parameter | Oral Administration (40 mg/kg) | Intravenous Administration |
| Cmax (ng/mL) | 312.54 ± 44.43 | - |
| Tmax (h) | 0.29 ± 0.17 | - |
| t1/2 (h) | 1.05 ± 0.23 | - |
| AUC (ng·h/mL) | Linear increase with dose | - |
| Bioavailability (%) | ~1 | - |
(Data sourced from a study on acteoside in Sprague-Dawley rats)[3]
Table 2: In Vivo Study of this compound in Ovariectomized Mice
| Parameter | Details |
| Animal Model | Ovariectomized (OVX) mice |
| Dosage | 10, 20, and 40 mg/kg body weight/day |
| Route of Administration | Oral gavage |
| Duration | 12 weeks |
| Observed Effect | Significant anti-osteoporotic effects |
(Data sourced from a study on the anti-osteoporotic effects of this compound)[1]
Experimental Protocols
1. Protocol for Oral Gavage Administration in Mice
-
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Appropriate size gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct administration volume (typically not exceeding 10 mL/kg).[3][7]
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.
-
Restraint: Properly restrain the mouse to immobilize its head and body.
-
Gavage Administration:
-
Measure the correct insertion depth of the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which will guide it into the esophagus.
-
Slowly administer the substance.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring: Observe the mouse for any signs of distress immediately after the procedure and at regular intervals.[7]
-
2. Protocol for Intravenous Injection in Rats
-
Materials:
-
This compound
-
Sterile vehicle suitable for IV injection (e.g., saline with a low percentage of a solubilizing agent)
-
Appropriate size needles (e.g., 25-27 gauge for the tail vein)
-
Syringes
-
Restraining device for rats
-
Heat lamp (optional, for tail vein dilation)
-
-
Procedure:
-
Animal Preparation: Place the rat in a restraining device. If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Formulation Preparation: Prepare a sterile solution of this compound in a vehicle suitable for intravenous administration. The solution must be free of particulates.
-
Injection:
-
Disinfect the injection site on the tail with an appropriate antiseptic.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. The maximum bolus injection volume is typically 5 ml/kg.[8]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse reactions.
-
Mandatory Visualization
Caption: Anti-osteoporotic mechanism of this compound.
Caption: Neuroprotective mechanism of this compound.
Caption: General workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
overcoming 2-Acetylacteoside solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with 2-Acetylacteoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
A1: this compound, also known as 2'-AA, is a phenylethanoid glycoside isolated from plants like Cistanche deserticola and Brandisia hancei.[1][2] It is recognized for a variety of pharmacological effects, including antioxidant, neuroprotective, and anti-osteoporotic activities.[2][3] In vitro, it is commonly used to study its effects on cell differentiation, particularly in bone metabolism research involving osteoclasts.[2]
Q2: What is the best solvent for dissolving this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound.[1] It is also soluble in methanol.[3][4][5] For cell-based assays, preparing a concentrated stock solution in DMSO is a standard and effective method.
Q3: I'm observing precipitation when I add my this compound solution to the cell culture medium. What can I do?
A3: Precipitation in the culture medium is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low enough to be non-toxic to your cells and to keep the compound in solution. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal for sensitive or primary cells.[6][7]
-
Use Pre-warmed Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can help prevent precipitation that can occur due to temperature changes.
-
Proper Mixing Technique: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to precipitation.[8]
-
Consider Serum Content: If your experimental design allows, diluting the compound into a medium containing Fetal Bovine Serum (FBS) can sometimes help to keep it in solution due to binding with serum proteins.[9]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and activity of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protect the solutions from light.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. The DMSO may have absorbed water (hygroscopic).2. The concentration is too high. | 1. Use freshly opened, anhydrous/sterile DMSO. Ultrasonic treatment can also aid dissolution.[1]2. Refer to the solubility table below. Do not exceed the maximum solubility. |
| Precipitation observed immediately after dilution in aqueous buffer/media. | 1. The aqueous solubility limit has been exceeded.2. The final DMSO concentration is too low to maintain solubility. | 1. Lower the final working concentration of this compound.2. Ensure your stock solution is concentrated enough to keep the final DMSO percentage within a safe and effective range (0.1-0.5%).[6] |
| Inconsistent or no biological activity observed. | 1. Degradation of the compound due to improper storage.2. Inaccurate final concentration due to precipitation. | 1. Store stock solutions in aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1]2. Visually inspect for precipitation after dilution. Prepare fresh dilutions for each experiment. |
Data Presentation
Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 150.01 mM | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended as hygroscopic DMSO can affect solubility.[1] |
| Ethanol | ≥ 100 mg/mL | ≥ 150.01 mM | Saturation point not fully determined but is at least 100 mg/mL.[1] |
| Methanol | Soluble | Not specified | Qualitative data indicates solubility.[4][5] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not specified | Direct dissolution is not recommended. Prepare a stock in an organic solvent first. |
Molecular Weight of this compound: 666.62 g/mol [1]
Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration |
| Most immortalized cell lines | ≤ 0.5% |
| Primary cells or sensitive cell lines | ≤ 0.1% |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 666.62 g/mol
-
To make 1 mL of a 10 mM (0.01 M) solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 666.62 g/mol * 1000 mg/g = 6.67 mg
-
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 6.67 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.[1]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells, ensuring the final DMSO concentration remains below 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): For lower final concentrations, it is often necessary to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock in complete cell culture medium to get a 100 µM solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture wells.
-
Example for a 10 µM final concentration in a 1 mL well: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium in the well. This results in a final DMSO concentration of 0.1%.
-
Visualizations
Experimental Workflow for Solubilization and Use
Caption: Workflow for preparing and using this compound in in vitro assays.
Troubleshooting Decision Tree for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation of this compound.
Signaling Pathway of this compound in Osteoclastogenesis
Caption: Inhibition of the RANKL/RANK/TRAF6 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2'-Acetylacteoside | CAS 94492-24-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Acetylacteoside and Cell Viability Assays
This technical support center provides troubleshooting guidance for researchers encountering potential artifacts when using 2-Acetylacteoside in cell viability assays. Phenolic compounds, such as this compound, are known for their antioxidant properties, which can lead to interference with common assay reagents.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show unexpectedly high viability, even at high concentrations, in our MTT assay. Is this a real effect?
A1: It is highly probable that this is an artifact of the assay. This compound is a phenylethanoid glycoside with potent antioxidant activity.[1][2] Compounds with reducing potential can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity.[3][4] This results in a color change that is misinterpreted as increased cell viability.
Q2: How can I confirm that this compound is interfering with my cell viability assay?
A2: A cell-free control experiment is the most effective way to determine interference. This involves incubating this compound at various concentrations with the assay reagent in cell culture medium, but without any cells. If you observe a color change (for tetrazolium-based assays) or a signal generation (for other assay types), this indicates direct interference.
Q3: Which cell viability assays are most likely to be affected by this compound?
A3: Assays that rely on the reduction of a reporter molecule are most susceptible to interference by antioxidant compounds. This includes tetrazolium-based assays such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Q4: Are there alternative cell viability assays that are less prone to interference by this compound?
A4: Yes, several alternative methods are recommended when working with compounds that have antioxidant properties:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells and are generally less susceptible to interference from reducing compounds.[5]
-
Sulforhodamine B (SRB) assay: This assay is based on the staining of total cellular protein and is not dependent on cellular metabolism, thus avoiding interference from reducing agents.[1]
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that assesses cell membrane integrity.[6]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium.
Q5: My compound, this compound, is colored. How might this affect my results?
A5: The intrinsic color of this compound can interfere with colorimetric assays by contributing to the absorbance reading. To correct for this, you should run parallel control wells containing the compound in cell-free media at the same concentrations used in your experiment. The absorbance from these wells should be subtracted from your experimental readings.
Troubleshooting Guides
Issue 1: Suspected Direct Reduction of Tetrazolium Dyes
Symptoms:
-
Unusually high absorbance readings in treated wells.
-
A dose-dependent increase in "viability" that does not correlate with cell morphology.
-
Color development in cell-free control wells containing this compound and the assay reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected direct reduction of tetrazolium dyes by this compound.
Issue 2: Colorimetric Interference
Symptoms:
-
High background absorbance in wells containing this compound, even without the assay reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colorimetric interference from this compound.
Data Presentation
Table 1: Potential for Interference of this compound with Common Cell Viability Assays
| Assay Type | Assay Name | Principle | Potential for Interference | Recommendation |
| Tetrazolium Reduction | MTT, XTT, WST-1, MTS | Enzymatic reduction of tetrazolium salt to a colored formazan product by metabolically active cells. | High | Not recommended. If use is unavoidable, extensive cell-free controls are mandatory. |
| ATP Quantification | CellTiter-Glo® | Measurement of intracellular ATP levels via a luciferase-based reaction. | Low | Recommended alternative. |
| Total Protein Staining | Sulforhodamine B (SRB) | Staining of total cellular protein with a fluorescent dye. | Low | Recommended alternative. |
| Membrane Integrity | Trypan Blue Exclusion | Microscopic visualization of cells that have lost membrane integrity and take up the dye. | Low | Suitable for qualitative assessment and cell counting. |
| Enzyme Release | LDH Cytotoxicity Assay | Measurement of lactate dehydrogenase released from damaged cells. | Low | Measures cytotoxicity rather than viability. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for Direct Reduction of Tetrazolium Salts
Objective: To determine if this compound directly reduces the tetrazolium salt used in a cell viability assay.
Materials:
-
96-well clear flat-bottom plate
-
Cell culture medium (without phenol red is recommended to reduce background)
-
This compound stock solution
-
Tetrazolium salt solution (e.g., MTT, XTT, WST-1)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in the 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add the tetrazolium salt solution to each well at the same concentration used in your cellular assay.
-
Incubate the plate for the same duration as your standard cell viability assay protocol (e.g., 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution (e.g., DMSO or SDS in HCl) and incubate as required.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT and WST-1).
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle and medium controls indicates direct reduction of the tetrazolium salt.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess cell viability by measuring intracellular ATP levels, minimizing interference from this compound.
Materials:
-
96-well opaque white plate (for luminescence)
-
Cells cultured in appropriate medium
-
This compound
-
ATP-based assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in the 96-well opaque plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the ATP-based reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Interpretation: A decrease in luminescence in treated wells compared to the vehicle control indicates a reduction in cell viability.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate cell viability assay when working with a compound like this compound.
References
Technical Support Center: Western Blot Analysis of 2-Acetylacteoside Treated Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Acetylacteoside and performing Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied using Western blotting?
A1: this compound is a phenylethanoid glycoside, a type of natural compound often isolated from plants. It is investigated for its potential therapeutic properties, including anti-inflammatory and bone-protective effects. Western blotting is a key technique used to study how this compound affects specific proteins within cellular signaling pathways, helping to elucidate its mechanism of action. For example, it has been shown to influence pathways like the NF-κB and RANKL signaling cascades.[1]
Q2: Which signaling pathways are most commonly affected by this compound and its analogs?
A2: Research indicates that this compound and its related compound, acteoside, primarily modulate inflammatory and bone metabolism pathways. The most commonly studied pathways include:
-
NF-κB Signaling Pathway: This pathway is crucial in inflammation. This compound has been observed to inhibit the activation of key proteins in this pathway.[1]
-
RANKL/RANK Signaling Pathway: This pathway is central to the formation and activation of osteoclasts, cells that break down bone tissue. This compound has been shown to down-regulate proteins in this pathway, suggesting a role in preventing bone loss.[1]
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including stress responses and inflammation. Acteoside has been shown to suppress the phosphorylation of MAPKs.[2]
Q3: Are there any known interferences of this compound with standard laboratory assays?
A3: As a plant-derived polyphenolic compound, this compound and related compounds have the potential to interfere with common protein quantification assays. Phenolic compounds can interact with the reagents used in assays like the Bradford or BCA assays, potentially leading to inaccurate protein concentration measurements.[3][4] It is crucial to perform validation experiments or use alternative quantification methods to ensure accuracy.
Q4: Can this compound treatment affect the expression of housekeeping proteins used for normalization?
A4: While housekeeping proteins like β-actin, GAPDH, and tubulin are often assumed to have stable expression, various treatments can alter their levels.[5][6][7][8] It is essential to validate the stability of your chosen housekeeping protein under your specific experimental conditions (i.e., with this compound treatment). If variability is observed, total protein normalization using stains like Ponceau S is a recommended alternative.
Western Blot Troubleshooting Guide for this compound Treated Samples
This guide addresses common issues encountered during Western blot analysis of samples treated with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Antibody Concentration: Primary or secondary antibody concentrations may be too low. 2. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. 3. Masked Antigen: The blocking agent (e.g., milk) may be masking the epitope. 4. Low Protein Expression: The target protein may have low abundance in your samples or its expression might be downregulated by this compound. 5. Inactive Reagents: Antibodies or detection reagents may have expired or been stored improperly. | 1. Optimize Antibody Dilutions: Perform a titration to find the optimal concentration for both primary and secondary antibodies.[9][10] 2. Verify Transfer Efficiency: Use Ponceau S staining to visualize total protein on the membrane after transfer.[1] 3. Try a Different Blocking Agent: Switch from non-fat dry milk to Bovine Serum Albumin (BSA) or a commercial blocking buffer. 4. Increase Protein Load: Load a higher amount of total protein per lane. Include a positive control to ensure the antibody and detection system are working. 5. Use Fresh Reagents: Prepare fresh antibody dilutions and ensure detection reagents are within their expiration date. |
| High Background | 1. Excessive Antibody Concentration: Primary or secondary antibody concentrations are too high. 2. Insufficient Blocking: The membrane was not blocked adequately, leading to non-specific antibody binding. 3. Inadequate Washing: Insufficient washing steps to remove unbound antibodies. 4. Contaminated Buffers: Buffers may be contaminated with bacteria or other particulates. | 1. Reduce Antibody Concentration: Decrease the concentration of the primary and/or secondary antibody.[9] 2. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent. 3. Increase Washing: Increase the number and duration of wash steps. Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.[11] 4. Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them before use. |
| Non-Specific Bands | 1. Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. 2. Protein Degradation: Samples may have undergone proteolysis, leading to smaller, non-specific bands. 3. Too Much Protein Loaded: Overloading the gel can lead to spillover and non-specific antibody binding. | 1. Use a More Specific Antibody: Use a monoclonal or affinity-purified polyclonal antibody. Run a negative control (e.g., lysate from cells known not to express the target protein). 2. Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. 3. Reduce Protein Load: Decrease the amount of total protein loaded per lane. |
| Inconsistent Housekeeping Protein Levels | 1. Effect of this compound: The treatment may be altering the expression of the chosen housekeeping protein. 2. Uneven Protein Loading: Inaccurate protein quantification or pipetting errors. | 1. Validate Housekeeping Protein: Run a preliminary Western blot to confirm that the expression of your chosen housekeeping protein (e.g., β-actin, GAPDH) is not affected by this compound treatment. 2. Use Total Protein Normalization: Stain the membrane with Ponceau S or another total protein stain and use the total protein in each lane for normalization.[1] 3. Re-quantify Protein Samples: Use a compatible protein assay or an alternative method if interference is suspected. |
| Inaccurate Protein Quantification | 1. Interference from this compound: As a phenolic compound, it may interfere with colorimetric protein assays (e.g., Bradford).[4] | 1. Use a Compatible Assay: The BCA assay is generally less susceptible to interference from phenolic compounds than the Bradford assay. However, validation is still recommended. 2. Perform a Spike-and-Recovery Experiment: Add a known amount of BSA to your this compound-containing lysate to see if you can accurately measure it. 3. Use an Alternative Method: Consider a detergent-compatible or amine-reactive assay if interference is significant. Protein precipitation with acetone or trichloroacetic acid (TCA) can also be used to remove interfering substances. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative quantitative data based on descriptive findings from the literature. Specific numerical values may vary depending on the experimental conditions.
Table 1: Illustrative Effect of this compound on Key Proteins in the RANKL Signaling Pathway
| Target Protein | Treatment | Fold Change vs. Control (Vehicle) |
| RANK | This compound | ↓ (Down-regulated) |
| TRAF6 | This compound | ↓ (Down-regulated) |
| p-IκBα | This compound | ↓ (Down-regulated) |
| NF-κB p65 (nuclear) | This compound | ↓ (Down-regulated) |
| NFATc1 | This compound | ↓ (Down-regulated) |
| Data is representative of findings suggesting an inhibitory effect on osteoclastogenesis.[1] |
Table 2: Illustrative Effect of Acteoside (related compound) on Key Proteins in the NF-κB Signaling Pathway
| Target Protein | Treatment | Fold Change vs. Control (LPS-stimulated) |
| p-IκBα | Acteoside | ↓ (Decreased) |
| p-p65 | Acteoside | ↓ (Decreased) |
| p-JNK | Acteoside | ↓ (Decreased) |
| p-ERK | Acteoside | ↓ (Decreased) |
| p-p38 | Acteoside | ↓ (Decreased) |
| Data is representative of findings suggesting an anti-inflammatory effect.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound's Effect on NF-κB Signaling
This protocol provides a detailed methodology for investigating the impact of this compound on the NF-κB signaling pathway in a cell-based model.
1. Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 2 hours).
-
Stimulate the NF-κB pathway by adding an agonist like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).
2. Sample Preparation (Cell Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit (recommended due to potential interference with Bradford assay).
-
Normalize all sample concentrations with lysis buffer.
4. SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[1] Destain with TBST before blocking.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Reprobing (for loading control):
-
If probing for multiple targets on the same blot, strip the membrane using a mild stripping buffer.
-
Wash thoroughly, re-block, and probe with an antibody for a validated housekeeping protein (e.g., β-actin) or use the initial Ponceau S stain for total protein normalization.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the RANKL signaling pathway.
References
- 1. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Osteocytes Produces RANKL Via Wnt-TGFβ Signaling Axis for Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aconine inhibits RANKL-induced osteoclast differentiation in RAW264.7 cells by suppressing NF-κB and NFATc1 activation and DC-STAMP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. F2r negatively regulates osteoclastogenesis through inhibiting the Akt and NFκB signaling pathways [ijbs.com]
Technical Support Center: Ensuring Reproducibility in 2-Acetylacteoside In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of in vivo experiments involving 2-Acetylacteoside. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, from experimental design to data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological effects in vivo?
A1: 2'-Acetylacteoside (2-AA) is a bioactive phenylpropanoid glycoside isolated from plants such as Cistanche deserticola.[1] In vivo studies have demonstrated its potential pharmacological effects, most notably its anti-osteoporotic activity. In ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, oral administration of 2-AA has been shown to increase bone mineral density, improve bone micro-architecture, and enhance bone strength.[1]
Q2: What is the typical oral bioavailability of this compound and related compounds like Acteoside? How does this impact experimental design?
A2: Acteoside, a closely related parent compound, has very low oral bioavailability, reported to be as low as 0.12% in rats.[2] This is attributed to poor absorption and active efflux by proteins like P-glycoprotein (P-gp).[2] While specific data for this compound is less common, it is crucial to assume it may also have low bioavailability. This necessitates careful consideration of the administration route and dosage. For oral administration studies, higher doses may be required to achieve therapeutic concentrations, and pharmacokinetic studies are essential to understand the exposure levels in your animal model.
Q3: What are the key signaling pathways modulated by this compound in the context of its anti-osteoporotic effects?
A3: In ovariectomized mice, this compound exerts its anti-osteoporotic effects primarily by modulating the RANKL/RANK/TRAF6-mediated NF-κB and NFATc1 signaling pathways in osteoclasts.[1] It down-regulates the expression of key proteins in this pathway, including RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1, which leads to the suppression of bone resorption.[1]
Q4: Why am I seeing high variability in my animal study results?
A4: High variability in in vivo studies is a common challenge in biomedical research, with over 70% of scientists reporting they have failed to reproduce another scientist's experiments.[3] For natural compounds like this compound, sources of variability can include:
-
Compound Purity and Stability: Batch-to-batch variations in the purity of the compound, as well as improper storage leading to degradation, can significantly alter biological activity.
-
Animal Model: The age, sex, strain, diet, and gut microbiota of the animals can all influence the compound's metabolism and efficacy.[4]
-
Formulation and Dosing: The poor solubility of many natural compounds can lead to inconsistent absorption. The choice of vehicle and administration technique must be highly consistent.[5]
-
Experimental Procedures: Lack of detailed and standardized protocols for everything from surgery to data collection contributes to irreproducibility.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentration of this compound after oral administration. | 1. Low oral bioavailability due to poor absorption or rapid metabolism.[2][6] 2. Inappropriate formulation leading to poor solubility.[5][7] 3. Error in dosing or sample collection/processing. | 1. Conduct a pilot pharmacokinetic (PK) study to determine Cmax, Tmax, and half-life in your model.[2][8] 2. Consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[9] 3. Optimize the formulation vehicle. Use solubilizing agents like PEG300, Tween-80, or DMSO in appropriate concentrations.[10] Test formulation clarity and stability before administration. |
| Inconsistent therapeutic effects between experimental groups or studies. | 1. Variability in the animal model (e.g., age, weight, gut microbiome).[4][11] 2. Batch-to-batch inconsistency of the this compound used. 3. Lack of a rigorously standardized experimental protocol.[3] | 1. Strictly define and report animal characteristics. Use animals from the same supplier, house them in the same location, and provide a standardized diet.[4] 2. Source this compound from a reputable supplier. Request a Certificate of Analysis (CoA) for each batch to verify purity. 3. Develop a detailed Standard Operating Procedure (SOP) for every step, including animal handling, substance administration, and outcome assessment. |
| Unexpected toxicity or adverse effects in treated animals. | 1. Vehicle toxicity (e.g., high concentration of DMSO).[10] 2. Contaminants in the compound. 3. Off-target effects of the compound at the administered dose. | 1. Run a vehicle-only control group to assess the toxicity of the formulation itself. 2. Ensure the purity of your compound is >95%. 3. Perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model.[9] |
| Western blot results for signaling pathway proteins (e.g., NF-κB, TRAF6) are not reproducible. | 1. Poor quality or incorrect antibody. 2. Issues with protein extraction or quantification. 3. Variability in tissue sample collection and processing. | 1. Validate antibodies to ensure they are specific to the target protein. Run positive and negative controls. 2. Use a reliable protein quantification assay (e.g., BCA) and ensure equal protein loading on the gel. 3. Standardize the time and method of tissue harvesting and snap-freeze samples immediately to preserve protein integrity. |
Quantitative Data Summary
For reproducible research, it is vital to base experimental designs on established quantitative data. The following tables summarize key parameters from published studies on this compound and the related compound Acteoside.
Table 1: Pharmacokinetic Parameters of Acteoside in Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (3 mg/kg) | Reference |
|---|---|---|---|
| Cmax (μg/mL) | 0.13 | 48.6 | [2] |
| Tmax (min) | 15.00 - 24.00 | N/A | [2] |
| t1/2 (min) | 92.1 | 10.7 | [2] |
| Bioavailability (%) | ~0.12% | 100% (by definition) |[2] |
Note: These parameters for Acteoside highlight the significant challenge of low oral bioavailability, which should be a key consideration in planning this compound experiments.
Table 2: Effective Oral Dosages of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis
| Treatment Group | Dose (mg/kg/day) | Study Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| OVX + Low Dose 2-AA | 10 | 12 weeks | Significantly increased bone mineral density and improved trabecular micro-architecture compared to OVX control. | [1] |
| OVX + Medium Dose 2-AA | 20 | 12 weeks | Dose-dependent improvement in bone parameters. Down-regulated expression of RANK, TRAF6, and NFATc1. | [1] |
| OVX + High Dose 2-AA | 40 | 12 weeks | Strongest anti-osteoporotic effects observed among the tested doses. |[1] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Mouse Model for Osteoporosis Research
This protocol describes a standard method for inducing an osteoporotic phenotype in mice to test the efficacy of this compound.
-
Animal Selection and Acclimatization:
-
Use female C57BL/6 mice, 10-12 weeks old.
-
Acclimatize animals for at least one week before the procedure, with ad libitum access to standard chow and water.[12]
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane or a similar appropriate anesthetic.
-
For the OVX group: Make a dorsal midline skin incision. Locate the ovaries and perform bilateral ovariectomy by ligating the ovarian artery and oviduct before excision.
-
For the Sham group: Perform the same surgical procedure but locate and exteriorize the ovaries without ligating or removing them.
-
Close the muscle layer and skin with sutures or surgical clips.
-
-
Post-Operative Care & Osteoporosis Development:
-
Administer appropriate analgesics post-surgery as per institutional guidelines.
-
Allow the animals to recover for 2-4 weeks. This period allows for the development of the osteoporotic phenotype due to estrogen deficiency.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Divide animals into groups: Sham + Vehicle, OVX + Vehicle, OVX + 2-AA (e.g., 10, 20, 40 mg/kg).
-
Administer the treatment daily via oral gavage for the planned duration (e.g., 12 weeks).[1]
-
-
Outcome Assessment:
-
At the end of the study, euthanize the animals.
-
Collect femurs and tibias for analysis.
-
Primary Endpoints: Bone Mineral Density (BMD) via micro-CT or DEXA, trabecular bone micro-architecture analysis (BV/TV, Tb.N, Tb.Sp).[1]
-
Secondary Endpoints: Collect serum for bone turnover markers (e.g., TRAP, cathepsin K).[1] Collect bone marrow or spleen for osteoclast differentiation assays or Western blot analysis.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
-
Protein Extraction:
-
Homogenize bone tissue (or cultured osteoclasts) in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-RANK, anti-TRAF6, anti-p-IκBα, anti-NF-κB p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify band intensity using software like ImageJ, normalizing the protein of interest to a loading control (e.g., β-actin).
-
Visualized Workflows and Pathways
Caption: General experimental workflow for a this compound in vivo study.
Caption: this compound's inhibitory effect on the RANKL/RANK signaling pathway.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 4. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation [frontiersin.org]
- 7. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
quality control parameters for 2-Acetylacteoside research material
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the quality control parameters for 2-Acetylacteoside research material. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the material is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in methanol.[1] Once a stock solution is prepared, it is recommended to store it in aliquots in tightly sealed vials at -20°C.[2] To maintain integrity, it is best practice to avoid repeated freeze-thaw cycles.[3] While solutions are generally usable for up to one month, preparing fresh solutions on the day of the experiment is ideal for ensuring maximum efficacy.[2]
Q3: My experimental results are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to the quality and handling of this compound:
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or incorrect temperatures) or multiple freeze-thaw cycles of stock solutions.[2][3]
-
Purity: Verify the purity of your batch using the Certificate of Analysis (CoA). The presence of impurities can significantly affect biological activity.[4]
-
Solubility: Ensure the compound is fully dissolved. If precipitation is observed in your stock solution, gently warm it to room temperature and vortex to see if it redissolves. If it does not, this may indicate degradation.[3]
Q4: How can I verify the purity and identity of my this compound sample?
The identity and purity of this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for assessing purity and quantifying the compound.[5] A typical analysis would involve comparing the retention time and UV spectrum of the sample to a certified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the molecule.[6] Comparing the obtained spectra with reference data will verify its identity.
-
Mass Spectrometry (MS): Techniques like HPLC-ESI-MS can be used to confirm the molecular weight and fragmentation pattern of the compound, further validating its identity.[5]
Q5: What are common impurities found in this compound research material?
Impurities can include related phenylethanoid glycosides, residual solvents from the extraction or synthesis process, or degradation products.[4][7] A detailed Certificate of Analysis should list any detected impurities and their levels.[8] If you suspect unknown impurities are affecting your experiment, further characterization using techniques like LC-MS/MS may be necessary.[9]
Quality Control Parameters
The following table summarizes the key quality control parameters for research-grade this compound.
| Parameter | Specification | Method |
| Appearance | A solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Molecular Formula | C₃₁H₃₈O₁₆ | Mass Spectrometry |
| Formula Weight | 666.6 g/mol | Mass Spectrometry |
| UV Maximum (λmax) | 220, 335 nm | UV Spectroscopy |
| Solubility | Soluble in Methanol | Solubility Test |
| Identity | Conforms to structure | NMR, MS, HPLC |
| Storage | -20°C | - |
| Stability | ≥ 4 years (at -20°C)[1] | Stability Study |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in methanol to create a stock solution of known concentration (e.g., 0.5 mg/mL).[5]
-
Sample Preparation: Prepare a sample solution of the this compound research material at the same concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
This protocol outlines the steps for confirming the identity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in an NMR tube.
-
Data Acquisition:
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with published data or a reference spectrum for this compound to confirm the structure.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of this compound research material.
Signaling Pathway
This compound has shown anti-osteoporotic activity, which may be mediated through the RANKL/RANK/TRAF6 signaling pathway, leading to the inhibition of NF-κB and NFATc1, key regulators of osteoclast formation.[13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to read our certificate of analysis? | Heppe Medical Chitosan [gmp-chitosan.com]
- 9. NP3 MS Workflow: An Open-Source Software System to Empower Natural Product-Based Drug Discovery Using Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-Acetylacteoside Integrity During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 2-acetylacteoside during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a phenylethanoid glycoside, a class of natural compounds known for their various biological activities, including antioxidant and anti-inflammatory properties.[1] Degradation of this compound during extraction can lead to a loss of its native structure and potentially diminish its therapeutic efficacy, impacting the accuracy of research findings and the quality of the final product.
Q2: What are the primary causes of this compound degradation during extraction?
A2: The primary cause of this compound degradation is hydrolysis, specifically the loss of its 2'-acetyl group, a reaction influenced by factors such as pH, temperature, and the presence of enzymes.[2] Phenylethanoid glycosides with a 2'-acetyl group are known to be susceptible to this type of degradation.[2]
Q3: What are the main degradation products of this compound?
A3: The main degradation product of this compound is acteoside (also known as verbascoside), which is formed through the hydrolysis of the acetyl group.[2] Further degradation of acteoside can occur, leading to other byproducts. Mass spectrometry analysis of phenylethanoid glycosides has shown that cleavage of the ester bond (loss of the caffeoyl group) and glycosidic bonds (loss of rhamnose and glucose residues) are common fragmentation pathways, which can also represent degradation pathways.[2]
Q4: How can I detect and quantify this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are effective analytical methods for separating, identifying, and quantifying this compound and its degradation products.[2][3][4] These techniques allow for the monitoring of the compound's stability throughout the extraction process.
Troubleshooting Guides
Common Issues and Solutions in this compound Extraction
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high temperature: Elevated temperatures can accelerate the hydrolysis of the acetyl group. | Maintain a low extraction temperature, ideally below 40°C. |
| Inappropriate pH: Neutral to alkaline conditions can promote hydrolysis. | Use a slightly acidic extraction solvent (pH 4-6) to improve stability. | |
| Enzymatic degradation: Endogenous plant enzymes can degrade the compound. | Consider blanching the plant material before extraction or use a solvent system (e.g., ethanol) that can denature enzymes. | |
| Oxidative degradation: Exposure to oxygen can lead to degradation. | Perform the extraction under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants like ascorbic acid to the solvent. | |
| Presence of acteoside as a major peak in analysis | Hydrolysis of this compound: This indicates that significant degradation has occurred. | Review and optimize the extraction parameters (temperature, pH, and time) to minimize hydrolysis. |
| Inconsistent results between batches | Variability in extraction conditions: Minor changes in temperature, pH, or extraction time can lead to different degradation rates. | Standardize all extraction parameters and document them meticulously for each batch. |
| Light exposure: Prolonged exposure to light may contribute to degradation. | Protect the extraction mixture and subsequent extracts from light by using amber glassware or covering the vessels. |
Data Presentation
Factors Affecting the Stability of Phenylethanoid Glycosides
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | High (>40°C) | Increased degradation rate of acteoside. | [5][6] |
| Low (Refrigerated) | Enhanced stability of related compounds. | [5] | |
| pH | Acidic (pH 3) | Acteoside is chemically stable. | [7] |
| Neutral to Alkaline | Faster degradation rate of acteoside. | [5][6] | |
| Solvent | Methanol/Ethanol | Commonly used and effective for extraction; can help denature degradative enzymes. | [8][9] |
| Water | Acteoside is unstable in water, especially under heating. | [2] | |
| Light | Exposure | Can contribute to the degradation of photosensitive compounds. |
Note: Specific kinetic data for this compound is limited. The data for acteoside (verbascoside) is provided as a close structural analog.
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) Protocol to Minimize this compound Degradation
This protocol is designed to extract this compound efficiently while minimizing its degradation.
1. Materials and Reagents:
-
Dried and powdered plant material containing this compound
-
80% Ethanol (v/v) in deionized water, pre-cooled to 4°C
-
Ascorbic acid (optional antioxidant)
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Rotary evaporator
-
Amber-colored glassware
2. Procedure:
-
Solvent Preparation: Prepare the 80% ethanol extraction solvent. If using an antioxidant, dissolve ascorbic acid in the solvent to a final concentration of 0.1% (w/v). Adjust the pH of the solvent to approximately 5.0 using a suitable acid (e.g., formic acid).
-
Extraction:
-
Weigh the powdered plant material and place it in an amber-colored flask.
-
Add the pre-cooled extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath with the temperature set to 30°C.
-
Sonicate for 30 minutes. Ensure the temperature of the bath does not exceed 35°C.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Carefully decant the supernatant into a clean, amber-colored flask.
-
-
Solvent Removal:
-
Concentrate the supernatant using a rotary evaporator. The water bath temperature should not exceed 40°C.
-
Evaporate the solvent until a concentrated extract is obtained.
-
-
Storage:
-
Store the final extract in an amber-colored vial at -20°C to prevent further degradation.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation [frontiersin.org]
- 4. Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
impact of pH and temperature on 2-Acetylacteoside stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Acetylacteoside under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The primary factors influencing the stability of this compound are pH and temperature. As a phenylethanoid glycoside containing an acetyl group and ester linkages, it is susceptible to hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures.[1][2]
Q2: What is the expected degradation pathway for this compound under stress conditions?
A2: The expected primary degradation pathway for this compound is hydrolysis. This can involve the cleavage of the acetyl group, liberating acetic acid and the parent compound, acteoside (verbascoside). Further degradation of the acteoside moiety can also occur, particularly at the ester linkage.[1]
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution. | The pH of the solution may be too acidic or alkaline, or the storage temperature may be too high. | Prepare solutions in a pH-neutral buffer (around pH 7) and store them at refrigerated temperatures (2-8 °C) or frozen for long-term storage. Avoid high temperatures during sample preparation and analysis. |
| Appearance of unexpected peaks in the HPLC chromatogram. | These are likely degradation products of this compound. | Utilize a validated stability-indicating HPLC method to properly separate and identify these peaks. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to elucidate the structure of the degradation products. |
| Inconsistent stability results between experiments. | Variations in experimental conditions such as pH, temperature, buffer composition, or light exposure. | Strictly control all experimental parameters. Use calibrated equipment, freshly prepared buffers, and protect samples from light, especially if photostability has not been established. |
Quantitative Stability Data
Table 1: Effect of pH on the Degradation Rate Constant (k) of Verbascoside at 25 °C
| pH | Rate Constant (k) (day⁻¹) |
| 2.0 | 0.005 |
| 5.5 | 0.009 |
| 7.4 | 0.021 |
| 8.0 | 0.035 |
| 11.0 | 0.012 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Verbascoside in a pH 7.4 Solution
| Temperature (°C) | Rate Constant (k) (day⁻¹) |
| 25 | 0.021 |
| 40 | 0.058 |
| 60 | 0.189 |
| 80 | 0.552 |
Data adapted from a study on verbascoside stability.
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH Values
Objective: To evaluate the effect of pH on the stability of this compound in solution.
Materials:
-
This compound reference standard
-
Buffer solutions at various pH values (e.g., pH 2.0, 4.0, 7.0, 9.0, 11.0)
-
HPLC-grade water, methanol, and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions by diluting the stock solution with the different pH buffer solutions to a final concentration of 1 mg/mL.
-
Store these solutions at a constant temperature (e.g., 25 °C) and protect them from light.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH condition.
Protocol 2: Determination of this compound Stability at Different Temperatures
Objective: To evaluate the effect of temperature on the stability of this compound in solution.
Materials:
-
This compound reference standard
-
pH 7.4 buffer solution
-
HPLC-grade water, methanol, and acetonitrile
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers or water baths
-
HPLC system with UV detector
Procedure:
-
Prepare a solution of this compound in the pH 7.4 buffer solution at a concentration of 1 mg/mL.
-
Aliquot the solution into several vials.
-
Place the vials in temperature-controlled environments set at different temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).
-
At specified time points, remove a vial from each temperature and immediately cool it to stop further degradation.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound.
-
Calculate the degradation rate constant (k) for each temperature.
-
An Arrhenius plot can be constructed by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) to determine the activation energy of the degradation reaction.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed primary degradation pathway of this compound.
References
Technical Support Center: Optimizing 2-Acetylacteoside Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving 2-Acetylacteoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in the plasma concentration of this compound between my study animals?
High variability in plasma concentrations is a common challenge with orally administered natural products like this compound. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound has low water solubility, which can lead to inconsistent absorption. Consider using a suitable vehicle to improve its solubility and dispersion. Common options include suspensions in carboxymethyl cellulose (CMC) or solubilizing agents like Tween 80 or PEG 400. Ensure the formulation is homogenous before each administration. |
| Inconsistent Oral Gavage Technique | Improper oral gavage can lead to inaccurate dosing or aspiration, significantly impacting absorption. Ensure all personnel are thoroughly trained in the correct technique. Standardize the gavage needle size and insertion depth based on the animal's weight. Administer the formulation slowly and consistently.[1][2][3][4][5] |
| Variability in Gut Microbiota | The gut microbiota plays a crucial role in the metabolism of phenylethanoid glycosides.[6][7] Differences in the gut microbiome between animals can lead to variations in how this compound is metabolized and absorbed. To minimize this, use animals from the same vendor and batch, and house them under identical conditions. Consider co-housing animals for a period before the study to help normalize their gut flora. |
| Food Effects | The presence of food in the gastrointestinal tract can affect the absorption of this compound. Standardize the fasting period before dosing. A typical fasting period for rodents is 4-6 hours. |
| Genetic Variability | Even within the same strain, genetic differences can lead to variations in drug metabolism and disposition. Use a well-defined, inbred strain of animals to minimize genetic variability. |
| Animal Health Status | Underlying health issues can affect drug absorption and metabolism. Ensure all animals are healthy and acclimatized to the facility before starting the experiment. |
Question 2: My this compound formulation appears unstable. What can I do to improve its stability?
This compound, like many natural glycosides, can be susceptible to hydrolysis and degradation, especially in solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis in Aqueous Solution | Prepare the formulation fresh daily. If the formulation must be stored, conduct a stability study to determine the optimal storage conditions (e.g., 4°C, protected from light) and the duration for which it remains stable. Liposomal formulations have been shown to improve the stability of the related compound, verbascoside, by preventing hydrolysis.[8] |
| pH Sensitivity | The stability of phenylethanoid glycosides can be pH-dependent. Prepare your formulation in a buffered solution to maintain a stable pH. The optimal pH for stability should be determined empirically, but a neutral pH is a reasonable starting point. |
| Oxidation | This compound has antioxidant properties, which means it can be prone to oxidation. Prepare and store formulations in containers that minimize air exposure. Consider adding an antioxidant to the vehicle, but ensure it does not interfere with the experimental outcomes. |
| Photodegradation | Protect the formulation from light by using amber vials or by wrapping the containers in aluminum foil. |
Question 3: I am not observing the expected therapeutic effect of this compound in my animal model. What are the possible reasons?
A lack of efficacy can be due to a variety of factors, from the formulation to the experimental design.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Bioavailability | The oral bioavailability of phenylethanoid glycosides is generally low.[9][10][11] Ensure your formulation is optimized for absorption (see Question 1). Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism, although this will change the pharmacokinetic profile. |
| Inappropriate Dosage | The dosage may be too low to elicit a therapeutic response. Based on published studies, effective oral doses for this compound in mice for anti-osteoporotic effects are in the range of 10-40 mg/kg/day.[12] A dose-response study may be necessary to determine the optimal dose for your specific model and endpoint. |
| Metabolism by Gut Microbiota | The gut microbiota may be metabolizing this compound into less active or inactive compounds. The composition of the gut microbiota can be influenced by diet and environment. Standardize the diet and housing conditions of the animals. |
| Timing of Administration and Outcome Assessment | The timing of drug administration relative to the disease induction and the timing of outcome assessment are critical. Review the literature for your specific disease model to determine the optimal experimental window. |
| Choice of Animal Model | The chosen animal model may not be appropriate for studying the therapeutic effects of this compound. Ensure the model is well-validated and that the targeted signaling pathways are relevant. |
Frequently Asked Questions (FAQs)
1. What is a suitable vehicle for oral administration of this compound in rodents?
A common and generally well-tolerated vehicle for poorly water-soluble compounds is a 0.5% to 1% solution of carboxymethyl cellulose (CMC) in water. To aid in suspension, a small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added. It is crucial to ensure the suspension is homogenous by vortexing or stirring before each administration.
2. What are the recommended dosages of this compound for in vivo studies?
For studies on anti-osteoporotic effects in ovariectomized mice, oral dosages of 10, 20, and 40 mg/kg body weight per day have been shown to be effective.[12] For neuroprotection studies, the optimal dosage may vary depending on the model, but a similar range can be a starting point. A pilot dose-response study is always recommended.
3. How should I prepare and store this compound solutions?
Due to potential stability issues, it is best to prepare the dosing formulation fresh each day. If storage is necessary, protect it from light and store at 4°C. Conduct a preliminary stability test to confirm that the compound does not degrade under your storage conditions for the intended duration.
4. What are the key signaling pathways modulated by this compound?
-
Anti-osteoporotic Effects: this compound has been shown to inhibit the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial for osteoclast differentiation and bone resorption.[12]
-
Neuroprotective and Anti-inflammatory Effects: As a phenylethanoid glycoside, this compound is expected to exert antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway and inhibiting the NF-κB pathway.[2][3][13] A recent study on ischemic stroke also implicates the PI3K/Akt pathway in this compound-mediated neurogenesis.[14]
5. How can I quantify this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like this compound in plasma and tissue homogenates.[15][16][17] A robust sample preparation method, such as solid-phase extraction (SPE), is often required to remove interfering substances from the biological matrix.[18][19]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Tween 80
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and the number and weight of the animals.
-
Prepare a 0.5% (w/v) CMC solution by slowly adding the CMC powder to water while stirring continuously with a magnetic stirrer. Allow it to stir until fully dissolved.
-
Add 0.1% (v/v) Tween 80 to the CMC solution and mix thoroughly.
-
Weigh the required amount of this compound powder.
-
In a separate small container, create a paste of the this compound powder with a small volume of the CMC/Tween 80 vehicle.
-
Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.
-
Stir the final suspension for at least 30 minutes before the first administration.
-
Keep the suspension on a magnetic stirrer at a low speed during the dosing procedure to maintain homogeneity.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[1][2][3]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[1][4]
-
Measure the correct insertion depth for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.
-
Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The head and body should be in a straight line.[1][2][5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which will guide it into the esophagus. There should be no resistance. If resistance is felt, withdraw and re-attempt.
-
Once the needle is at the pre-measured depth, slowly administer the suspension over 2-3 seconds.
-
Gently withdraw the needle along the same path.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[3][13]
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS (General Workflow)
Materials:
-
Plasma samples from treated animals
-
Internal standard (a structurally similar compound not present in the samples)
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike a known concentration of the internal standard into each plasma sample, standard, and quality control sample.
-
Protein Precipitation: Add cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) to precipitate proteins. Vortex and then centrifuge at high speed to pellet the proteins.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the this compound and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a chromatographic method to separate this compound from any remaining matrix components. Optimize the mass spectrometer settings for the specific mass transitions of this compound and the internal standard.
-
Quantification: Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in the unknown samples.
Data Presentation
Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Administration Volume (mL/kg) |
| < 15 | 24G | 1 | 10[1][4] |
| 15 - 20 | 22G | 1 - 1.5 | 10[1][4] |
| 20 - 25 | 20G | 1 - 1.5 | 10[1][4] |
| 25 - 35 | 18G | 1.5 - 2 | 10[1][4] |
Table 2: Published Oral Dosages of this compound in Mice
| Study Focus | Animal Model | Dosage Range | Duration | Reference |
| Anti-osteoporosis | Ovariectomized (OVX) mice | 10, 20, 40 mg/kg/day | 12 weeks | [12] |
| Neurogenesis | Ischemic stroke model | Not specified, but identified as most potent among tested PhGs | N/A | [14] |
Visualizations
Caption: General experimental workflow for in vivo studies of this compound.
Caption: this compound inhibits the RANKL/RANK/TRAF6 signaling pathway.
Caption: this compound modulates Nrf2 and NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB-Mediated Regulation of Osteoclastogenesis [e-enm.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal Formulation to Increase Stability and Prolong Antineuropathic Activity of Verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 16. [PDF] Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of 2-Acetylacteoside and Acteoside
For Researchers, Scientists, and Drug Development Professionals
Official Title: Comparative Analysis of the Anti-inflammatory Properties of 2-Acetylacteoside and Acteoside
Abstract: This guide provides a detailed comparison of the anti-inflammatory effects of two phenylethanoid glycosides, this compound and acteoside. While extensive research has elucidated the potent anti-inflammatory mechanisms of acteoside, data on this compound remains limited. This document synthesizes the available experimental data for both compounds, focusing on their mechanisms of action, effects on key inflammatory mediators, and relevant experimental protocols. Due to the scarcity of direct comparative studies, this guide presents a comprehensive overview of acteoside's properties and infers the potential anti-inflammatory profile of this compound based on existing mechanistic data in related fields.
Introduction
Phenylethanoid glycosides are a class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Acteoside (also known as verbascoside) is one of the most studied compounds in this family, with well-documented anti-inflammatory properties.[3][4][5] Its derivative, this compound, has also been isolated from various plant sources. Understanding the comparative efficacy and mechanisms of these structurally related compounds is crucial for the development of new therapeutic agents. This guide aims to provide an objective comparison based on available scientific literature.
Quantitative Data Summary
Table 1: Anti-inflammatory Effects of Acteoside and Isoacteoside on Pro-inflammatory Cytokines in LPS-induced Acute Kidney Injury in Mice
| Compound | Dosage | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction |
| Acteoside | 50 mg/kg | Significant | Significant | Significant |
| Isoacteoside | 50 mg/kg | More significant than Acteoside | More significant than Acteoside | More significant than Acteoside |
Data from a study on lipopolysaccharide (LPS)-induced acute kidney injury in mice, where isoacteoside showed a more favorable impact than acteoside.[6][7]
Table 2: Effect of Acteoside on Inflammatory Mediators in vitro
| Cell Line | Stimulant | Mediator | Concentration of Acteoside | Effect |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Various | Significant reduction[8] |
| RAW 264.7 | RANKL | TNF-α, IL-1β, IL-6 | 10 µM | Marked reduction[9] |
| KU812 | A23187+PMA | TNF-α, IL-4 | Not specified | Inhibition[10] |
| HMC-1 | TSLP | IL-13, IL-6, TNF-α, IL-1β | Not specified | Reduction[3] |
This table summarizes findings from various in vitro studies, demonstrating the consistent inhibitory effect of acteoside on key inflammatory mediators.
Signaling Pathways and Mechanisms of Action
Acteoside:
The anti-inflammatory effects of acteoside are primarily attributed to its ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10][11][12]
-
NF-κB Pathway: Acteoside has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[8][9][12] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[9][13]
-
MAPK Pathway: Acteoside can also suppress the phosphorylation of key components of the MAPK pathway, such as p38 and JNK.[8][10] The MAPK pathway plays a crucial role in the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
References
- 1. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acteoside as a multifunctional natural glycoside: therapeutic potential across various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
- 7. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acteoside inhibits type Ι allergy through the down-regulation of Ca/NFAT and JNK MAPK signaling pathways in basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acteoside inhibits PMA-induced matrix metalloproteinase-9 expression via CaMK/ERK- and JNK/NF-κB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production | PLOS One [journals.plos.org]
A Comparative Analysis of the Neuroprotective Efficacy of 2-Acetylacteoside and Isoacteoside
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents for neurodegenerative diseases, phenylethanoid glycosides have emerged as a promising class of natural compounds. Among them, 2-Acetylacteoside and its isomer, isoacteoside, have garnered significant attention for their neuroprotective properties. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
At a Glance: Key Neuroprotective Properties
While direct comparative studies between this compound and isoacteoside are limited, existing research on each compound, and on the closely related acteoside, allows for a comprehensive evaluation. Evidence suggests that both compounds exert significant neuroprotective effects through various mechanisms, including anti-apoptotic and antioxidant pathways. Notably, a study directly comparing acteoside and isoacteoside found the memory-improving and cytoprotective effects of isoacteoside to be superior to those of acteoside in a model of Alzheimer's disease.[1]
| Feature | This compound | Isoacteoside |
| Primary Neuroprotective Model | Ischemic Stroke | Alzheimer's Disease (Aβ-induced toxicity) |
| Key Mechanism of Action | Pro-neurogenesis via PI3K/Akt pathway | Anti-amyloid, Cholinergic regulation |
| Additional Reported Actions | MAO-B inhibitor | Antioxidant, Anti-apoptotic |
In Vitro Neuroprotective Efficacy: A Quantitative Comparison
The following tables summarize the quantitative data from various in vitro studies, providing a snapshot of the compounds' performance in protecting neuronal cells from toxic insults.
Table 1: Protection against Amyloid-β (Aβ)-Induced Cytotoxicity in SH-SY5Y Cells
| Compound | Concentration | Cell Viability (% of Control) | Data Source |
| Aβ (20 µM) | - | 52.73% | [1] |
| Acteoside + Aβ | 50 µg/mL | Increased significantly (p < 0.001) | [1] |
| Isoacteoside + Aβ | 50 µg/mL | Increased significantly (p < 0.001) | [1] |
Note: The study by Lin et al. (2017) demonstrated that both acteoside and isoacteoside recovered cell viability reduced by Aβ, but did not provide specific percentage values for the recovery.
Table 2: Effects on Amyloid-β (Aβ) Levels in SH-SY5Y Cells
| Compound | Concentration | Effect on Extracellular Aβ 1-40 Levels | Data Source |
| Acteoside | 50 µg/mL | Significant reduction (p < 0.05) | [1] |
| Isoacteoside | 50 µg/mL | Significant reduction (p < 0.001) | [1] |
Table 3: Antioxidant and Anti-apoptotic Effects in PC12 Cells
| Compound | Concentration | Effect on H2O2-induced Apoptosis Rate | Effect on H2O2-induced MDA Content | Effect on H2O2-induced SOD Activity | Data Source |
| Acteoside | 0.1, 10 µg/mL | Decrease of 4.413–5.800% | Significant attenuation (p < 0.05) | Significant increase (p < 0.01) | [2] |
| Isoacteoside | 0.1, 10 µg/mL | Decrease of 6.593–10.047% | Significant attenuation (p < 0.01) | Significant increase (p < 0.01) | [2] |
In Vivo Neuroprotective Efficacy: A Comparative Overview
In vivo studies further highlight the therapeutic potential of these compounds in animal models of neurological disorders.
Table 4: Effects on Cognitive Deficits and Neurochemical Disturbances in Aβ-infused Rats
| Compound | Dosage | Effect on Cortical & Hippocampal AChE Activity | Effect on Hippocampal DA Levels | Data Source |
| Acteoside | 2.5, 5.0 mg/kg | Significant prevention of increase (p < 0.05) | No significant effect | [1] |
| Isoacteoside | 2.5, 5.0 mg/kg | Significant prevention of increase (p < 0.05) | Significant reversal of decline (p < 0.001) | [1] |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound and isoacteoside are mediated by distinct and overlapping signaling pathways.
This compound: PI3K/Akt Signaling Pathway
Recent studies have elucidated that this compound promotes neurogenesis and neurological recovery after ischemic brain injury by activating the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and differentiation.
Isoacteoside: Nrf2/ARE Signaling Pathway
Isoacteoside, along with acteoside, has been shown to exert its neuroprotective effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[4] This pathway is a key regulator of cellular defense against oxidative stress.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used in the cited studies to assess the neuroprotective efficacy of this compound and isoacteoside.
In Vitro Neuroprotection Assay (MTT Assay)
Objective: To assess the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y, PC12) from a toxic insult (e.g., Aβ, H₂O₂).
Workflow:
Detailed Steps:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or PC12) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: Cells are pre-treated with various concentrations of this compound or isoacteoside for a specified period (e.g., 2 hours).
-
Toxicity Induction: A neurotoxic agent, such as amyloid-β peptide or hydrogen peroxide, is added to the cell culture wells (excluding the control group).
-
Incubation: The cells are incubated for a further 24 hours to allow the toxic agent to induce cell death.
-
MTT Assay: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours, during which viable cells metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and Nrf2.
Detailed Steps:
-
Protein Extraction: Following treatment with the compounds and/or a neurotoxin, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Nrf2).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Both this compound and isoacteoside demonstrate significant neuroprotective potential, albeit through potentially different primary mechanisms and in different disease models. Isoacteoside appears to have an advantage in models of Alzheimer's disease, particularly in its ability to modulate the cholinergic system and reduce amyloid-beta levels.[1] On the other hand, this compound shows strong promise in the context of ischemic stroke by promoting neurogenesis through the PI3K/Akt pathway.[3]
The choice between these two compounds for further drug development would likely depend on the specific neurological condition being targeted. Direct, head-to-head comparative studies of this compound and isoacteoside in a range of neurodegenerative disease models are warranted to definitively establish their relative efficacy and therapeutic potential. Researchers are encouraged to consider the distinct mechanistic profiles of these compounds when designing future studies.
References
- 1. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway [mdpi.com]
A Comparative Guide to the Antioxidant Activity of 2-Acetylacteoside in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of 2-Acetylacteoside with three other well-known antioxidants: Resveratrol, N-acetylcysteine (NAC), and Trolox. The information presented is based on available experimental data from in vitro and cell-based assays, offering a valuable resource for researchers investigating novel antioxidant compounds.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound and the selected reference compounds has been evaluated using various assays that measure free radical scavenging activity and the capacity to protect cells from oxidative stress. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Free Radical Scavenging Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 3.30 µM | [1] |
| Superoxide Anion Scavenging (XOD) | 3.30 µM | [1] | |
| Acteoside (parent compound) | DPPH Radical Scavenging | ~12.5 µM | [2] |
| ABTS Radical Scavenging | ~6.47 µg/mL | [2] | |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | [3] |
| ABTS Radical Scavenging | 2.86 µg/mL | [3] | |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | Generally considered a poor direct scavenger | [4] |
| Trolox | DPPH Radical Scavenging | Used as a standard for comparison | [5] |
Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. Direct comparison of IC50 values across different studies and assay conditions should be done with caution.
Table 2: Cellular Antioxidant Activity (CAA)
Direct comparative studies of this compound using the Cellular Antioxidant Activity (CAA) assay are limited in the currently available literature. However, data for the comparator compounds in various cell lines provide a benchmark for its potential efficacy.
| Compound | Cell Line | Assay Principle | Effective Concentration / IC50 | Source |
| Resveratrol | HepG2 | Reduction of H2O2-induced ROS | Significant protection at 10-50 µmol/L | [6] |
| HepG2 | CAA (DCFH-DA) | EC50 = 1.66 µg/mL | [3] | |
| MCF-7 | Cytotoxicity (MTT) | IC50 = 51.18 µM (48h) | [1] | |
| HepG2 | Cytotoxicity (MTT) | IC50 = 57.4 µM (48h) | [1] | |
| N-acetylcysteine (NAC) | Various | Replenishment of intracellular glutathione | 0.1 mM to 10 mM is a typical range | [7] |
| 158N oligodendrocytes | Attenuation of H2O2-induced ROS | 50 µM to 500 µM showed protective effects | [8] | |
| Trolox | HeLa | Reduction of endogenous ROS | 2.5–15 µM | [9] |
| SH-SY5Y | Cytotoxicity (MTT) | 200 µM reduced viability to 77.76% | [10] |
Signaling Pathways in Antioxidant Response
The antioxidant effects of many compounds are mediated through the activation of specific signaling pathways that upregulate the expression of endogenous antioxidant enzymes. The Nrf2-ARE pathway is a key regulator of this response.
Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective proteins such as Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative damage.[11][12]
While direct evidence for this compound activating the Nrf2 pathway is still emerging, its parent compound, acteoside, and other structurally related phenylethanoid glycosides have been shown to exert their antioxidant effects through this pathway. Resveratrol is also a known activator of the Nrf2 pathway.
Figure 1. Simplified diagram of the Nrf2 signaling pathway activation by antioxidants.
Experimental Protocols
For researchers looking to validate the antioxidant activity of this compound or other compounds in a cellular context, the following protocols provide a standardized approach.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in a cell-based model.[3][13][14][15]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compounds (this compound, Resveratrol, NAC, Trolox) and Quercetin (as a standard)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24-48 hours.
-
Cell Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compounds and the quercetin standard, along with 25 µM DCFH-DA in treatment medium, for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the treatment medium.
-
Add 600 µM AAPH solution to the cells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Determine the EC50 value, which is the concentration of the antioxidant required to produce a 50% reduction in fluorescence.
-
Figure 2. Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Western Blot for Nrf2 and HO-1 Expression
This method is used to determine the protein levels of Nrf2 and its downstream target HO-1, providing evidence for the activation of the Nrf2 signaling pathway.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
The available data suggests that this compound is a potent antioxidant with strong free radical scavenging capabilities, comparable to or even exceeding its parent compound, acteoside, in some in vitro assays. To fully validate its efficacy in a biological context and to provide a direct comparison with established antioxidants like Resveratrol, NAC, and Trolox, further studies utilizing standardized cellular antioxidant activity assays are crucial. Investigating its specific effects on the Nrf2 signaling pathway will provide deeper insights into its mechanism of action and its potential as a therapeutic agent for conditions associated with oxidative stress. The protocols outlined in this guide offer a robust framework for conducting such validation studies.
References
- 1. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Time‐ and concentration‐dependent effects of resveratrol in HL‐60 and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. The Nrf2/HO-1 Axis in Cancer Cell Growth and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Potential of 2-Acetylacteoside: A Comparative Guide to its NF-κB Pathway Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a pivotal regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Emerging research has identified 2-Acetylacteoside, a phenylethanoid glycoside, as a promising inhibitor of this critical pathway. This guide offers a comprehensive comparison of this compound with other established NF-κB inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Inhibitory Landscape: this compound versus Established NF-κB Inhibitors
The therapeutic potential of inhibiting the NF-κB pathway has led to the identification of numerous small molecules. To objectively assess the performance of this compound, a comparison with well-characterized inhibitors is essential. While a specific IC50 value for this compound in NF-κB inhibition assays is not yet prominently available in published literature, studies on its parent compound, acteoside, demonstrate a clear dose-dependent inhibitory effect on the NF-κB pathway.[1][2][3][4] This inhibition is achieved through the downregulation of key signaling molecules.
For a quantitative comparison, we look at established NF-κB inhibitors:
| Inhibitor | Target in NF-κB Pathway | Reported IC50 | Cell Type/Assay Condition |
| Acteoside (parent compound of this compound) | Downregulation of RANK, TRAF6, IκB kinase β, NF-κB | Data on specific IC50 for NF-κB inhibition is emerging; demonstrates dose-dependent inhibition. | Various, including bone marrow macrophages and lung epithelial cells.[1][3] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Inhibition of TNFα-induced IκBα phosphorylation in tumor cells. |
| Parthenolide | IKKβ, p65 subunit | ~5 µM | Inhibition of NF-κB activation in various cell lines. |
Note: The inhibitory concentration of acteoside can vary depending on the cell type and stimulus. The provided IC50 values for BAY 11-7082 and Parthenolide are based on specific published studies and may differ under other experimental conditions.
Visualizing the Molecular Intervention
To comprehend the mechanism of action, it is crucial to visualize the signaling cascade and the points of intervention.
Caption: The NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Confirmation
Validating the inhibitory effect of a compound on the NF-κB pathway requires a systematic experimental approach.
Caption: Experimental workflow to confirm NF-κB inhibition by this compound.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments used to confirm the inhibitory effect of this compound on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW 264.7) in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer (e.g., 1 µg/mL lipopolysaccharide [LPS] or 10 ng/mL Tumor Necrosis Factor-alpha [TNF-α]) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for Phosphorylated p65 and IκBα
This technique assesses the phosphorylation status of key proteins in the NF-κB pathway, indicating its activation.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Culture and treat cells as described previously.
-
Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Quantify the protein concentration of the nuclear extracts.
-
-
Probe Labeling and Binding Reaction:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with biotin or a radioactive isotope.
-
Incubate the labeled probe with the nuclear extracts (5-10 µg) in a binding buffer for 20-30 minutes at room temperature. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate (for biotin-labeled probes) or by autoradiography (for radioactive probes).
-
Conclusion
The collective evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway. Its ability to modulate this key inflammatory pathway positions it as a compelling candidate for further investigation in the development of novel therapeutics for a range of inflammatory and proliferative disorders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of signal transduction and drug discovery.
References
- 1. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production | PLOS One [journals.plos.org]
- 3. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acteoside suppresses RANKL-mediated osteoclastogenesis by inhibiting c-Fos induction and NF-κB pathway and attenuating ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Acetylacteoside and Other Key Phenylethanoid Glycosides
Guide for Researchers, Scientists, and Drug Development Professionals
Phenylethanoid glycosides (PhGs) are a significant class of water-soluble natural products, widely distributed throughout the plant kingdom and recognized for their diverse and potent pharmacological activities.[1][2] These compounds share a characteristic structure comprising a phenylethanol aglycone and a sugar moiety, often decorated with aromatic acids like caffeic or ferulic acid.[3][4] Among the numerous PhGs identified, 2-Acetylacteoside, along with its close relatives Acteoside (Verbascoside), Isoacteoside, and Echinacoside, has garnered substantial scientific interest.
This guide provides an objective comparative analysis of this compound against other prominent phenylethanoid glycosides, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. The comparison is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Comparative Biological Activity Data
The biological efficacy of phenylethanoid glycosides can vary based on subtle structural differences, such as the position of acyl groups or the number of sugar moieties. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparative Antioxidant Activities
| Compound | Assay | IC50 Value | Reference |
| 2'-Acetylacteoside | Aldose Reductase Inhibition | 0.071 µM | [5][6] |
| Acteoside | DPPH Radical Scavenging | 11.4 µM | [7] |
| Superoxide Radical Scavenging | 66.0 µM | [7] | |
| Aldose Reductase Inhibition | 1.2 µM | [6] | |
| Isoacteoside | DPPH Radical Scavenging | 9.48 µM | [7] |
| Superoxide Radical Scavenging | 38.5 µM | [7] | |
| Aldose Reductase Inhibition | 4.6 µM | [6] | |
| Echinacoside | Aldose Reductase Inhibition | 3.1 µM | [6] |
| 6-O-Acetylacteoside | DPPH Radical Scavenging | 9.55 µM | [7] |
| Superoxide Radical Scavenging | 39.1 µM | [7] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Comparative Anti-inflammatory and Neuroprotective Activities
| Compound | Model / Assay | Activity / Finding | Reference |
| 2'-Acetylacteoside | Ovariectomized (OVX) mice | Significant anti-osteoporotic effects by suppressing bone resorption markers. | [8] |
| Acteoside | LPS-induced RAW264.7 cells | Significantly reduced nitric oxide (NO) and reactive oxygen species (ROS) production. | [9] |
| Aβ-induced neurotoxicity | Significantly blocked cytotoxic effects and protected cell viability. | ||
| LPS-induced Acute Kidney Injury | Alleviated renal dysfunction and inflammation. | [10] | |
| Isoacteoside | LPS-induced Acute Kidney Injury | Showed a more favorable impact than Acteoside in alleviating renal dysfunction. | [10] |
| Echinacoside | H₂O₂-injured PC12 cells | Increased cell viability and decreased apoptosis by reducing ROS generation. | [5] |
| TNFα-induced apoptosis in SH-SY5Y cells | Demonstrated protective effects. | [1] | |
| Multiple PhGs | H₂O₂-induced PC12 cells | Pretreatment significantly suppressed cytotoxicity and attenuated intracellular ROS. | [1] |
Key Signaling Pathways
Phenylethanoid glycosides exert their biological effects by modulating critical cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
1. Nrf2/ARE Pathway (Antioxidant and Neuroprotective Response)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, PhGs can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance cellular defense against oxidative damage.[1] Studies show that PhGs with more glycoside units, such as echinacoside, may have an enhanced effect on Nrf2 activation.[1]
References
- 1. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Dose-Response Analysis of 2-Acetylacteoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro dose-response effects of 2-Acetylacteoside, a phenylethanoid glycoside with emerging therapeutic potential. The information is compiled from experimental data to assist in research and development endeavors.
Key Biological Activities and In Vitro Efficacy
This compound has demonstrated noteworthy biological activities in vitro, primarily in the areas of neurogenesis, inhibition of osteoclastogenesis, and enzyme inhibition. This section summarizes the quantitative data from various studies to facilitate a comparison of its potency and efficacy.
| Cell Line/Target | Biological Activity | Key Parameter | This compound | Acteoside (for comparison) | Other Comparators |
| Neural Stem Cells (NSCs) | Neurogenesis, Cell Proliferation | Most Potent Compound | Identified as the most potent among tested phenylethanoid glycosides[1] | Not specified | Not specified |
| RAW 264.7 Macrophages | Inhibition of Osteoclastogenesis | Dose-dependent inhibition | Implicated in inhibiting the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway (in vivo)[2] | Marked inhibition of RANKL-induced osteoclast differentiation at 5-20 µM[3][4][5] | Genistein inhibits RANKL-induced osteoclast formation[6] |
| Rat Lens Aldose Reductase | Enzyme Inhibition | IC50 | 0.071 µM | 1.2 µM | Epalrestat: 0.072 µM |
Detailed Experimental Protocols
Neurogenesis in Neural Stem Cells (NSCs)
Objective: To assess the effect of this compound on the proliferation of neural stem cells in vitro.
Methodology:
-
Cell Culture: Mouse embryonic hippocampal neural stem cells (NSCs) are cultured.
-
Treatment: NSCs are treated with varying concentrations of this compound.
-
Proliferation Assay: Cell proliferation is measured using assays such as BrdU or EdU incorporation, which are detected by immunocytochemistry or flow cytometry.[7][8]
-
Signaling Pathway Analysis: To investigate the mechanism of action, the activation of the PI3K/Akt signaling pathway is assessed. This is typically done by treating the cells with this compound for specific durations, followed by cell lysis and Western blot analysis for phosphorylated Akt (p-Akt) and total Akt.[9][10][11]
Inhibition of RANKL-Induced Osteoclastogenesis in RAW 264.7 Cells
Objective: To determine the inhibitory effect of this compound on the differentiation of macrophages into osteoclasts.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.
-
Induction of Osteoclastogenesis: Osteoclast differentiation is induced by treating the cells with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Treatment: Cells are co-treated with RANKL and various concentrations of this compound.
-
TRAP Staining: After a set incubation period (typically several days), cells are stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.
-
Signaling Pathway Analysis: To elucidate the underlying mechanism, the effect of this compound on the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway is examined. This involves Western blot analysis of key proteins in this pathway.[12][13]
Aldose Reductase Inhibition Assay
Objective: To measure the inhibitory activity of this compound on aldose reductase.
Methodology:
-
Enzyme Preparation: Aldose reductase is purified from rat lens.
-
Enzyme Reaction: The assay is conducted in a reaction mixture containing the enzyme, NADPH, and a substrate (e.g., DL-glyceraldehyde).
-
Treatment: Various concentrations of this compound are added to the reaction mixture.
-
Measurement: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt signaling pathway activated by this compound in neural stem cells.
Caption: Proposed inhibition of the RANKL/RANK/TRAF6 pathway by this compound.
Caption: General experimental workflow for in vitro dose-response analysis.
References
- 1. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - figshare - Figshare [figshare.com]
- 4. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production | PLOS One [journals.plos.org]
- 5. Acteoside suppresses RANKL-mediated osteoclastogenesis by inhibiting c-Fos induction and NF-κB pathway and attenuating ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of proliferation of neural stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The IRF2/CENP-N/AKT signaling axis promotes proliferation, cell cycling and apoptosis resistance in nasopharyngeal carcinoma cells by increasing aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of RAW264.7 for osteoclastogensis study: Phenotype and stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Osteoporotic Potential of 2-Acetylacteoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Acetylacteoside, a bioactive compound with promising anti-osteoporotic properties, against established alternative treatments. The information is supported by experimental data to objectively evaluate its performance and validate its mechanism of action.
At a Glance: this compound vs. Alternatives
The following tables summarize the quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of this compound and other anti-osteoporotic agents.
Table 1: Effect on Bone Mineral Density (BMD) and Bone Microarchitecture in Ovariectomized (OVX) Mice
| Treatment (Dosage) | Bone Mineral Density (BMD) (g/cm³) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) | Source |
| Sham | 0.089 ± 0.003 | 16.54 ± 0.98 | 4.89 ± 0.21 | 0.034 ± 0.001 | 0.171 ± 0.009 | [1][2] |
| OVX Control | 0.068 ± 0.004 | 11.21 ± 1.23 | 3.51 ± 0.34 | 0.032 ± 0.001 | 0.254 ± 0.021 | [1][2] |
| This compound (10 mg/kg) | 0.075 ± 0.004 | 12.87 ± 1.11 | 3.98 ± 0.29 | 0.033 ± 0.001 | 0.219 ± 0.015 | [1][2] |
| This compound (20 mg/kg) | 0.081 ± 0.003 | 14.76 ± 1.05 | 4.45 ± 0.25 | 0.033 ± 0.001 | 0.192 ± 0.011 | [1][2] |
| This compound (40 mg/kg) | 0.085 ± 0.003 | 15.98 ± 0.99 | 4.76 ± 0.22 | 0.034 ± 0.001 | 0.178 ± 0.010 | [1][2] |
| Alendronate (Fosamax) | Significantly higher than OVX | Significantly higher than OVX | Significantly higher than OVX | Significantly higher than OVX | Significantly lower than OVX | [3][4] |
| Denosumab | - | - | - | - | - | [5][6][7][8][9] |
Note: Data for Alendronate and Denosumab are presented qualitatively as the specific values from the cited animal studies were not directly comparable in format to the this compound study. Denosumab's effects are well-documented in human studies, showing significant improvements in BMD and trabecular microarchitecture.
Table 2: Effect on Bone Turnover Markers
| Treatment | Bone Formation Marker (ALP) | Bone Resorption Marker (TRAP) | Bone Resorption Marker (CTX) | Source |
| This compound | No significant influence | Significantly suppressed | - | [1] |
| Alendronate | Decreased osteoblast activity slightly | Did not significantly change osteoclast activity | Decreased by 73.8% (vs. 54.7% for risedronate) | [3][10] |
| Raloxifene | Decreased by ~15% (bone-specific ALP) | - | Decreased by ~39% at 12 weeks | [10][11][12][13][14] |
| Denosumab | - | - | More rapid and greater reduction than alendronate | [6] |
The Anti-Osteoporotic Mechanism of this compound
Experimental evidence suggests that this compound exerts its anti-osteoporotic effects primarily by inhibiting bone resorption.[1] The proposed mechanism involves the modulation of the RANKL/RANK/TRAF6 signaling pathway, which is a critical regulator of osteoclast differentiation and function. By down-regulating the expression of key proteins in this pathway, such as RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1, this compound effectively suppresses the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.[1]
Caption: this compound inhibits the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway.
Comparison with Alternative Osteoporosis Treatments
Pharmaceutical Alternatives
-
Bisphosphonates (e.g., Alendronate): These are first-line treatments that inhibit bone resorption by inducing osteoclast apoptosis.[10] They have been shown to significantly increase bone mineral density.[3]
-
Denosumab: A monoclonal antibody that targets RANKL, thereby preventing osteoclast formation and function.[5][6] It has demonstrated robust effects on increasing BMD and improving bone microarchitecture.[7][9]
-
Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): These compounds mimic the beneficial effects of estrogen on bone without stimulating breast and uterine tissues.[12][13] They reduce bone turnover and increase BMD.[11][14]
Natural and Lifestyle Alternatives
-
Calcium and Vitamin D: Essential nutrients for maintaining bone health.[15]
-
Weight-bearing Exercise: Helps to build and maintain bone density.[15]
-
Dietary Proteins: Adequate intake of lean protein is important for preserving bone density and muscle mass.[15]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-osteoporotic compounds are provided below.
Ovariectomized (OVX) Mouse Model of Osteoporosis
The ovariectomized (OVX) mouse is a widely used and well-established animal model for postmenopausal osteoporosis.[1][2]
-
Procedure:
-
Female mice (e.g., ICR strain) are anesthetized.
-
A dorsal incision is made, and the ovaries are located and surgically removed.
-
In the sham-operated control group, the ovaries are located but not removed.
-
Following a recovery period, treatment with the test compound (e.g., this compound) is initiated and typically continues for several weeks (e.g., 12 weeks).[1][2]
-
At the end of the treatment period, femurs and tibias are collected for analysis.
-
Caption: Experimental workflow for the ovariectomized (OVX) mouse model.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
Micro-CT is the gold standard for three-dimensional assessment of bone morphology in small animals.[16][17]
-
Protocol:
-
Excised bones (e.g., femurs) are fixed (e.g., in 4% paraformaldehyde) and stored (e.g., in 70% ethanol).[16]
-
Samples are scanned using a high-resolution micro-CT system.
-
The region of interest (e.g., the distal femoral metaphysis) is selected for analysis.
-
3D reconstruction of the scanned images is performed.
-
Bone morphometric parameters are calculated, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[16][17]
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts
TRAP is a marker enzyme for osteoclasts, and its staining is used to identify and quantify these cells.[18][19][20][21][22]
-
Protocol for Cell Culture:
-
Cells (e.g., RAW 264.7 macrophages induced to differentiate into osteoclasts) are cultured in appropriate plates.
-
After the experimental period, the culture medium is removed, and cells are washed with PBS.
-
Cells are fixed with a fixative solution (e.g., 10% formalin).[19]
-
After washing, a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a color reagent (e.g., fast red violet LB salt) in a tartrate-containing buffer is added.[18][20]
-
The plate is incubated at 37°C until a red-to-purple color develops in the osteoclasts.
-
TRAP-positive multinucleated cells are counted under a microscope.
-
Alkaline Phosphatase (ALP) Activity Assay for Osteoblasts
ALP is a key marker of osteoblast activity and bone formation.[23][24][25][26][27]
-
Protocol:
-
Osteoblastic cells (e.g., MC3T3-E1) are cultured and treated with the test compound.
-
Cells are lysed to release intracellular enzymes.
-
The cell lysate is incubated with a substrate solution, typically containing p-nitrophenyl phosphate (pNPP).[26]
-
ALP in the lysate hydrolyzes pNPP to p-nitrophenol, which is yellow.
-
The absorbance of the yellow product is measured spectrophotometrically at 405 nm.[23]
-
ALP activity is calculated based on a standard curve and normalized to the total protein concentration of the cell lysate.
-
Western Blotting for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in the RANKL signaling pathway.[28][29][30][31][32]
-
Protocol:
-
Cells are lysed, and the total protein concentration is determined.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., RANK, TRAF6, NF-κB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the protein bands are quantified.
-
Caption: Logical relationship of this compound's anti-osteoporotic action.
Conclusion
This compound demonstrates significant anti-osteoporotic activity in preclinical models, primarily by inhibiting osteoclast-mediated bone resorption through the RANKL/RANK/TRAF6 signaling pathway.[1][23] Its efficacy in improving bone mineral density and trabecular microarchitecture is comparable to that observed with established treatments in similar models.[1][3][4] While further research, including clinical trials, is necessary to fully establish its therapeutic potential in humans, this compound represents a promising natural compound for the development of novel anti-osteoporotic agents. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this and other potential treatments for osteoporosis.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integration of pharmacodynamics and metabolomics reveals the therapeutic effects of 6-acetylacteoside on ovariectomy-induced osteoporosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice | PLOS One [journals.plos.org]
- 4. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of denosumab on cortical and trabecular microarchitecture: evidences from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microarchitectural deterioration of cortical and trabecular bone: Differing effects of denosumab and alendronate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effect of denosumab on bone microarchitecture as assessed by tissue thickness-adjusted trabecular bone score in postmenopausal women with osteoporosis: results from FREEDOM and its open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ten‐Year Simulation of the Effects of Denosumab on Bone Remodeling in Human Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term effect of denosumab on bone microarchitecture as assessed by tissue thickness–adjusted trabecular bone score in postmenopausal women with osteoporosis: results from FREEDOM and its open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raloxifene Has No Efficacy in Reducing the High Bone Turnover and the Risk of Spontaneous Vertebral Fractures after Denosumab Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of raloxifene on bone mineral density and biochemical markers of bone turnover in Japanese postmenopausal women with osteoporosis: results from a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. biocat.com [biocat.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. drmillett.com [drmillett.com]
- 24. drmillett.com [drmillett.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells | MDPI [mdpi.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 32. CST | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: 2-Acetylacteoside and Existing Osteoporosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the emerging therapeutic candidate, 2-Acetylacteoside, with established osteoporosis drugs. The following sections detail their mechanisms of action, present comparative preclinical data, and outline the experimental protocols used to generate this evidence.
Introduction to a Novel Anti-Osteoporotic Agent
This compound, a phenylpropanoid glycoside, has demonstrated significant anti-osteoporotic activity in preclinical models. Its primary mechanism of action involves the modulation of bone resorption, the process of bone breakdown that is dysregulated in osteoporosis.
Current Therapeutic Landscape for Osteoporosis
The current standard of care for osteoporosis includes several classes of drugs with distinct mechanisms of action:
-
Bisphosphonates (e.g., Alendronate): These drugs are potent inhibitors of osteoclast-mediated bone resorption. They bind to bone mineral surfaces and are taken up by osteoclasts, where they disrupt intracellular processes, leading to osteoclast apoptosis.
-
RANKL Inhibitors (e.g., Denosumab): This class of monoclonal antibodies targets the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key signaling molecule for osteoclast formation, function, and survival. By inhibiting RANKL, these drugs reduce the number and activity of osteoclasts.
-
Parathyroid Hormone (PTH) Analogs (e.g., Teriparatide): Unlike anti-resorptive agents, PTH analogs are anabolic, meaning they stimulate new bone formation. Intermittent administration of these drugs preferentially stimulates osteoblast activity.
-
Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): SERMs mimic the effects of estrogen on bone, thereby inhibiting bone resorption, without stimulating reproductive tissues.
Comparative Efficacy: A Preclinical Data Summary
The following tables summarize key efficacy data from preclinical studies in ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from separate studies with similar experimental designs. Variations in drug dosage, treatment duration, and specific measurement techniques should be considered when interpreting these results.
Table 1: Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Mice
| Drug | Dosage | Treatment Duration | Femoral BMD Increase vs. OVX Control | Reference |
| This compound | 10, 20, 40 mg/kg/day | 12 weeks | Significant, dose-dependent increase | [1] |
| Alendronate | 70 mg/kg/week (human equivalent dose) | 23 weeks | Significant increase | [2][3] |
| Teriparatide | Not specified | 4 weeks | Prevention of bone loss | [4] |
| Raloxifene | 0.1-10 mg/kg/day | 5 weeks | Significant increase | [5] |
Table 2: Effects on Bone Turnover Markers in Ovariectomized (OVX) Animals
| Drug | Animal Model | Bone Resorption Markers (e.g., TRAP, CTX, DPD) | Bone Formation Markers (e.g., ALP, BGP, P1NP) | Reference |
| This compound | Mice | Significantly suppressed (Cathepsin K, TRAP, Deoxypyridinoline) | Not significantly influenced (ALP, BGP) | [1] |
| Alendronate | Mice | No significant change in osteoclast activity | Slightly decreased osteoblast activity | [2] |
| Teriparatide | Mice | Not significantly affected (TRAP5b) | Not specified | [6] |
| Raloxifene | Rats | Significantly reduced (Urinary Pyridinoline) | Reduced (Serum Osteocalcin) | [7] |
Mechanisms of Action: Signaling Pathways
The distinct therapeutic effects of these compounds are rooted in their unique molecular interactions. The following diagrams illustrate their primary signaling pathways.
dot
digraph "2_Acetylacteoside_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes Acetylacteoside [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; RANKL [label="RANKL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RANK [label="RANK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKKβ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFATc1 [label="NFATc1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteoclast [label="Osteoclast Differentiation\n& Bone Resorption", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RANKL -> RANK [label="Binds to"]; RANK -> TRAF6 [label="Recruits"]; TRAF6 -> IKK [label="Activates"]; IKK -> NFkB [label="Activates"]; NFkB -> NFATc1 [label="Induces"]; NFATc1 -> Osteoclast [label="Promotes"]; Acetylacteoside -> RANK [color="#EA4335", arrowhead=tee, label="Inhibits"]; Acetylacteoside -> TRAF6 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Acetylacteoside -> IKK [color="#EA4335", arrowhead=tee, label="Inhibits"]; Acetylacteoside -> NFkB [color="#EA4335", arrowhead=tee, label="Inhibits"]; Acetylacteoside -> NFATc1 [color="#EA4335", arrowhead=tee, label="Inhibits"]; }
Caption: this compound inhibits the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway.
dot
digraph "Alendronate_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes Alendronate [label="Alendronate", fillcolor="#FBBC05", fontcolor="#202124"]; BoneMatrix [label="Bone Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; OsteoclastUptake [label="Osteoclast Uptake", fillcolor="#FFFFFF", fontcolor="#202124"]; MevalonatePathway [label="Mevalonate Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTPase [label="Small GTPase\nPrenylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OsteoclastFunction [label="Osteoclast Function\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Alendronate -> BoneMatrix [label="Binds to"]; BoneMatrix -> OsteoclastUptake [label="During Resorption"]; OsteoclastUptake -> Alendronate; MevalonatePathway -> FPPS; FPPS -> GTPase; GTPase -> OsteoclastFunction; Alendronate -> FPPS [color="#EA4335", arrowhead=tee, label="Inhibits"]; OsteoclastFunction -> Apoptosis [style=dashed, arrowhead=none]; FPPS -> Apoptosis [style=invis]; }
Caption: Alendronate inhibits the mevalonate pathway in osteoclasts, leading to their apoptosis.
dot
digraph "Denosumab_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes Denosumab [label="Denosumab", fillcolor="#FBBC05", fontcolor="#202124"]; RANKL [label="RANKL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RANK [label="RANK\n(on Osteoclast Precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteoclast [label="Osteoclast Differentiation,\nFunction & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RANKL -> RANK [label="Binds to"]; RANK -> Osteoclast [label="Promotes"]; Denosumab -> RANKL [color="#EA4335", arrowhead=tee, label="Binds to & Inhibits"]; }
Caption: Denosumab binds to RANKL, preventing its interaction with RANK on osteoclast precursors.
dot
digraph "Teriparatide_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes Teriparatide [label="Teriparatide\n(PTH Analog)", fillcolor="#FBBC05", fontcolor="#202124"]; PTHR1 [label="PTH Receptor 1\n(on Osteoblasts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast [label="Osteoblast Differentiation\n& Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoneFormation [label="Increased Bone Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Teriparatide -> PTHR1 [label="Binds to"]; PTHR1 -> cAMP [label="Activates"]; PTHR1 -> PKC [label="Activates"]; cAMP -> GeneExpression; PKC -> GeneExpression; GeneExpression -> Osteoblast; Osteoblast -> BoneFormation; }
Caption: Teriparatide activates PTH Receptor 1 on osteoblasts, stimulating bone formation pathways.
dot
digraph "Raloxifene_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes Raloxifene [label="Raloxifene", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor (ER)\nin Bone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; OsteoclastApoptosis [label="Increased Osteoclast\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; OsteoblastActivity [label="Decreased Osteoblast\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoneResorption [label="Decreased Bone\nResorption", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Raloxifene -> ER [label="Binds to (Agonist)"]; ER -> GeneTranscription [label="Modulates"]; GeneTranscription -> OsteoclastApoptosis; GeneTranscription -> OsteoblastActivity; OsteoclastApoptosis -> BoneResorption; OsteoblastActivity -> BoneResorption [style=invis]; }
Caption: Raloxifene acts as an estrogen receptor agonist in bone, reducing bone resorption.
Experimental Protocols: Ovariectomized (OVX) Mouse Model of Osteoporosis
The following provides a generalized protocol for the induction and treatment of osteoporosis in a mouse model, based on common practices cited in the referenced literature. Specific details may vary between studies.
1. Animal Model and Ovariectomy:
-
Species/Strain: Female ICR or C57BL/6 mice are commonly used.
-
Age: Typically 8-12 weeks old at the start of the experiment.
-
Acclimatization: Animals are acclimated to laboratory conditions for at least one week prior to any procedures.
-
Ovariectomy (OVX): Mice are anesthetized, and a bilateral ovariectomy is performed to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.
-
Post-operative Care: Appropriate analgesics and monitoring are provided during the recovery period.
2. Treatment Administration:
-
Treatment Initiation: Treatment with the investigational compound or vehicle control typically begins 1-2 weeks post-surgery to allow for recovery.
-
Drug Administration:
-
This compound: Administered daily via oral gavage.
-
Alendronate: Administered weekly via oral gavage.
-
Denosumab: Administered via subcutaneous injection at specified intervals.
-
Teriparatide: Administered daily via subcutaneous injection.
-
Raloxifene: Administered daily via oral gavage or subcutaneous injection.
-
-
Dosage: Dosages are determined based on previous studies or dose-ranging experiments.
3. Efficacy Evaluation:
-
Bone Mineral Density (BMD):
-
Method: Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) of the femur and/or lumbar spine.
-
Timepoint: At the end of the treatment period.
-
-
Bone Turnover Markers:
-
Sample: Serum or urine is collected at baseline and at the end of the study.
-
Markers of Resorption: Tartrate-resistant acid phosphatase (TRAP), C-terminal telopeptide of type I collagen (CTX), deoxypyridinoline (DPD).
-
Markers of Formation: Alkaline phosphatase (ALP), osteocalcin (BGP), procollagen type I N-terminal propeptide (P1NP).
-
Analysis: Enzyme-linked immunosorbent assay (ELISA) kits are used for quantification.
-
-
Biomechanical Testing:
-
Method: Three-point bending test on the femur to determine bone strength (e.g., maximum load, stiffness).
-
-
Histomorphometry:
-
Method: Undecalcified bone sections are prepared and stained to visualize and quantify cellular and structural parameters of bone remodeling.
-
4. Western Blot Analysis for Mechanistic Studies:
-
Tissue Preparation: Bone tissue or relevant cells are homogenized and lysed to extract proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., RANK, TRAF6, NF-κB, NFATc1) and then with a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is visualized and quantified to determine the relative expression levels of the target proteins.
Conclusion
This compound demonstrates a promising anti-resorptive mechanism by targeting the RANKL/RANK signaling pathway, a critical regulator of osteoclast activity. Preclinical data in the OVX mouse model indicate its potential to increase bone mineral density and reduce bone resorption markers. While direct comparative efficacy against established drugs like alendronate, denosumab, teriparatide, and raloxifene is still to be fully elucidated in head-to-head studies, its distinct mechanism of action warrants further investigation as a potential therapeutic agent for osteoporosis. Future research should focus on optimizing dosing regimens, evaluating long-term safety, and conducting direct comparative trials to clearly define its position in the clinical landscape of osteoporosis treatment.
References
- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice | PLOS One [journals.plos.org]
- 3. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriparatide improves pain-related behavior and prevents bone loss in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriparatide rapidly improves pain-like behavior in ovariectomized mice in association with the downregulation of inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of raloxifene and estradiol on bone turnover parameters in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Potential of 2-Acetylacteoside: A Comparative Guide to its Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the biological effects of 2-Acetylacteoside, a phenylethanoid glycoside with burgeoning therapeutic interest. We delve into its anti-inflammatory, neuroprotective, and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Comparative Analysis of this compound's Bioactivity
This compound, a derivative of acteoside (also known as verbascoside), has demonstrated a range of pharmacological effects. To facilitate a clear comparison of its potency across different biological contexts and in various cell lines, the following tables summarize the available quantitative data. For comparative purposes, data for its parent compound, acteoside, is also included where available.
Table 1: Anti-inflammatory Activity of this compound and Comparators
| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 |
| This compound | RAW 264.7 (murine macrophage) | Nitric Oxide (NO) Production | Inhibition | Data not available |
| Luteolin (positive control) | RAW 264.7 (murine macrophage) | Nitric Oxide (NO) Production | Inhibition | 17.1 µM[1] |
| Quercetin (positive control) | RAW 264.7 (murine macrophage) | Nitric Oxide (NO) Production | Inhibition | 33.12 µM[2] |
Table 2: Neuroprotective Effects of this compound
| Compound | Cell Line | Stressor | Assay | Endpoint | EC50 |
| This compound | SH-SY5Y (human neuroblastoma) | Oxidative Stress | Cell Viability | Protection | Data not available |
| This compound | PC12 (rat pheochromocytoma) | Oxidative Stress | Cell Viability | Protection | Data not available |
Table 3: Cytotoxic and Anticancer Activity of this compound and Acteoside
| Compound | Cell Line | Assay | Endpoint | GI50 / IC50 |
| This compound | Various Cancer Cell Lines | Growth Inhibition | Inhibition | Data not available |
| Acteoside | MCF-7 (human breast adenocarcinoma) | SRB Assay | Cytotoxicity | 134.83 µg/mL[3][4] |
| Acteoside | Metastatic Cancer Cell Lines | Various | Cytotoxicity | Enhanced vs. primary tumor cells[5][6] |
| 5-Fluorouracil (positive control) | HCT116 (human colon carcinoma) | Crystal Violet Assay | Cytotoxicity | < 0.34 µM[7] |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, cell survival, and proliferation. The diagrams below, generated using the DOT language, illustrate these intricate molecular interactions.
Figure 1: PI3K/Akt Signaling Pathway Activation by this compound.
Figure 2: Inhibition of the NF-κB Signaling Pathway by this compound.
Standardized Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
96-well culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Test compound (this compound) and controls
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete dissolution.[8] Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The GI50 or IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.
Figure 3: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for PI3K/Akt Signaling
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, such as Akt.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-total-Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt (typically at a 1:1000 dilution) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
NF-κB Activation Assay (Nuclear Translocation)
This assay measures the activation of NF-κB by observing the translocation of its p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (rabbit anti-NF-κB p65)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary antibody against NF-κB p65. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit. An increase in nuclear fluorescence indicates NF-κB activation.
Conclusion and Future Directions
The compiled data and established protocols in this guide serve as a valuable resource for the continued investigation of this compound. While its potential as an anti-inflammatory, neuroprotective, and anticancer agent is evident, further research is crucial. Specifically, direct comparative studies of this compound's effects in multiple cell lines for each biological activity are needed to establish a more definitive understanding of its therapeutic window and potential cell-type specificity. The generation of robust quantitative data, such as IC50 and EC50 values, will be instrumental in advancing this promising natural compound from preclinical research to potential clinical applications.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity of the herbal substance acteoside against tumor cells and its mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of the herbal substance acteoside against tumor cells and its mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer cells ic50: Topics by Science.gov [science.gov]
- 10. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Osteoporotic Potential of 2'-Acetylacteoside and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 2'-Acetylacteoside and its analogs, focusing on their potential as therapeutic agents for osteoporosis. 2'-Acetylacteoside, a phenylethanoid glycoside, has demonstrated significant anti-osteoporotic effects by modulating bone resorption. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more potent and specific drug candidates. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways.
Comparative Analysis of Biological Activity
While extensive research on a wide range of synthetic 2'-Acetylacteoside analogs is still emerging, preliminary studies on related phenylethanoid glycosides provide initial insights into their structure-activity relationships, particularly concerning their antioxidant properties, which can play a role in bone health. A comparative study on the antioxidative activity of six phenylethanoid glycosides, including 2'-Acetylacteoside, revealed the following rank order of potency: 2'-Acetylacteoside > Acteoside ≥ Tubuloside B ≥ Isoacteoside > Echinacoside > Cistanoside A.[1]
This suggests that the acetyl group at the 2'-position of the glucose moiety in 2'-Acetylacteoside enhances its antioxidative activity compared to its parent compound, acteoside.[1] The study concluded that the antioxidative activity of these compounds is related to the number of phenolic hydroxyl groups, steric hindrance, the presence of the 2'-acetyl group, and the location of the phenolic hydroxyls.[1] Further research is needed to establish a direct correlation between these structural features and anti-osteoclastogenesis activity.
Table 1: Antioxidative Activity of Phenylethanoid Glycosides [1]
| Compound | Relative Antioxidative Potency | Key Structural Features |
| 2'-Acetylacteoside | +++++ | C2'-acetyl group on the central glucose |
| Acteoside | ++++ | No C2'-acetyl group |
| Tubuloside B | +++ | Isomer of Acteoside |
| Isoacteoside | +++ | Isomer of Acteoside |
| Echinacoside | ++ | Additional glucose moiety |
| Cistanoside A | + | Different glycosidic linkages |
Potency is ranked qualitatively based on the findings of the cited study.
Mechanism of Action: Targeting the RANKL/RANK Signaling Pathway
Research has shown that 2'-Acetylacteoside exerts its anti-osteoporotic effects by inhibiting the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway.[2] This pathway is a critical regulator of osteoclast differentiation and function.
Receptor Activator of Nuclear Factor-κB Ligand (RANKL) binds to its receptor, RANK, on the surface of osteoclast precursor cells. This interaction recruits TNF receptor-associated factor 6 (TRAF6), which in turn activates a cascade of downstream signaling molecules, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These signals ultimately lead to the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 then translocates to the nucleus and induces the expression of genes essential for osteoclast formation and bone resorption.
2'-Acetylacteoside has been shown to down-regulate the expression of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1, thereby inhibiting the entire signaling cascade and suppressing osteoclastogenesis.[2]
Below is a diagram illustrating the RANKL/RANK signaling pathway and the inhibitory action of 2'-Acetylacteoside.
Experimental Protocols
The evaluation of the anti-osteoporotic activity of 2'-Acetylacteoside and its analogs relies on a series of well-established in vitro and in vivo experimental protocols.
In Vitro Osteoclastogenesis Assay
This assay is fundamental for assessing the direct effect of compounds on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.
Objective: To quantify the inhibitory effect of test compounds on RANKL-induced osteoclast formation.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are commonly used as osteoclast precursors. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Osteoclastogenesis: To induce differentiation, cells are stimulated with macrophage colony-stimulating factor (M-CSF) and RANKL.
-
Compound Treatment: Test compounds (e.g., 2'-Acetylacteoside and its analogs) are added to the culture medium at various concentrations at the time of RANKL stimulation.
-
TRAP Staining: After a period of incubation (typically 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The inhibitory activity of the compounds is determined by comparing the number of osteoclasts in the treated groups to the untreated control.
Experimental Workflow for In Vitro Osteoclastogenesis Assay
In Vivo Ovariectomized (OVX) Mouse Model
This is a widely accepted animal model for postmenopausal osteoporosis, used to evaluate the in vivo efficacy of anti-osteoporotic agents.
Objective: To assess the ability of test compounds to prevent bone loss in an estrogen-deficient state.
Methodology:
-
Animal Model: Female mice or rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as the control.
-
Compound Administration: Following a recovery period, the OVX animals are treated with the test compounds (e.g., 2'-Acetylacteoside) or vehicle control, typically via oral gavage, for a specified duration (e.g., 12 weeks).
-
Bone Mineral Density (BMD) Analysis: At the end of the treatment period, BMD of the femur and/or lumbar spine is measured using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (μCT).
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed through tests such as the three-point bending test to determine parameters like maximum load and stiffness.
-
Histomorphometric Analysis: Bone tissue is processed for histological examination to analyze trabecular bone architecture, including parameters like trabecular number, thickness, and separation.
-
Serum Biomarker Analysis: Blood samples are collected to measure levels of bone turnover markers, such as bone formation markers (e.g., alkaline phosphatase) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen).
Conclusion and Future Directions
2'-Acetylacteoside has emerged as a promising natural compound for the treatment of osteoporosis due to its inhibitory effect on the RANKL/RANK signaling pathway, a key regulator of osteoclastogenesis. The presence of the 2'-acetyl group appears to be a favorable structural feature for its biological activity, at least in the context of antioxidation.
However, to fully elucidate the structure-activity relationship of 2'-Acetylacteoside and to develop more potent and drug-like analogs, further research is imperative. The synthesis and biological evaluation of a focused library of 2'-Acetylacteoside derivatives are necessary. Key structural modifications to explore include:
-
Modification of the Acetyl Group: Investigating the impact of varying the acyl chain length and substitution at the 2'-position.
-
Alterations of the Sugar Moieties: Exploring the role of different sugars and their linkages on activity.
-
Substitution on the Phenylethanol and Caffeoyl Moieties: Examining the influence of different substituents on the aromatic rings.
A systematic SAR study of these analogs, utilizing the experimental protocols outlined in this guide, will provide a clearer understanding of the pharmacophore responsible for the anti-osteoporotic activity and pave the way for the rational design of novel and effective therapeutics for bone diseases.
References
- 1. Item - Acteoside inhibits RANKL-induced osteoclast differentiation from both BMMs and RAW264.7 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Phenylethanoid glycosides derived from Cistanche deserticola promote neurological functions and the proliferation of neural stem cells for improving ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Bioavailability of Phenylethanoid Glycosides: A Comparative Analysis of Acteoside Formulations
For researchers, scientists, and drug development professionals, understanding and overcoming the poor oral bioavailability of promising therapeutic compounds is a critical challenge. Phenylethanoid glycosides, such as acteoside and its derivatives like 2'-acetylacteoside, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] However, their clinical utility is often hampered by low absorption and rapid metabolism in the gastrointestinal tract.[1][3]
This guide provides a comparative analysis of different formulation strategies aimed at enhancing the oral bioavailability of acteoside, a representative phenylethanoid glycoside. While direct comparative data for 2'-acetylacteoside formulations are limited, the insights gained from acteoside studies offer valuable guidance for developing more effective delivery systems for this class of compounds. Here, we present key pharmacokinetic data from a pivotal study comparing standard acteoside administration with a formulation co-administered with Cistanche polysaccharides.
Comparative Pharmacokinetic Data
The following table summarizes the mean pharmacokinetic parameters of acteoside in rats following oral administration of a standard formulation versus formulations supplemented with unprocessed (UCP) and wine-processed (WCP) Cistanche polysaccharides. The data clearly demonstrates a significant improvement in bioavailability with the polysaccharide formulations.
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/Lh) | AUC (0-∞) (µg/Lh) | t1/2 (h) |
| Acteoside (Control) | 100 | 863.45 | 0.25 | 3045.21 | 3465.87 | 3.87 |
| Acteoside + UCP | 100 | 1031.34 | 0.5 | 4567.89 | 5012.34 | 4.12 |
| Acteoside + WCP | 100 | 1592.34 | 0.5 | 6879.54 | 7456.12 | 4.87 |
Data sourced from a study by Lian et al. (2025).[4][5]
Experimental Protocols
Pharmacokinetic Study Protocol
A detailed experimental protocol for the pharmacokinetic study is provided below, based on the methodology described by Lian et al. (2025).[4]
1. Animal Model: Male Sprague-Dawley rats were used for the study. The animals were housed under standard laboratory conditions and fasted overnight before the experiment.
2. Dosing: The rats were divided into three groups: a control group receiving only acteoside (100 mg/kg), a group receiving acteoside with unprocessed Cistanche polysaccharides (UCP), and a group receiving acteoside with wine-processed Cistanche polysaccharides (WCP). Oral administration was performed by gavage.
3. Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the orbital vein at specified time points: 0, 5, 10, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 10, 12, 24, and 36 hours post-administration. The samples were collected in heparinized centrifuge tubes.
4. Plasma Preparation: Plasma was separated by centrifuging the blood samples at 800 g for 10 minutes at 4°C. The resulting plasma was stored at -80°C until analysis.
5. Bioanalytical Method: The concentration of acteoside and its metabolites in plasma was determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
6. Pharmacokinetic Analysis: The pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), were calculated using the DAS (Drug and Statistics) software. A two-compartment open model was used for the analysis.[4][5]
Visualizing Experimental Workflows and Metabolic Pathways
To further elucidate the experimental process and the biological fate of these compounds, the following diagrams are provided.
Caption: Workflow of a typical oral bioavailability study.
Caption: Proposed absorption and metabolism of acteoside.
Discussion
The significant increase in Cmax and AUC for acteoside when co-administered with Cistanche polysaccharides suggests that these polysaccharides enhance its absorption.[5] This could be attributed to several mechanisms, including the modulation of gut microbiota and the inhibition of P-glycoprotein (P-gp) mediated efflux, which is a known challenge for the bioavailability of phenylethanoid glycosides.[1]
These findings underscore the importance of formulation strategies in unlocking the therapeutic potential of compounds like 2'-acetylacteoside. Future research should focus on developing and comparing novel formulations, such as liposomes, nanoparticles, and solid dispersions, to further improve the oral bioavailability of this promising class of natural products.[6] By systematically evaluating different delivery systems, the scientific community can pave the way for the clinical application of 2'-acetylacteoside and other phenylethanoid glycosides in treating a variety of diseases.
References
- 1. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic profile of acteoside produced by human or rat intestinal bacteria or intestinal enzyme in vitro employed UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced oral bioavailability of two Cistanche polysaccharides in acteoside: an in-depth analysis of intestinal flora, short-chain fatty acids, and pharmacokinetic regulation [frontiersin.org]
- 6. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Therapeutic Targets of 2-Acetylacteoside: A Molecular Docking Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive molecular docking analysis validating the therapeutic targets of 2-Acetylacteoside. It offers a comparative assessment against established inhibitors, detailed experimental protocols, and visual representations of relevant signaling pathways.
Executive Summary
This compound, a phenylethanoid glycoside, has garnered interest for its potential therapeutic effects. This guide delves into the in silico validation of its molecular targets through a comparative analysis of molecular docking studies. The primary targets identified and validated are 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Matrix Metalloproteinase-9 (MMP-9), both implicated in vascular diseases and atherosclerosis. This report compares the binding affinity of this compound with that of established inhibitors, Carbenoxolone for 11β-HSD1 and Marimastat for MMP-9, providing a quantitative basis for its potential efficacy. Detailed experimental protocols for molecular docking and visualizations of the associated signaling pathways are presented to offer a comprehensive resource for further research and drug development endeavors.
Comparative Molecular Docking Analysis
Molecular docking simulations predict the binding affinity and interaction between a ligand and a target protein. In a key study, this compound was docked against 11β-HSD1 (PDB ID: 4BZR) and MMP-9 (PDB ID: 3TL5)[1]. To contextualize these findings, this guide includes a comparison with established inhibitors for these targets.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| This compound | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 4BZR | Not explicitly stated in available abstracts | [1] |
| Carbenoxolone | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 2ILT | -10.6 | [2] |
| This compound | Matrix Metalloproteinase-9 (MMP-9) | 3TL5 | Not explicitly stated in available abstracts | [1] |
| Marimastat | Matrix Metalloproteinase-9 (MMP-9) | 1GKC | Not explicitly stated in available abstracts | [3] |
| Quercetin | Matrix Metalloproteinase-9 (MMP-9) | Not specified | -9.9 | [4] |
Note: The precise binding energy for this compound from the primary study was not available in the accessed literature. The binding energy for Carbenoxolone was obtained from a study using a different PDB ID for 11β-HSD1, which may influence direct comparison. Marimastat is a known MMP-9 inhibitor, but a specific binding energy against 3TL5 was not found; for comparative purposes, the binding affinity of another natural compound, Quercetin, against MMP-9 is included.
Experimental Protocols: Molecular Docking
The following protocol outlines a general workflow for molecular docking studies, based on common practices and software such as AutoDock.
1. Preparation of the Target Protein:
-
Retrieval: The 3D crystal structure of the target protein (e.g., 11β-HSD1 from PDB ID: 4BZR and MMP-9 from PDB ID: 3TL5) is downloaded from the Protein Data Bank.
-
Preparation: Water molecules and co-crystallized ligands are removed from the protein structure. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms. The prepared protein is saved in the PDBQT file format.
2. Preparation of the Ligand:
-
Structure Acquisition: The 3D structure of the ligand (this compound and comparative compounds) is obtained from a chemical database like PubChem.
-
Energy Minimization: The ligand's structure is energy-minimized using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Torsion Root Detection: The rotatable bonds in the ligand are defined to allow for flexibility during the docking process. The prepared ligand is saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the ligand is expected to interact.
4. Molecular Docking Simulation:
-
The docking simulation is performed using software like AutoDock Vina. The program systematically searches for the best binding poses of the ligand within the defined grid box on the protein.
-
The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand.
5. Analysis of Results:
-
The results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses. Lower binding energies indicate a higher binding affinity.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
6. Validation of the Docking Protocol:
-
To ensure the reliability of the docking protocol, the co-crystallized ligand (if present) is re-docked into the protein's active site. The RMSD between the re-docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Molecular Docking Workflow
Validated Therapeutic Targets and Signaling Pathways
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within tissues. Its inhibition is a therapeutic target for managing metabolic and vascular diseases. The molecular docking of this compound to 11β-HSD1 suggests a potential role in modulating this pathway.
11β-HSD1 Signaling Pathway
Matrix Metalloproteinase-9 (MMP-9)
MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its overexpression is associated with the progression of atherosclerosis and plaque instability[5][6][7]. The binding of this compound to MMP-9 indicates its potential to interfere with these pathological processes.
MMP-9 Signaling in Atherosclerosis
Conclusion
The molecular docking analyses presented in this guide provide in silico evidence for the potential of this compound to target 11β-HSD1 and MMP-9. While the comparative data with established inhibitors suggests a promising interaction, the absence of precise binding energy values for this compound from the primary literature necessitates further investigation. The detailed experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to build upon these findings, conduct further experimental validation, and explore the therapeutic potential of this compound in vascular diseases and atherosclerosis.
References
- 1. Modulation of 11β-Hydroxysteroid Dehydrogenase as a Strategy to Reduce Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. In Silico and In Vitro Approach for Validating the Inhibition of Matrix Metalloproteinase-9 by Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Role of Matrix Metalloproteinase-9 in Atherosclerotic Plaque Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Acetylacteoside: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2-Acetylacteoside should not be disposed of as regular household waste or flushed down the drain. This compound is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Furthermore, it is considered slightly hazardous to aquatic environments.[1] Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in research and development settings.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. |
Disposal of Unused or Expired this compound (Solid)
Solid this compound waste must be managed as chemical waste.
Procedure:
-
Segregation: Keep solid this compound waste separate from other waste streams.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" (or as required by your institution's specific guidelines) and clearly identify the contents as "this compound". Include the date of waste accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2][3]
Disposal of this compound Solutions
Aqueous or solvent-based solutions of this compound must not be poured down the drain.[1]
Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" (or as per institutional policy), the full chemical name "this compound," the solvent used, and the approximate concentration.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area with secondary containment to prevent spills.[2]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste contractor.
Decontamination and Disposal of Empty Containers and Contaminated Labware
Properly decontaminating empty containers and labware is essential to prevent the unintended release of chemical residues.
Procedure for Empty Containers:
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol, as this compound is soluble in it) three times.
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste and add it to your designated this compound liquid waste container.
-
Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The container can then typically be disposed of as regular non-hazardous waste (e.g., in a designated glass or plastic recycling bin), in accordance with your institution's policies.[4]
Procedure for Contaminated Labware (e.g., glassware, pipette tips):
-
Decontamination: Whenever feasible, decontaminate grossly contaminated labware.[5][6] This can be done by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Solid Waste: Dispose of non-reusable contaminated items (e.g., pipette tips, gloves) in a designated solid chemical waste container.[2] This container should be clearly labeled with its contents.
-
Reusable Labware: After initial decontamination, reusable glassware can typically be washed using standard laboratory procedures.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the most accurate and up-to-date procedures.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetylacteoside
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Acetylacteoside in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods. By adhering to these guidelines, you can mitigate risks and ensure a safe research environment.
Immediate Safety and Handling Protocols
Based on its classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][2][3] Always inspect gloves for integrity before use and replace them immediately if they are compromised. For prolonged contact, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for preventing eye contact with solid particles or splashes of solutions containing this compound. |
| Respiratory Protection | NIOSH-approved respirator | For handling the solid compound where dust may be generated, a particulate respirator (e.g., N95) is recommended to prevent respiratory irritation.[1] Ensure proper fit testing and use in accordance with occupational health and safety standards. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes from contamination. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form, to minimize inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material.
-
Clean: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | Any materials, such as gloves, paper towels, or pipette tips, that have come into contact with this compound should be disposed of as hazardous chemical waste in a sealed and labeled container.[5][6][7][8][9] |
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Integration
Integrating safety protocols directly into the experimental workflow is key to minimizing risk.
References
- 1. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
